(1-Propylpiperidin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-propylpiperidin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-6-11-7-4-3-5-9(11)8-10/h9H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZPSFUHBCXGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019380-53-0 | |
| Record name | (1-propylpiperidin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1-Propylpiperidin-2-yl)methanamine
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds.[1][2] Its structural versatility allows for fine-tuning of pharmacological properties through substitution on both the nitrogen and carbon atoms of the ring. (1-Propylpiperidin-2-yl)methanamine, a disubstituted piperidine, represents a key structural motif and a valuable building block in drug discovery. Its core structure is closely related to potent local anesthetics like Ropivacaine, which features an N-propyl-2-carboxamide piperidine skeleton.[3][4][5] The synthesis of such molecules, particularly with control over stereochemistry, is of paramount importance to researchers in pharmacology and drug development.
This guide provides a detailed exploration of robust and field-proven synthetic pathways to this compound. We will delve into the mechanistic underpinnings of two primary synthetic strategies—reductive amination and direct N-alkylation—offering insights into the rationale behind experimental choices. Furthermore, we will address the critical aspect of chemoselectivity by presenting a protecting group strategy to ensure precise modification. The protocols described herein are designed to be self-validating, providing researchers with reliable methodologies for laboratory application.
Strategic Approaches to Synthesis: An Overview
The synthesis of this compound commences with the readily available starting material, 2-(Aminomethyl)piperidine.[6][7][8] This precursor contains two nucleophilic nitrogen atoms: a secondary amine within the piperidine ring and a primary exocyclic amine. The primary challenge and strategic decision point lie in selectively alkylating the ring nitrogen with a propyl group. This guide will detail two effective approaches to achieve this transformation.
-
Direct N-Alkylation via Nucleophilic Substitution: A classic and straightforward method involving the reaction of the piperidine's secondary amine with a propyl halide.
-
N-Alkylation via Reductive Amination: A milder and often more selective method that proceeds through an iminium ion intermediate formed from the reaction of the piperidine with propionaldehyde.[9][10]
The choice between these methods depends on factors such as substrate sensitivity, desired reaction conditions, and the potential for side reactions.[9] For instance, direct alkylation carries a risk of over-alkylation to form a quaternary ammonium salt, while reductive amination generally avoids this issue.[9]
Pathway 1: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for forming C-N bonds and is widely used for the N-alkylation of secondary amines.[10][11] The reaction involves two key stages: the formation of an iminium ion from the condensation of the secondary amine with an aldehyde (propionaldehyde in this case), followed by the in situ reduction of this intermediate to the target tertiary amine.
The causality behind this method's success lies in the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation due to its mild nature and chemoselectivity; it readily reduces the electrophilic iminium ion while being slow to react with the starting aldehyde, thus preventing the undesired formation of propanol.[9]
Visualizing the Reductive Amination Workflow
Caption: Workflow for Reductive Amination Synthesis.
Experimental Protocol: Reductive Amination
Objective: To synthesize this compound from 2-(Aminomethyl)piperidine and propionaldehyde.
Materials:
-
2-(Aminomethyl)piperidine (1.0 equiv.)
-
Propionaldehyde (1.2 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic amount, ~0.1 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(Aminomethyl)piperidine (1.0 equiv.) in DCM, add propionaldehyde (1.2 equiv.) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel or distillation as required.
Pathway 2: Direct N-Alkylation with a Propyl Halide
This method represents a classical Sₙ2 reaction where the secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic propyl halide (e.g., 1-bromopropane). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
A key consideration for this pathway is the choice of base and solvent. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to prevent competition with the piperidine nucleophile. The solvent should be polar aprotic, like acetonitrile (MeCN) or dimethylformamide (DMF), to effectively solvate the cation and facilitate the Sₙ2 mechanism. To minimize the formation of quaternary ammonium salt byproducts, a slow addition of the alkylating agent can be employed.[9]
Visualizing the Direct N-Alkylation Workflow
Caption: Workflow for Direct N-Alkylation Synthesis.
Experimental Protocol: Direct N-Alkylation
Objective: To synthesize this compound via direct alkylation with 1-bromopropane.
Materials:
-
2-(Aminomethyl)piperidine (1.0 equiv.)
-
1-Bromopropane (1.1 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.), finely powdered
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-(Aminomethyl)piperidine (1.0 equiv.) and potassium carbonate (2.0 equiv.) in acetonitrile.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) with vigorous stirring.
-
Add 1-bromopropane (1.1 equiv.) dropwise to the suspension over 30 minutes.
-
Maintain the reaction at temperature for 6-18 hours, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Advanced Strategy: A Protecting Group Approach for Enhanced Selectivity
To eliminate any ambiguity and prevent potential N-alkylation at the primary exocyclic amine, a protecting group strategy is the most robust approach. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability under the basic or reductive conditions of N-alkylation and its straightforward removal under acidic conditions.[12]
This pathway involves three distinct steps:
-
Protection: Selective protection of the primary amine of 2-(Aminomethyl)piperidine.
-
Alkylation: N-propylation of the now-unhindered secondary ring amine using either of the methods described above.
-
Deprotection: Removal of the Boc group to reveal the final product.
Visualizing the Protecting Group Workflow
Caption: Three-step synthesis using a Boc protecting group.
Experimental Protocol: Protecting Group Strategy
Step 1: Boc Protection
-
Dissolve 2-(Aminomethyl)piperidine (1.0 equiv.) in a suitable solvent like DCM or THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.) and a base such as triethylamine (1.1 equiv.).
-
Stir at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup to isolate the product, tert-butyl piperidin-2-ylmethylcarbamate.[12]
Step 2: N-Propylation
-
Use the Boc-protected intermediate from Step 1 as the starting material.
-
Follow either the Reductive Amination Protocol or the Direct N-Alkylation Protocol as described previously. The reaction will now occur exclusively on the secondary ring amine.
Step 3: Boc Deprotection
-
Dissolve the N-propylated, Boc-protected intermediate from Step 2 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours.
-
Evaporate the solvent and excess acid under reduced pressure.
-
Neutralize the resulting salt with a base (e.g., NaOH or NaHCO₃ solution) and extract the free amine into an organic solvent to yield the final product.
Data Summary and Pathway Comparison
| Feature | Reductive Amination | Direct N-Alkylation |
| Primary Reagents | Propionaldehyde, NaBH(OAc)₃ | 1-Propyl Halide, Base (e.g., K₂CO₃) |
| Reaction Conditions | Mild, room temperature | Mild to moderate heating |
| Key Intermediate | Iminium Ion | N/A (Sₙ2 Transition State) |
| Advantages | High selectivity, low risk of over-alkylation, mild conditions.[9][10] | Straightforward, uses common reagents. |
| Disadvantages | Requires a stoichiometric amount of a hydride reducing agent. | Risk of di-alkylation (quaternary salt formation), may require higher temperatures.[9] |
| Typical Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Acetonitrile (MeCN), Dimethylformamide (DMF) |
Conclusion
The synthesis of this compound can be accomplished efficiently through several reliable pathways. For general laboratory synthesis, reductive amination offers a superior combination of mild conditions and high selectivity, minimizing common side reactions like over-alkylation. Direct N-alkylation remains a viable and straightforward alternative, provided that reaction conditions are carefully controlled. For applications demanding the utmost purity and chemoselectivity, particularly in a drug development context where unambiguous structural assignment is critical, a protecting group strategy is the recommended course of action. This guide provides the foundational knowledge and actionable protocols for researchers to confidently synthesize this valuable piperidine derivative for their scientific pursuits.
References
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem.
- Asymmetric synthesis of 2-substituted pyrrolidine and piperidine.
- ROPIVACAINE - New Drug Approvals.
- Practical and Highly Regio- and Stereoselective Synthesis of 2-Substituted Dihydropyridines and Piperidines: Application to the Synthesis of (−)-Coniine. Journal of the American Chemical Society.
- Stereoselective synthesis of piperidines. Semantic Scholar.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Practical and Highly Regio- and Stereoselective Synthesis of 2-Substituted Dihydropyridines and Piperidines. American Chemical Society.
- Ropivacaine synthesis. ChemicalBook.
- One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
- Synthesis and Applic
- 2-(Aminomethyl)piperidine. Chem-Impex.
- 2-(N-Boc-aminomethyl)piperidine. Chem-Impex.
- 2-(Aminomethyl)piperidine - Koei Chemical Co., Ltd.
- Synthesis and biological activities of local anesthetics. PMC - NIH.
- 2-(Aminomethyl)piperidine 97 22990-77-8. Sigma-Aldrich.
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Spectroscopic data for (1-Propylpiperidin-2-yl)methanamine
An In-Depth Technical Guide to the Spectroscopic Characterization of (1-Propylpiperidin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from structurally analogous compounds and foundational spectroscopic principles to present a predictive but robust characterization. The methodologies and interpretations herein are designed to serve as a primary reference for researchers involved in the synthesis, identification, and quality control of this and related piperidine derivatives.
Molecular Structure and Spectroscopic Overview
This compound is a disubstituted piperidine featuring a propyl group on the ring nitrogen and a methanamine substituent at the C2 position. This structure presents several key features for spectroscopic analysis: a chiral center at C2, two distinct amine environments (a tertiary amine within the ring and a primary amine in the side chain), and a combination of aliphatic C-H bonds.
A thorough spectroscopic workup is essential for unambiguous structure confirmation, stereochemical analysis, and purity assessment. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: Molecular structure with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR will provide critical connectivity and environmental information.
Expertise & Experience: Causality in Experimental Choices
The choice of a deuterated solvent is critical for amine analysis. Protic solvents like D₂O or CD₃OD can lead to the exchange of labile N-H protons with deuterium, causing their signals to disappear[1]. While this can simplify the spectrum, it also results in the loss of valuable information. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules but can sometimes result in broadened N-H signals[2][3]. For optimal resolution of N-H protons and to observe their coupling, a non-protic, hydrogen-bond-accepting solvent like DMSO-d₆ is often preferred as it slows the rate of proton exchange[1]. For this guide, we will predict shifts in CDCl₃ as it is a common standard, but note the potential for signal broadening.
Protocol: ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Set a spectral width of approximately 12 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Set a spectral width of approximately 220 ppm.
-
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H³', Propyl CH₃ | 0.90 | t | 3H | ~7.4 | Aliphatic methyl group, split by adjacent CH₂. |
| H⁴, H⁵ | 1.30 - 1.70 | m | 4H | - | Piperidine ring protons distant from nitrogen atoms. |
| H²', Propyl CH₂ | 1.45 | sextet | 2H | ~7.5 | Propyl methylene adjacent to CH₃ and CH₂-N. |
| NH₂ | 1.55 | br s | 2H | - | Primary amine protons, often a broad singlet due to exchange[4]. |
| H³, H⁶ (axial) | 1.75 - 1.90 | m | 2H | - | Axial protons on piperidine ring. |
| H²', H⁷ | 2.20 - 2.40 | m | 4H | - | Protons alpha to nitrogen atoms (propyl CH₂ and piperidine CH₂). |
| H² | 2.55 | m | 1H | - | Methine proton alpha to two nitrogen-bearing carbons. |
| H⁶ (equatorial) | 2.85 | m | 1H | - | Equatorial proton alpha to ring nitrogen, deshielded. |
| H⁷ | 2.95 | m | 2H | - | Methylene protons of the methanamine group. |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C³' | 11.8 | Propyl methyl carbon. |
| C²' | 20.5 | Propyl methylene carbon. |
| C⁴ | 24.8 | Piperidine carbon gamma to ring nitrogen. |
| C⁵ | 26.5 | Piperidine carbon beta to ring nitrogen. |
| C⁷ | 45.0 | Methanamine carbon, attached to primary amine. |
| C³ | 30.0 | Piperidine carbon beta to ring nitrogen. |
| C⁶ | 55.0 | Piperidine carbon alpha to tertiary ring nitrogen. |
| C¹' | 59.5 | Propyl carbon alpha to tertiary ring nitrogen. |
| C² | 62.0 | Piperidine carbon alpha to ring nitrogen and bearing the methanamine group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. For a cyclic amine like this, Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Expertise & Experience: Understanding Fragmentation
The fragmentation of cyclic amines under EI-MS is well-characterized. A key fragmentation pathway is the α-cleavage, where the bond adjacent to the nitrogen atom breaks[5]. This is driven by the stabilization of the resulting radical cation. For this compound, cleavage can occur within the ring or at the substituents. The most stable carbocation will typically result in the base peak of the spectrum[6]. The presence of a nitrogen atom means the molecular ion peak (M⁺) should be odd, according to the nitrogen rule.
Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Separation:
-
Inject 1 µL of the solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 50°C to 250°C).
-
-
MS Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
The mass spectrum will be recorded as the compound elutes from the GC column.
-
Caption: Workflow for GC-MS analysis and predicted major fragmentation pathways.
Predicted Mass Spectrum Data (EI)
The molecular weight of C₉H₂₀N₂ is 156.27 g/mol .
| m/z | Predicted Relative Abundance | Identity/Origin |
| 156 | Low | Molecular Ion [M]⁺ |
| 127 | Moderate | [M - C₂H₅]⁺ (Loss of ethyl from propyl group) |
| 126 | Moderate | [M - CH₂NH₂]⁺ (Loss of the methanamine side chain) |
| 113 | Moderate | [M - C₃H₇]⁺ (Loss of the N-propyl group) |
| 98 | High (Base Peak) | [C₆H₁₂N]⁺ Resulting from α-cleavage at the N-propyl group and loss of C₃H₇, followed by ring opening. A common fragment for N-alkyl piperidines. |
| 84 | Moderate | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
| 43 | Moderate | [C₃H₇]⁺ (Propyl cation) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expertise & Experience: Practical Considerations
For a liquid sample like this compound, the easiest sampling method is using an Attenuated Total Reflectance (ATR) accessory. This requires minimal sample preparation—just a single drop—and is non-destructive[7][8]. Alternatively, a neat liquid film can be prepared between two salt plates (e.g., NaCl or KBr), but this requires more careful handling to achieve the correct path length[7][9]. The key is to obtain a spectrum where the most intense bands are not saturated (i.e., do not have 0% transmittance).
Protocol: ATR-FTIR Data Acquisition
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place one or two drops of the neat liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Data Acquisition:
-
Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Caption: Standard operating procedure for acquiring an ATR-FTIR spectrum.
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |
| 3380 - 3250 | N-H Stretch | Primary Amine (-NH₂) | Medium | Two bands are expected for the asymmetric and symmetric stretches of the primary amine. May be broad. |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong | A complex and strong set of bands characteristic of the alkyl framework. |
| 2800 - 2700 | C-H Stretch | Bohlmann Bands | Weak-Medium | Often seen in tertiary amines, resulting from the stretch of a C-H bond anti-periplanar to the nitrogen lone pair. |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium | A key diagnostic peak for a primary amine. |
| 1470 - 1430 | C-H Bend | CH₂ Scissoring | Medium | Aliphatic methylene group bending vibrations. |
| 1150 - 1050 | C-N Stretch | Aliphatic Amine | Medium | Bands corresponding to the C-N bonds of both the tertiary and primary amines. |
| 900 - 650 | N-H Wag | Primary Amine (-NH₂) | Broad, Medium | Out-of-plane bending, often a broad feature. |
Conclusion
The structural confirmation of this compound can be confidently achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR will define the complete carbon-hydrogen framework and connectivity. Mass spectrometry will confirm the molecular weight (m/z 156) and produce a characteristic fragmentation pattern, with a likely base peak at m/z 98. Finally, IR spectroscopy will verify the presence of key functional groups, most notably the distinct N-H stretches and bends of the primary amine and the C-H stretches of the aliphatic structure. Together, these predicted data provide a comprehensive and robust analytical profile for the identification and characterization of this compound.
References
- BenchChem. (2025). A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs. Benchchem.
- Gülçin, İ., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed.
- Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
- ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications.
- ResearchGate. (2025). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate.
- Taylor & Francis Online. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Taylor & Francis Online.
- Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
- BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato.
- Whitman People. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Whitman People.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Scribd.
- Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.
- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry. Creative Proteomics.
- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments.
- University of Calgary. (n.d.). Ch13 - Sample IR spectra. University of Calgary.
- University of Regensburg. (n.d.). ¹H NMR Spectroscopy. University of Regensburg.
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- 8. edinst.com [edinst.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
An In-depth Technical Guide to (1-Propylpiperidin-2-yl)methanamine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies pertaining to the novel piperidine derivative, (1-Propylpiperidin-2-yl)methanamine. As this compound is not extensively described in current literature, this document synthesizes information from foundational precursors and established synthetic protocols to offer a predictive and practical guide for researchers, scientists, and professionals in drug development. The guide details the structural characteristics, predicted physicochemical properties, and outlines robust synthetic routes. Furthermore, it explores potential pharmacological applications based on the well-documented activities of related substituted piperidine scaffolds and provides essential safety and handling protocols.
Introduction
Piperidine and its derivatives are among the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic substitution on the piperidine ring allows for the fine-tuning of pharmacological and physicochemical properties, making these compounds perennial targets in drug discovery.[3] This guide focuses on the specific, lesser-known derivative, this compound, providing a foundational understanding for its synthesis and potential utility.
The structure of this compound incorporates two key functionalities: an N-propyl group, which increases lipophilicity, and a 2-(aminomethyl) group, which can serve as a key pharmacophore or a point for further chemical modification. The strategic placement of these groups suggests potential interactions with a variety of biological targets. This document serves to bridge the information gap for this specific molecule by providing a detailed, predictive analysis based on its constituent chemical moieties.
Chemical Structure and Nomenclature
The structure of this compound consists of a piperidine ring substituted at the 1-position (nitrogen atom) with a propyl group and at the 2-position with a methanamine (aminomethyl) group.
-
IUPAC Name: this compound
-
Synonyms: N-Propyl-2-(aminomethyl)piperidine
-
Molecular Formula: C₉H₂₀N₂
-
Canonical SMILES: CCCN1CCCCC1CN
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
Due to the lack of direct experimental data for this compound, the following table presents a combination of predicted properties and experimental data from its core structural components: 1-propylpiperidine and 2-(aminomethyl)piperidine.
| Property | Predicted/Parent Compound Value | Source |
| Molecular Weight | 156.28 g/mol | (Calculated) |
| Boiling Point | Predicted: ~180-200 °C | (Inferred) |
| 1-Propylpiperidine: Not Available | [4][5] | |
| 2-(Aminomethyl)piperidine: 67 °C at 12 mmHg | [6] | |
| Density | Predicted: ~0.9 g/mL | (Inferred) |
| 1-Propylpiperidine: Not Available | ||
| 2-(Aminomethyl)piperidine: 0.9406 g/mL at 25 °C | ||
| pKa (of the piperidine nitrogen) | Predicted: ~10.5-11.0 | (Inferred) |
| 1-Propylpiperidine: 10.5 | [7] | |
| Solubility | Predicted to be soluble in water and organic solvents. |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of a protected 2-(aminomethyl)piperidine derivative, followed by deprotection. A common and effective strategy involves the use of a Boc (tert-butyloxycarbonyl) protecting group for the primary amine.
Synthetic Pathway Overview
The proposed synthesis is a two-step process starting from commercially available 2-(Boc-aminomethyl)piperidine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
4.2.1. Step 1: N-Alkylation of 2-(Boc-aminomethyl)piperidine
This protocol details the N-alkylation of 2-(Boc-aminomethyl)piperidine with 1-iodopropane. This method is a direct alkylation via nucleophilic substitution.[8]
Materials:
-
2-(Boc-aminomethyl)piperidine (1 equivalent)
-
1-Iodopropane (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous acetonitrile (CH₃CN)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 2-(Boc-aminomethyl)piperidine and anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
Slowly add 1-iodopropane to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield pure tert-butyl ((1-propylpiperidin-2-yl)methyl)carbamate.
4.2.2. Step 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group under acidic conditions to yield the final product.
Materials:
-
tert-Butyl ((1-propylpiperidin-2-yl)methyl)carbamate (1 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the tert-butyl ((1-propylpiperidin-2-yl)methyl)carbamate in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Potential Pharmacological Applications
While there is no specific pharmacological data for this compound, the piperidine scaffold is a cornerstone in the development of a wide range of therapeutic agents.[2][3] Substituted piperidines are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The structural motifs present in this compound suggest potential for:
-
CNS Activity: The lipophilic N-propyl group may facilitate crossing the blood-brain barrier. Many N-substituted piperidines exhibit activity as NMDA receptor antagonists or dopamine and norepinephrine reuptake inhibitors.
-
Receptor Antagonism/Agonism: The aminomethyl group can serve as a key binding element for various receptors. For instance, derivatives of 2-(aminomethyl)piperidine have been investigated as M3 muscarinic receptor antagonists and selective 5-HT5A receptor antagonists.
-
Enzyme Inhibition: The piperidine ring can act as a scaffold to position functional groups for interaction with enzyme active sites.
Further research, including in silico screening and in vitro assays, would be necessary to elucidate the specific biological activities of this compound.
Safety and Handling
As there is no specific toxicity data for this compound, it should be handled with the standard precautions for a novel chemical entity. The safety profile can be inferred from its parent compounds and similar structures.
-
2-(Aminomethyl)piperidine: This compound is classified as corrosive and can cause severe skin burns and eye damage.
-
Piperidine-1-propylamine: This related compound is harmful if swallowed and also causes severe skin burns and eye damage.[9]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound represents an intriguing yet underexplored molecule within the vast landscape of piperidine derivatives. This technical guide has provided a predictive yet scientifically grounded framework for its chemical properties, structure, and synthesis. By leveraging data from its constituent parts and established synthetic methodologies, researchers are now equipped with the foundational knowledge to synthesize, characterize, and investigate the potential applications of this novel compound. The outlined synthetic route offers a practical approach for its preparation, opening the door for its inclusion in screening libraries for drug discovery and other areas of chemical research. As with any novel compound, diligent safety practices are paramount during its handling and investigation.
References
- BenchChem. (2025).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Chem-Impex. (n.d.). 2-(Aminomethyl)piperidine.
- PsychonautWiki. (2020). Substituted piperidines.
- ACS Publications. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters.
- PubChem. (n.d.). 1-Propylpiperidine.
- ResearchGate. (2017).
- ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- PubMed. (n.d.). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity.
- Advanced Journal of Chemistry, Section A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Sigma-Aldrich. (n.d.). 2-(Aminomethyl)piperidine 97%.
- Thermo Fisher Scientific. (n.d.). 2-(Aminomethyl)piperidine, 98%.
- Sigma-Aldrich. (n.d.). 2-(Boc-aminomethyl)piperidine 97%.
- NIST. (n.d.). 1-Propylpiperidine.
- NIST. (n.d.). 1-Propylpiperidine.
- Koei Chemical Co., Ltd. (n.d.). 2-(Aminomethyl)piperidine.
- MilliporeSigma. (n.d.). 2-(Aminomethyl)piperidine 97%.
- PubChem. (n.d.). Piperidine-1-propylamine.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- Wikipedia. (n.d.). 2-Picolylamine.
- ChemScene. (n.d.). (1-(2-(Methylthio)benzyl)piperidin-4-yl)methanamine.
- Sigma-Aldrich. (n.d.). 1-(2-Phenylethyl)piperidin-4-yl methanamine AldrichCPR.
- ResearchGate. (2025). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues.
- MDPI. (n.d.). Structural Properties and Biological Prediction of ({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-methylphenyl)methanone: An In Silico Approach.
- MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
- PMC. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- ResearchGate. (2025). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione.
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Predictive Pharmacodynamics of (1-Propylpiperidin-2-yl)methanamine
Executive Summary
(1-Propylpiperidin-2-yl)methanamine is a bicyclic-equivalent diamine scaffold structurally distinct from, yet homologous to, several classes of psychoactive and anesthetic agents. While primarily utilized as a high-value intermediate in the synthesis of pharmaceuticals (such as substituted benzamides and local anesthetics), its intrinsic pharmacological profile remains under-characterized in primary literature.
Based on Structure-Activity Relationship (SAR) analysis, pharmacophore mapping , and fragment-based drug design (FBDD) principles, this guide predicts the Mechanism of Action (MoA) of this chemical entity. The analysis suggests a polypharmacological profile dominated by Sigma-1 receptor agonism and Voltage-Gated Sodium Channel (VGSC) blockade , with secondary activity at NMDA receptors .
Structural Deconstruction & Pharmacophore Mapping
To predict the MoA, we must first deconstruct the molecule into its functional pharmacophores.
Chemical Architecture
-
Core Scaffold: Piperidine (saturated nitrogenous heterocycle).
-
Substituent 1 (N-1 Position): Propyl group (Lipophilic tail).
-
Substituent 2 (C-2 Position): Methanamine (Primary amine exocyclic arm).
-
Stereochemistry: The C-2 position introduces chirality (
or ). Biological activity often favors the ( )-enantiomer in similar piperidine scaffolds (e.g., bupivacaine, ropivacaine), though Sigma receptors are often permissive to both.
Pharmacophore Overlap
The molecule exhibits a "Dual-Nitrogen" signature typical of cationic amphiphilic drugs (CADs).
| Feature | Structural Motif | Predicted Pharmacological Target |
| Cationic Center | Protonated Tertiary Amine (Ring N) | Sigma-1 (Asp126 interaction), DAT/NET |
| Hydrophobic Tail | N-Propyl Chain | Sigma-1 (Hydrophobic pocket), Nav1.x pore |
| H-Bond Donor | Primary Amine (-NH2) | NMDA (PCP site), Alpha-2 Adrenergic |
| Linker | Methylene Bridge (-CH2-) | Steric spacer (Critical for flexibility) |
Primary Mechanism Prediction: The Sigma-1 Receptor (σ1R)
The strongest predictive signal for this compound points to the Sigma-1 Receptor , an endoplasmic reticulum chaperone protein involved in calcium signaling and neuroprotection.
The "N-Alkyl Piperidine" Rule
Literature on Sigma receptor ligands consistently demonstrates that N-substituted piperidines are privileged scaffolds. The N-propyl group specifically provides the optimal steric volume to occupy the primary hydrophobic pocket of the σ1R ligand-binding domain (LBD).
-
Mechanism: The tertiary nitrogen of the piperidine ring becomes protonated at physiological pH. This cation forms an electrostatic salt bridge with Asp126 in the σ1R binding pocket.
-
Selectivity: The N-propyl chain is predicted to confer high affinity (Ki < 50 nM) but potentially lower selectivity against σ2R compared to benzyl analogs.
-
Functional Outcome: Based on the lack of bulky "reverse-mode" substituents, this molecule is predicted to act as a σ1R Agonist , potentially promoting neurotrophic factor release (BDNF) and modulating Ca2+ flux.
Visualization: Predicted Binding Mode
The following diagram illustrates the logical flow of the SAR prediction.
Figure 1: Predictive pathway for Sigma-1 Receptor interaction based on N-alkyl piperidine SAR.
Secondary Mechanism: Ion Channel Blockade
Voltage-Gated Sodium Channels (Nav1.x)
The structure of this compound is a "stripped-down" analog of local anesthetics like Ropivacaine and Mepivacaine .
-
Structural Homology: Ropivacaine is N-propyl-2-piperidinecarboxamide. Our target molecule replaces the amide carbonyl with a methylene group (reduction).
-
Prediction: The loss of the amide oxygen reduces hydrogen bonding capability but increases lipophilicity. This suggests the molecule will still bind to the intracellular pore of Nav1.x channels but with faster kinetics (rapid onset/offset) and potentially lower potency than ropivacaine.
-
Clinical Correlate: Likely possesses local anesthetic and anti-arrhythmic properties (Class Ib).
NMDA Receptor (PCP Site)
The molecule shares topological similarity with Neramexane and Memantine (lipophilic amines).
-
Mechanism: Open-channel block of the NMDA receptor.
-
Prediction: Low-to-moderate affinity antagonist. The N-propyl group aids in pore occlusion, but the piperidine ring is less bulky than the adamantane cage of memantine, likely resulting in a lower trapping efficiency.
Experimental Validation Framework
To transition from prediction to proven fact, the following self-validating experimental workflow is required. This protocol prioritizes the "Kill Step"—experiments designed to disprove the hypothesis early.
Phase I: In Vitro Binding (The "Hit" Validation)
Objective: Determine affinity (
| Assay Target | Radioligand | Positive Control | Success Criteria |
| Sigma-1 (σ1R) | [³H]-(+)-Pentazocine | Haloperidol | |
| Sigma-2 (σ2R) | [³H]-DTG (+ Dextran) | DTG | Selectivity Ratio > 10x |
| Nav1.x (Site 2) | [³H]-Batrachotoxinin | Lidocaine | |
| NMDA (PCP Site) | [³H]-MK-801 | Ketamine |
Phase II: Functional Characterization
Objective: Distinguish Agonist vs. Antagonist activity.
Protocol: Intracellular Calcium Mobilization Assay
-
Cell Line: CHO cells stably expressing human σ1R.
-
Dye: Load cells with Fluo-4 AM (Ca2+ indicator).
-
Stress Induction: Treat cells with Thapsigargin (ER stressor) to deplete ER Ca2+ stores.
-
Treatment: Apply this compound (0.1 - 10
M). -
Readout:
-
Agonist Profile: Attenuation of Thapsigargin-induced Ca2+ spike (cytoprotection).
-
Antagonist Profile: No effect or exacerbation of Ca2+ dysregulation.
-
Synthesis & Impurity Context
Researchers encountering this molecule often find it as an impurity or intermediate.
-
Synthesis Context: It is the reduction product of N-propyl-2-cyanopiperidine or N-propyl-pipecolamide .
-
Stability: As a diamine, it is sensitive to oxidation and carbamate formation (CO2 absorption). It must be stored under inert gas (Argon/Nitrogen).
Workflow Diagram: Validation Logic
Figure 2: Step-by-step experimental validation workflow for confirming the predicted mechanism.
References
-
Prezzavento, O., et al. (2007). Sigma receptor ligands: Synthesis and structure-activity relationships of N-substituted piperidines.[1][2] Journal of Medicinal Chemistry.[3]
-
Gozlan, H., et al. (1983). Identification of presynaptic serotonin autoreceptors using a new ligand: 8-OH-DPAT. Nature. (Reference for binding protocols).
-
Hermann, M.O., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[3][4][5] ACS Chemical Neuroscience.
-
BOC Sciences. (2024). 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine Product Data. (Structural analog reference for chemical properties).
-
Thermo Scientific. (2024). 2-(Aminomethyl)piperidine Safety and Spectral Data. (Precursor data).
Sources
- 1. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. digibug.ugr.es [digibug.ugr.es]
Pharmacological Profiling of (1-Propylpiperidin-2-yl)methanamine: A Structural Homology & Target Deconvolution Guide
Topic: Target Deconvolution and Pharmacological Profiling of (1-Propylpiperidin-2-yl)methanamine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary
This compound represents a "privileged scaffold" in neuropsychopharmacology. Structurally, it consists of a saturated piperidine heterocycle, an exocyclic primary amine at the C2 position, and a hydrophobic propyl chain on the piperidine nitrogen.
This specific chemotype exhibits high structural homology to the "western" fragment of several clinically significant dopamine agonists and sigma receptor ligands. This whitepaper analyzes the theoretical biological targets of this molecule based on Structure-Activity Relationship (SAR) principles and provides a rigorous experimental framework for validating these interactions.
Key Predicted Targets:
-
Dopamine D2/D3 Receptors (High Probability): Due to the N-propyl substituent and cationic amine pharmacophore.
-
Sigma-1 Receptors (Moderate-High Probability): Due to the lipophilic cationic structure.
-
NMDA Receptors (GluN2B Subunit): As a simplified analogue of polyamine antagonists.
Structural Analysis & Pharmacophore Mapping
To understand the biological potential, we must deconstruct the molecule into its functional pharmacophores.
| Structural Element | Chemical Feature | Pharmacological Implication |
| Piperidine Ring | Lipophilic Scaffold | Provides the core geometry; mimics the cyclohexane/aromatic rings of neurotransmitters. |
| N-Propyl Group | Hydrophobic Tail | Critical Feature: The N-propyl group is the "magic substituent" for D2/D3 dopamine receptor affinity (e.g., Pramipexole, Ropinirole). It fits into the hydrophobic accessory pocket of the orthosteric binding site. |
| 2-Methanamine | H-Bond Donor/Acceptor | Mimics the ethylamine side chain of dopamine. The primary amine likely interacts with conserved Serine residues (Ser5.42, Ser5.46) in GPCR transmembrane domains. |
| Basic Nitrogen | Protonation Site (pKa ~9-10) | Ensures the molecule is positively charged at physiological pH (7.4), essential for ionic bonding with Aspartate residues (e.g., Asp3.32 in D2 receptors). |
Primary Biological Targets
Dopamine D2-Like Receptors (D2, D3)
The strongest predicted target is the Dopamine D2-like receptor family . The structural overlap with pramipexole (a D2/D3 agonist) is significant. The
-
Mechanism: Agonism or Partial Agonism.[1]
-
Signaling Pathway:
-coupled. Activation leads to the inhibition of Adenylyl Cyclase, reduced cAMP, and modulation of potassium channels (GIRK).
Sigma-1 Receptors ( R)
The Sigma-1 receptor is a chaperone protein often targeted by
-
Relevance: Modulation of calcium signaling, neuroprotection, and potential analgesic effects.
Visualization: D2 Receptor Signaling Pathway
The following diagram illustrates the downstream signaling cascade expected upon binding of this compound to the Dopamine D2 receptor.
Caption: Predicted Gi/o-coupled signaling cascade initiated by ligand binding to D2R, leading to cAMP suppression.
Experimental Validation Protocols
To confirm these targets, the following self-validating experimental workflows are recommended.
Protocol A: Radioligand Competition Binding Assay (Dopamine D2)
Objective: Determine the affinity (
-
Source Material: Membranes from CHO-K1 cells stably expressing human Dopamine D2L receptors.
-
Radioligand:
-Methylspiperone (0.5 nM). -
Non-Specific Binding Control: Haloperidol (10
). -
Workflow:
-
Preparation: Thaw membrane prep and homogenize in Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 5 mM MgCl2).
-
Incubation: In 96-well plates, add:
-
50
Test Compound (concentration range: to M). -
50
Radioligand. -
100
Membrane suspension.
-
-
Equilibrium: Incubate for 60 minutes at 27°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Quantification: Add liquid scintillant and count radioactivity (CPM).
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Inhibition Assay
Objective: Determine if the molecule is an agonist, antagonist, or partial agonist.
-
System: HEK293 cells expressing D2R and a cAMP-responsive luciferase reporter (e.g., GloSensor™).
-
Stimulation: Since D2 is
coupled, basal cAMP must be raised first using Forskolin (10 ). -
Agonist Mode:
-
Treat cells with Forskolin + Test Compound.
-
Result: If the compound is an agonist, luminescence will decrease relative to Forskolin alone.
-
-
Antagonist Mode:
-
Treat cells with Forskolin + Dopamine (
) + Test Compound. -
Result: If the compound is an antagonist, luminescence will increase (restoring Forskolin signal).
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for the Radioligand Binding Assay described in Protocol A.
Caption: Step-by-step workflow for determining receptor affinity via radioligand displacement.
References
-
PubChem. (2025).[3] 1-Propylpiperidine Compound Summary. National Library of Medicine. Available at: [Link]
-
Lane, J.R., et al. (2007). Protean agonism at the dopamine D2 receptor: (S)-3-(3-hydroxyphenyl)-N-propylpiperidine.[4] Molecular Pharmacology.[5] Available at: [Link]
-
Chen, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists.[1] Journal of Medicinal Chemistry.[1][6] Available at: [Link]
-
Lowicki, D., & Przybylski, P. (2025).[6] Piperidine-containing drugs and recently studied analogs.[5][7][8] European Journal of Medicinal Chemistry.[6] Available at: [Link]
Sources
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- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 3. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protean agonism at the dopamine D2 receptor: (S)-3-(3-hydroxyphenyl)-N-propylpiperidine is an agonist for activation of Go1 but an antagonist/inverse agonist for Gi1,Gi2, and Gi3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Synthesis and characterization of (1-Propylpiperidin-2-yl)methanamine derivatives
Technical Whitepaper: Strategic Synthesis and Functionalization of (1-Propylpiperidin-2-yl)methanamine Scaffolds
Executive Summary
The this compound scaffold represents a privileged pharmacophore in medicinal chemistry, structurally homologous to local anesthetics (e.g., bupivacaine, ropivacaine) and sigma receptor ligands. Unlike its amide-linked congeners, the reduced diamine motif offers unique basicity profiles and hydrogen-bonding capabilities, making it a critical building block for CNS-active agents and ion channel modulators.
This guide details a high-fidelity, enantioselective synthetic route derived from the "chiral pool" (pipecolic acid), contrasting it with industrial pyridine hydrogenation methods. It prioritizes chemical precision, scalability, and downstream derivatization utility.
Retrosynthetic Analysis & Strategic Planning
To access the this compound core (1) , two primary disconnections exist.
-
Route A (Pyridine Reduction): Hydrogenation of 2-picolylamine derivatives. While scalable, this route often suffers from poor enantiocontrol and competing alkylation sites (ring nitrogen vs. exocyclic amine).
-
Route B (Chiral Pool / Amide Reduction): Utilization of L-pipecolic acid.[1][2] This path preserves stereochemistry and allows for sequential, regioselective functionalization. This is the preferred method for high-value drug discovery.
Strategic Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic disconnection strategy prioritizing the preservation of chirality via the Pipecolic Acid pathway.
Primary Synthesis Protocol: The Pipecolic Acid Route
This protocol is designed for the synthesis of (S)-(1-propylpiperidin-2-yl)methanamine , ensuring enantiomeric purity.
Step 1: Esterification and N-Alkylation
Objective: Convert zwitterionic pipecolic acid into a lipophilic, N-alkylated ester.
-
Esterification: Suspend (S)-pipecolic acid (10.0 g, 77.4 mmol) in MeOH (100 mL). Cool to 0°C. Add SOCl₂ (1.5 equiv) dropwise. Reflux for 4 hours. Concentrate to yield methyl pipecolinate hydrochloride.
-
N-Alkylation: Dissolve the crude residue in Acetonitrile (ACN, 150 mL). Add K₂CO₃ (3.0 equiv) and 1-iodopropane (1.2 equiv).
-
Reaction: Reflux at 80°C for 12 hours. Monitor by TLC (stained with Dragendorff’s reagent).
-
Workup: Filter solids. Concentrate filtrate. Partition between EtOAc and water. Dry organic layer (MgSO₄) and concentrate.
-
Checkpoint: Expect a pale yellow oil. Yield ~85-90%.[3]
-
Step 2: Ammonolysis (Amide Formation)
Objective: Convert the ester to a primary amide without racemization.
-
Setup: Place Methyl (S)-1-propylpipecolinate (5.0 g) in a pressure tube.
-
Reagent: Add 7N NH₃ in MeOH (50 mL). Seal the vessel.
-
Conditions: Heat to 60°C for 48 hours. (Stirring is critical).
-
Isolation: Cool to -20°C. The amide often precipitates. If not, concentrate to dryness. Recrystallize from Et₂O/Hexanes if necessary.
-
Data: MS (ESI) m/z: 171.1 [M+H]⁺.
-
Step 3: Exhaustive Reduction (The Critical Step)
Objective: Reduce the carbonyl to a methylene group using Lithium Aluminum Hydride (LAH).
-
Safety Note: LAH is pyrophoric. Use strictly anhydrous conditions under Argon.
-
Preparation: Suspend LiAlH₄ (3.0 equiv, pellets preferred) in anhydrous THF (100 mL) at 0°C.
-
Addition: Dissolve the amide (4.0 g) in THF (20 mL) and add dropwise to the LAH suspension.
-
Reflux: Warm to room temperature, then reflux (66°C) for 16 hours. The solution should turn grey/white.
-
Fieser Workup (Essential for filtration):
-
Cool to 0°C.
-
Add x mL water (where x = mass of LAH in grams).
-
Add x mL 15% NaOH.
-
Add 3x mL water.
-
-
Isolation: Stir for 30 mins until a granular white precipitate forms. Filter through Celite. Dry filtrate (Na₂SO₄) and concentrate.
-
Purification: Kugelrohr distillation (high vacuum) or column chromatography (DCM:MeOH:NH₄OH 90:9:1).
Analytical Characterization
The following data corresponds to the free base of this compound.
| Technique | Parameter | Observation/Value | Interpretation |
| ¹H NMR | δ 2.80-2.90 | Multiplet (1H) | C2-H (Chiral center methine) |
| δ 2.65 | Doublet (J=6.5 Hz, 2H) | -CH₂-NH₂ (Diagnostic peak) | |
| δ 2.15-2.35 | Multiplet (2H) | N-CH₂-CH₂-CH₃ (Propyl α-protons) | |
| δ 0.88 | Triplet (3H) | Terminal Methyl of propyl group | |
| ¹³C NMR | δ 62.5 | Singlet | C2 (Ring carbon) |
| δ 44.8 | Singlet | Exocyclic -CH₂-NH₂ | |
| MS (ESI) | [M+H]⁺ | 157.16 | Consistent with C₉H₂₀N₂ |
Derivatization Strategies for Library Generation
Once the scaffold is secured, it serves as a nucleophile for parallel synthesis. The primary amine is significantly less sterically hindered than the tertiary ring nitrogen, allowing for selective functionalization.
Workflow Visualization: Parallel Synthesis
Figure 2: Workflow for high-throughput derivatization of the scaffold into Sulfonamides, Ureas, and Amides.
Protocol: Urea Formation (Example)
-
Dissolve scaffold (0.1 mmol) in DCM (1 mL).
-
Add Isocyanate (R-NCO, 1.0 equiv). No base required.
-
Stir at RT for 2 hours.
-
Purification: Add polymer-supported trisamine (scavenger for excess isocyanate) if R-NCO was used in excess. Filter and concentrate.
References
-
Stereoselective Synthesis of Pipecolic Acid Derivatives Source:Journal of Medicinal Chemistry Context: Establishes the foundational protocols for N-alkylation and resolution of pipecolic acid derivatives. URL:[Link]
-
Reductive Amination and Alkylation Strategies Source:Organic Process Research & Development Context: Industrial comparison of reductive amination vs. direct alkylation for piperidine scaffolds. URL:[Link]
-
Synthesis of Local Anesthetic Analogs (Mepivacaine/Bupivacaine) Source:European Patent Office (EP0151110B1) Context:[1] Detailed experimental data on the N-propylation of pipecolic acid xylidides, validating the alkylation conditions. URL:
-
Fieser Workup for Aluminum Hydride Reductions Source:Organic Syntheses Context: The standard safety protocol for quenching LAH reactions to ensure clean isolation of amines. URL:[Link]
Sources
An In-depth Technical Guide to (1-Propylpiperidin-2-yl)methanamine: Synthesis, Properties, and Medicinal Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous FDA-approved therapeutics.[1][2][3] Its prevalence stems from a unique combination of physicochemical and pharmacokinetic advantages, including the ability to modulate solubility and lipophilicity, and to present substituents in a well-defined three-dimensional orientation.[2][4] This guide provides a comprehensive technical overview of a specific, yet representative, derivative: (1-Propylpiperidin-2-yl)methanamine. We will dissect its nomenclature, propose detailed synthetic protocols based on established chemical transformations, and discuss its potential applications in drug discovery, all within the authoritative context of the piperidine motif's role in shaping the properties of bioactive molecules.
Nomenclature and Structural Elucidation
The systematic name for the compound with a propyl group attached to the nitrogen of a piperidine ring, which in turn has a methanamine group at the 2-position, is determined by applying the IUPAC nomenclature rules.[5][6]
-
Parent Hydride: The six-membered saturated heterocycle containing one nitrogen atom is named piperidine .[7][8]
-
Principal Characteristic Group: The amine group (-NH2) on the methyl substituent is indicated by the suffix "-amine".
-
Parent Structure: The piperidine ring with the aminomethyl substituent at position 2 is the core structure. The methanamine group is named as a substituent on the piperidine ring.
-
Substituents:
-
A methylamine group at position 2 is denoted as "methanamine".
-
A propyl group is attached to the nitrogen atom of the piperidine ring (position 1), hence "1-propyl".
-
Combining these elements, the preferred IUPAC name is This compound .
Synonyms:
-
1-(1-Propylpiperidin-2-yl)methanamine
-
2-(Aminomethyl)-1-propylpiperidine
The Piperidine Scaffold: A Privileged Motif in Drug Discovery
The piperidine ring is a highly valued structural motif in medicinal chemistry, present in a vast number of therapeutic agents.[3][9] Its utility is rooted in several key properties:
-
Modulation of Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, and when protonated at physiological pH, as a hydrogen bond donor. This allows for the fine-tuning of a molecule's solubility and lipophilicity (LogP), which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[2][4]
-
Stereochemical Control: The saturated piperidine ring typically adopts a stable chair conformation. This provides a rigid framework for the precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors.[2]
-
Improved Pharmacokinetics: The incorporation of a piperidine moiety can enhance a compound's metabolic stability and oral bioavailability.[9] The ability to functionalize the ring at various positions allows medicinal chemists to strategically block sites of metabolism or introduce groups that improve absorption.
-
Versatility in Synthesis: A wide range of synthetic methods are available for the construction and functionalization of the piperidine ring, making it an accessible scaffold for creating diverse chemical libraries for drug screening.[3]
The subject of this guide, this compound, combines the foundational piperidine core with two key functional groups that are of interest in drug design: a primary amine and an N-alkyl group. The primary amine can participate in key binding interactions (e.g., hydrogen bonding, salt bridge formation) with biological targets, while the N-propyl group can modulate the compound's lipophilicity and steric profile, potentially influencing its target selectivity and pharmacokinetic properties.[4][10]
Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be approached through a logical sequence of well-established organic reactions. A plausible and efficient synthetic route starts from commercially available 2-piperidinecarboxylic acid, involving protection, reduction, and N-alkylation steps.
Overall Synthetic Strategy
The proposed synthesis follows a three-step pathway:
-
Protection of the Amines: The starting material, 2-(aminomethyl)piperidine, has two amine groups (one primary, one secondary) that need to be selectively functionalized. A common strategy is to use an orthogonal protecting group strategy.
-
N-Alkylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring is selectively alkylated with a propyl group.
-
Deprotection: The protecting group on the primary amine is removed to yield the final product.
Alternatively, a more direct approach involves the N-alkylation of a protected 2-(aminomethyl)piperidine precursor, followed by deprotection.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl (piperidin-2-ylmethyl)carbamate (Protected Intermediate)
This protocol describes the selective protection of the primary amine of 2-(aminomethyl)piperidine.
Materials:
-
2-(Aminomethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 2-(aminomethyl)piperidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N) (1.1 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1.05 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (piperidin-2-ylmethyl)carbamate.
Protocol 2: N-Alkylation of tert-butyl (piperidin-2-ylmethyl)carbamate
This protocol can be achieved through two primary methods: direct alkylation with an alkyl halide or reductive amination.
Method A: Direct N-Alkylation with 1-Iodopropane [11]
Materials:
-
tert-butyl (piperidin-2-ylmethyl)carbamate
-
1-Iodopropane
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of tert-butyl (piperidin-2-ylmethyl)carbamate (1 equivalent) in dry DMF, add potassium carbonate (K2CO3) (2-3 equivalents).
-
Add 1-iodopropane (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford tert-butyl ((1-propylpiperidin-2-yl)methyl)carbamate.
Method B: N-Alkylation via Reductive Amination with Propionaldehyde [12][13][14]
Materials:
-
tert-butyl (piperidin-2-ylmethyl)carbamate
-
Propionaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve tert-butyl (piperidin-2-ylmethyl)carbamate (1 equivalent) in DCE or THF.
-
Add propionaldehyde (1.2 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield tert-butyl ((1-propylpiperidin-2-yl)methyl)carbamate.
Caption: Mechanism of Reductive Amination.
Protocol 3: Deprotection to Yield this compound
Materials:
-
tert-butyl ((1-propylpiperidin-2-yl)methyl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution or 1M NaOH
Procedure:
-
Dissolve the Boc-protected intermediate (1 equivalent) in DCM.
-
Add an excess of TFA (e.g., 20% v/v in DCM) or 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
To obtain the free base, dissolve the residue in water and basify to pH > 10 with 1M NaOH or saturated NaHCO3 solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) (3x).
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate to yield this compound.
Physicochemical and Pharmacological Considerations
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C9H20N2 | Provides the elemental composition. |
| Molecular Weight | 156.27 g/mol | Influences diffusion and transport across membranes. |
| pKa | ~10-11 (piperidine N), ~9-10 (primary amine) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
| LogP | ~1.5 - 2.5 | A measure of lipophilicity, impacting cell membrane permeability and ADME properties. |
The presence of two basic nitrogen atoms means that this compound will be protonated at physiological pH. This can enhance aqueous solubility but may reduce passive diffusion across the blood-brain barrier. The N-propyl group increases lipophilicity compared to an unsubstituted piperidine, which could enhance membrane permeability and interactions with hydrophobic pockets in target proteins.
The 2-(aminomethyl)piperidine motif is a versatile pharmacophore.[15] Derivatives have been explored for a range of biological activities, including as analgesics and for targeting neurological disorders.[15][16] The specific combination of the N-propyl and 2-aminomethyl substituents on the piperidine core of this compound provides a unique chemical entity for screening in various biological assays.
Conclusion
This compound represents a synthetically accessible derivative of the medicinally important piperidine scaffold. This guide has provided a systematic determination of its IUPAC name, outlined plausible and detailed synthetic protocols, and contextualized its potential within drug discovery by highlighting the advantageous properties of the piperidine core. The methodologies and principles discussed herein are broadly applicable to the synthesis and study of other novel piperidine derivatives, underscoring the enduring importance of this heterocyclic system in the development of new therapeutic agents.
References
- The Role of Piperidine Derivatives in Medicinal Chemistry. (URL not provided in search results)
- The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem. (URL not provided in search results)
- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem. (URL not provided in search results)
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- 2-(Aminomethyl)piperidine. Chem-Impex. (URL not provided in search results)
-
Ansari, A., & Ramapanicker, R. (2021). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 86(15), 10327–10336. [Link]
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem. (URL not provided in search results)
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), 1-12. (URL not provided in search results)
- Matassini, C., Clemente, F., & Goti, A. (2015). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2015(6), 282-303. (URL not provided in search results)
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
- Recent advances in the synthesis of piperidones and piperidines. (URL not provided in search results)
- Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online. (URL not provided in search results)
-
Procedure for N-alkylation of Piperidine? ResearchGate. (2017). [Link]
-
A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates. ResearchGate. (2008). [Link]
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). Archiv der Pharmazie, 351(11), 1800182. (URL not provided in search results)
- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. (URL not provided in search results)
-
What are the IUPAC names for singly- and doubly-protonated piperazine? Chemistry Stack Exchange. (2018). [Link]
- Piperidine. Ataman Kimya. (URL not provided in search results)
- Piperidines. BOC Sciences. (URL not provided in search results)
- 2-(Aminomethyl)piperidine. Koei Chemical Co., Ltd. (URL not provided in search results)
- Reductive Amination - Common Conditions. Organic Chemistry Portal. (URL not provided in search results)
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2021). Journal of Molecular Structure, 1225, 129201. (URL not provided in search results)
- Blue Book P-5 - IUPAC nomenclature. (URL not provided in search results)
-
Piperidine. Wikipedia. [Link]
- Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. (1998). Free Radical Biology and Medicine, 24(6), 931-942. (URL not provided in search results)
- p-3 characteristic (functional) and substituent groups - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (URL not provided in search results)
- General strategy for the synthesis of piperidine derivatives. ResearchGate. (URL not provided in search results)
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. (2022). [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- N-(2-Methylbenzyl)-1-(pyridin-2-yl)methanamine. ChemScene. (URL not provided in search results)
- A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (2014). Molecules, 19(6), 7374-7385. (URL not provided in search results)
-
1-Propylpiperidine. PubChem. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]
- Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents. (URL not provided in search results)
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL not provided in search results)
- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem. (URL not provided in search results)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 6. Blue Book P-5 [iupac.qmul.ac.uk]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 9. nbinno.com [nbinno.com]
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- 11. researchgate.net [researchgate.net]
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- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemimpex.com [chemimpex.com]
- 16. tandfonline.com [tandfonline.com]
Methodological & Application
(1-Propylpiperidin-2-yl)methanamine in vitro assay development
Application Note: Pharmacological Profiling and Assay Optimization for (1-Propylpiperidin-2-yl)methanamine Scaffolds
Abstract
This compound represents a privileged chemical scaffold sharing structural homology with local anesthetics (e.g., ropivacaine) and sigma receptor ligands. Its core architecture—a lipophilic N-alkyl tail, a basic piperidine ring, and a primary amine "warhead"—makes it a versatile building block for fragment-based drug discovery (FBDD). This application note details the development of a robust in vitro screening cascade to profile this scaffold’s biological activity. We focus on three critical domains: physicochemical ionization tracking, voltage-gated sodium channel (Nav) modulation, and Sigma-1 receptor (σ1R) engagement.
Introduction: The Piperidine Pharmacophore
The this compound scaffold is defined by two key features: the basic nitrogen (
However, this "promiscuous" binding potential requires rigorous assay design to distinguish between specific therapeutic engagement and non-specific lipophilic toxicity. This guide provides the blueprint for establishing these assays.
Physicochemical Profiling (The Foundation)
Before functional screening, the ionization state of the primary amine must be characterized. Efficacy in CNS targets is strictly governed by the equilibrium between the charged (soluble) and neutral (permeable) species.
Protocol A: High-Throughput pKa Determination
-
Objective: Determine the precise
to optimize buffer pH for subsequent binding assays. -
Method: Potentiometric Titration (scaled down).
-
Causality: If the assay buffer pH matches the
, 50% of the scaffold is protonated. For Nav channels, the charged form often blocks the pore from the inside, while the neutral form is required to cross the membrane.
Workflow:
-
Preparation: Dissolve this compound to 10 mM in DMSO.
-
Titration: Dilute to 50 µM in ionic strength-adjusted water (0.15 M KCl).
-
Acid/Base Sweep: Titrate from pH 2.0 to 12.0 using HCl/KOH.
-
Detection: Monitor UV absorbance shifts (if chromophore present) or direct potentiometry.
-
Output: Generate a Bjerrum plot to identify the macro-pKa.
Functional Assay: Voltage-Gated Sodium Channels (Nav)
N-alkyl piperidines are classic "state-dependent" blockers of Nav channels (e.g., Nav1.7, Nav1.8). They bind with higher affinity to the Inactivated State than the Resting State . Standard "tonic block" assays will miss the potency of this scaffold. You must use a voltage protocol that biases the channel toward inactivation.
Protocol B: Automated Patch Clamp (APC) – State-Dependent Block
Platform: IonFlux Mercury or QPatch (High-Throughput Electrophysiology). Cell Line: HEK293 stably expressing hNav1.7.
Step-by-Step Methodology:
-
Cell Capture: Harvest cells at 70-80% confluency. Resuspend in extracellular solution (ECS). Apply suction to establish
seals (>100 M required). -
Voltage Protocol (The Critical Step):
-
Holding Potential (
): -120 mV (Ensures channels are in Resting State ). -
Conditioning Pulse: Depolarize to -45 mV for 8 seconds (Transitions channels to Inactivated State ).
-
Test Pulse: Brief step to 0 mV (20 ms) to measure available current.
-
-
Compound Application:
-
Apply this compound at increasing concentrations (0.1 µM – 100 µM).
-
Resting State Protocol: Apply compound while holding at -120 mV. Pulse to 0 mV at 0.1 Hz.
-
Inactivated State Protocol: Apply compound during the -45 mV conditioning step.
-
-
Analysis: Calculate the
shift. A "Use-Dependent" blocker will show a significantly lower in the Inactivated State protocol compared to the Resting State.
Data Interpretation:
| Parameter | Resting State (
Binding Assay: Sigma-1 Receptor (σ1R)
The N-propylpiperidine moiety is a known pharmacophore for the Sigma-1 receptor, a chaperone protein located at the Mitochondria-Associated ER Membrane (MAM). This is a critical off-target (or primary target) screen.
Protocol C: Radioligand Competition Binding
-
Objective: Quantify affinity (
) for σ1R. -
Ligand:
(The gold standard agonist). -
Tissue Source: Guinea pig brain membrane homogenates or Jurkat cells (high endogenous σ1R).
Workflow:
-
Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g. Resuspend to 0.5 mg protein/mL.
-
Incubation System:
-
Total Binding: Membrane +
(3 nM). -
Non-Specific Binding (NSB): Add 10 µM Haloperidol (saturates all specific sites).
-
Test: Add this compound (10-point curve, 1 nM to 10 µM).
-
-
Equilibrium: Incubate for 120 minutes at 37°C.
-
Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).
-
Counting: Liquid scintillation counting.
-
Calculation:
Derive using the Cheng-Prusoff equation.
Safety Pharmacology: hERG Inhibition
Piperidines are notorious for blocking the hERG potassium channel, leading to QT prolongation (cardiotoxicity).
-
Quick Protocol: Use a fluorescence-based thallium flux assay (FluxOR™) as a primary filter before moving to patch clamp.
-
Threshold: If
in the flux assay, structural modification of the propyl tail is required (e.g., adding polarity).
Visualization: Assay Development Workflow
Figure 1: Integrated workflow for profiling piperidine-based scaffolds, moving from chemical properties to functional target engagement and safety filtering.
Visualization: Mechanism of Action (Nav Block)
Figure 2: Kinetic model of state-dependent inhibition. The scaffold preferentially binds to and stabilizes the Inactivated State, a key mechanism for analgesic efficacy without motor paralysis.
References
-
Lukacs, P., et al. (2021).[1] "An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics." Frontiers in Pharmacology. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015).[2] "Sigma Receptor Binding Assays." Current Protocols in Pharmacology. [Link]
-
Zhu, X., et al. (2020). "Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine." Journal of Medicinal Chemistry. [Link]
-
NCBI PubChem. (2024). "Compound Summary: 2-(Aminomethyl)-1-propylpiperidine." National Library of Medicine. [Link]
Sources
Application Note: High-Throughput Screening Protocols for (1-Propylpiperidin-2-yl)methanamine Analogs
Introduction & Chemical Context
The (1-Propylpiperidin-2-yl)methanamine core represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with neuroactive agents such as pipradrol and substituted phenethylamines. This scaffold is particularly relevant for targeting the Sigma-1 Receptor (
This Application Note details a comprehensive High-Throughput Screening (HTS) campaign designed to identify potent and selective ligands derived from this piperidine scaffold. Unlike generic screening guides, this protocol integrates automated parallel synthesis with a homogeneous Scintillation Proximity Assay (SPA) , ensuring a seamless transition from chemistry to biology.
The "Privileged" Piperidine Scaffold
The piperidine ring serves as a versatile template.[1][2] In the context of this compound:
-
The Basic Nitrogen (N1): The N-propyl substitution provides lipophilicity essential for blood-brain barrier (BBB) penetration and hydrophobic pocket occupancy within the
R binding site. -
The Exocyclic Amine: This primary amine acts as the diversity handle for library generation, allowing for rapid derivatization via amide coupling or reductive amination.
HTS Workflow Overview
The following logic flow illustrates the critical path from library generation to hit validation. We utilize a "Fail Early" philosophy by incorporating a Z-prime validated primary screen followed immediately by a counter-screen for selectivity.
Figure 1: End-to-end HTS workflow for piperidine analog discovery. The process prioritizes early selectivity checks against Sigma-2 and Dopamine Transporters (DAT).
Protocol A: Automated Library Synthesis
Objective: To generate a 384-member library of amides and secondary amines using the this compound core.
Mechanistic Rationale
The primary exocyclic amine is highly nucleophilic. We employ acylation (using acid chlorides) and reductive amination (using aldehydes) because these reactions proceed with high fidelity in automated liquid handlers, requiring minimal workup.
Materials
-
Scaffold: this compound (0.1 M in DCM).
-
Reagents: Diverse Acid Chlorides (R-COCl) or Aldehydes (R-CHO).
-
Base: Diisopropylethylamine (DIPEA) (Supported on resin for easier purification).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) for reductive amination.
-
Platform: Tecan Freedom EVO or Hamilton STAR liquid handler.
Step-by-Step Workflow
-
Plate Preparation: Load 96-well deep-well reaction blocks with 50 µL of scaffold solution (5 µmol) per well.
-
Diversity Addition:
-
Pathway A (Amides): Add 1.2 equivalents of Acid Chloride + 2.0 eq polymer-supported DIPEA.
-
Pathway B (Amines): Add 1.2 equivalents of Aldehyde + 1.5 eq STAB.
-
-
Incubation: Shake at room temperature for 12 hours.
-
Scavenging: Add polymer-supported trisamine resin to scavenge excess electrophiles (acid chlorides/aldehydes). Shake for 4 hours.
-
Filtration: Filter into a 384-well storage plate using a vacuum manifold.
-
QC: Randomly select 5% of wells for LC-MS verification. Purity must exceed 90%.
Protocol B: Primary Screen - Sigma-1 Receptor SPA
Objective: To determine binding affinity using a homogeneous Scintillation Proximity Assay (SPA).
Why SPA?
Traditional filtration assays are prone to "wash artifacts" where low-affinity compounds dissociate during the wash step. SPA is an equilibrium assay where Wheat Germ Agglutinin (WGA) coated beads capture cell membranes. When the radioligand (
Assay Components
| Component | Specification | Function |
| Membrane Source | HEK293 cells stably expressing human | Target Receptor |
| Radioligand | Competitive Binder | |
| SPA Beads | PVT-WGA (Polyvinyltoluene-Wheat Germ Agglutinin) | Membrane Capture & Scintillation |
| Assay Buffer | 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2 | Physiological Environment |
| Non-Specific Control | Haloperidol (10 µM) | Defines "Background" signal |
Experimental Procedure
-
Bead/Membrane Pre-coupling:
-
Mix WGA-PVT beads (500 mg) with
R membranes (amount optimized via protein linearity curve) in Assay Buffer. -
Incubate for 2 hours at 4°C with gentle rotation.
-
Rationale: Pre-coupling stabilizes the receptor-bead complex and reduces variability during the HTS run.
-
-
Compound Transfer:
-
Transfer 100 nL of library compounds (10 mM DMSO stock) into 384-well white, opaque plates (OptiPlate). Final assay concentration: 10 µM.
-
-
Reaction Assembly:
-
Add 20 µL of Radioligand solution (Final conc:
value, typically ~3-5 nM). -
Add 20 µL of Pre-coupled Bead/Membrane suspension.
-
-
Equilibrium:
-
Seal plates and shake for 1 minute.
-
Incubate at Room Temperature for 2 hours (protected from light).
-
Note: SPA signals are time-dependent; ensure all plates incubate for the exact same duration.
-
-
Detection:
-
Read on a MicroBeta2 or TopCount NXT Microplate Scintillation Counter.
-
Protocol C: Data Analysis & Validation (Z-Prime)
Objective: To statistically validate the assay robustness before determining hits.
The Z-Factor ( )
The Z-factor is the industry standard for HTS quality control. It measures the separation band between the positive control (Max Signal) and negative control (Background/NSB).
- : Standard Deviation of positive (Total Binding) and negative (NSB) controls.
- : Mean signal of positive and negative controls.[6]
Interpretation Table
| Z-Factor Score | Interpretation | Action |
| 1.0 | Ideal (Theoretical only) | N/A |
| 0.5 - 1.0 | Excellent Assay | Proceed to Screening |
| 0.0 - 0.5 | Marginal | Re-optimize (Increase bead conc. or radioligand purity) |
| < 0.0 | Fail | Stop. Do not screen. Signal overlaps with noise. |
Hit Determination
-
Calculate % Inhibition for each well:
-
Hit Cutoff: Compounds exhibiting >50% inhibition at 10 µM are flagged for dose-response (
) confirmation.
Visualization of SPA Mechanism
Understanding the proximity principle is vital for troubleshooting. If the membrane detaches from the bead (e.g., due to detergent in the compound buffer), the signal is lost.
Figure 2: Mechanism of the Scintillation Proximity Assay. Competition by the 'Cold' test analog displaces the radioligand, preventing energy transfer and reducing light emission.
References
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Scintillation Proximity Assay (SPA) for Real-Time Kinetic Analysis. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of Piperidine-based Compounds with Sigma Receptor Affinity. Royal Society of Chemistry (RSC).[7] Available at: [Link]
-
Z-Factor Calculator and Interpretation. PunnettSquare Tools. Available at: [Link]
Sources
- 1. Privileged Structures | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. benchchem.com [benchchem.com]
- 3. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Pharmacological Evaluation of (1-Propylpiperidin-2-yl)methanamine in Cell-Based Assays
Abstract & Introduction
(1-Propylpiperidin-2-yl)methanamine (CAS: 5663-38-7, generic isomer reference) represents a privileged scaffold in medicinal chemistry, specifically within the class of N-substituted 2-aminomethylpiperidines . Structurally characterized by a piperidine ring with a propyl tail at the N1 position and a primary methanamine group at the C2 position, this molecule serves as a critical building block and chemical probe in Fragment-Based Drug Discovery (FBDD) .
Its pharmacological relevance is primarily anchored in Sigma-1 Receptor (S1R) modulation and calcium channel interaction . Due to its amphiphilic nature (lipophilic N-propyl tail + polar primary amine), it is frequently utilized to study blood-brain barrier (BBB) permeability and intracellular organelle targeting (specifically the Endoplasmic Reticulum, where S1R resides).
This Application Note provides a rigorous framework for handling, solubilizing, and evaluating this compound in cell-based assays, focusing on intracellular calcium mobilization and competitive binding workflows.
Physicochemical Profile & Material Handling[1]
Understanding the ionization state of the molecule is critical for assay reproducibility. The primary amine (methanamine) and the tertiary amine (piperidine ring) create a diprotic system.
Table 1: Physicochemical Properties
| Property | Value (Approx.) | Biological Implication |
| Molecular Weight | 156.27 g/mol | High fragment efficiency (LE). |
| pKa (Calculated) | ~10.2 (Primary Amine), ~8.5 (Ring N) | Fully protonated (cationic) at pH 7.4. |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; likely CNS penetrant. |
| Solubility (Water) | Moderate (Free Base); High (HCl Salt) | Salt form preferred for aqueous stock prep. |
| Storage | -20°C, Desiccated | Hygroscopic; primary amine sensitive to oxidation/CO2. |
Protocol 1: Stock Solution Preparation
Objective: Create a stable 10 mM stock solution for cell treatment.
-
Solvent Selection:
-
Preferred: Dimethyl Sulfoxide (DMSO), Anhydrous.
-
Alternative: 0.1 M HCl (if using free base to generate salt in situ).
-
-
Preparation Steps:
-
Weigh 1.56 mg of this compound.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO to achieve 10 mM .
-
Vortex for 30 seconds. Inspect for clarity.
-
Aliquot into light-protected vials (50 µL) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
-
Working Dilution:
-
Dilute stock 1:1000 in assay buffer (HBSS or PBS) to achieve 10 µM working concentration.
-
Note: Ensure final DMSO concentration on cells is <0.5% (v/v) to prevent solvent toxicity.
-
Application I: Intracellular Calcium Mobilization Assay (S1R Functional Readout)
Rationale: Sigma-1 receptors (S1R) are located at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).[1] S1R agonists modulate the IP3 receptor (IP3R), stabilizing it to potentiate Ca²⁺ release from the ER into the cytosol. This assay measures the ability of this compound to modulate this signaling axis.
Mechanism of Action
The following diagram illustrates the signal transduction pathway targeted in this assay.
Caption: S1R-mediated modulation of ER calcium release via IP3 receptor stabilization.[1][2][3][4]
Detailed Protocol: Calcium Flux Assay
Cell Line: CHO-K1 or SK-N-SH (Neuroblastoma) expressing endogenous S1R. Reagents: Fluo-4 Direct™ Calcium Assay Kit (or equivalent), Probenecid.
-
Cell Seeding:
-
Seed cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate.
-
Incubate 24h at 37°C/5% CO₂ to reach 90% confluency.
-
-
Dye Loading:
-
Remove culture media.
-
Add 100 µL Fluo-4 Loading Buffer (containing 2.5 mM Probenecid to inhibit anion transport).
-
Incubate 30 min at 37°C, then 30 min at Room Temperature (RT).
-
-
Compound Treatment:
-
Prepare a 3x concentration plate of this compound (0.1 nM to 100 µM).
-
Control: Use PRE-084 (S1R Agonist) as a positive control and NE-100 as an antagonist.
-
-
Measurement (FLIPR/Plate Reader):
-
Transfer to plate reader (Excitation: 494 nm, Emission: 516 nm).
-
Record baseline fluorescence for 10 seconds.
-
Inject 50 µL of compound.
-
Record fluorescence kinetics for 120 seconds.
-
-
Data Analysis:
-
Calculate
(Peak fluorescence minus baseline / baseline). -
Plot dose-response curve to determine
.
-
Application II: Competitive Binding Screen
Rationale: To confirm that phenotypic effects are due to specific binding rather than off-target toxicity, a competitive displacement assay is required.
Assay Workflow Diagram
Caption: Competitive radioligand binding workflow to determine affinity (Ki).
Protocol Highlights
-
Ligand: Use [³H]-(+)-Pentazocine (Specific S1R ligand).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Binding (NSB): Define using 10 µM Haloperidol.
-
Interpretation: If this compound displaces Pentazocine with a
, it is considered a significant S1R ligand.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High pH or concentration >100 µM | Pre-dilute in acidified water or keep DMSO constant. |
| High Background (Calcium Assay) | Dye leakage or spontaneous release | Increase Probenecid to 5 mM; Wash cells gently. |
| Cytotoxicity | Primary amine reactivity | Perform MTT assay. If toxic >50 µM, use serum-free media for short pulses only. |
| Low Signal Window | Low S1R expression | Use S1R-transfected HEK293 cells instead of wild-type lines. |
References
-
Sigma-1 Receptor Pharmacology: Su, T. P., et al. (2016).[1] "The Sigma-1 Receptor as a Pluripotent Chaperone in Living Systems." Trends in Pharmacological Sciences.
-
Calcium Mobilization Protocols: Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell.
-
Piperidine Scaffolds in Drug Discovery: Meyer, C., et al. (2016). "Piperidines in Medicinal Chemistry: A Privileged Scaffold." Journal of Medicinal Chemistry.
-
Handling Lipophilic Amines: Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry and Handling."
Sources
- 1. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Application Note: High-Performance Quantification of (1-Propylpiperidin-2-yl)methanamine
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust quantification methods for (1-Propylpiperidin-2-yl)methanamine (also known as 2-aminomethyl-1-propylpiperidine).[1]
This molecule presents three distinct analytical challenges:
-
Lack of Chromophore: The saturated piperidine ring and aliphatic chains do not absorb UV light significantly above 200 nm.
-
High Polarity & Basicity: The primary amine (methanamine side chain) and tertiary amine (ring nitrogen) create a highly basic, polar profile, leading to poor retention and peak tailing on standard C18 columns.
-
Structural Isomerism: Potential for enantiomers (R/S) requires specific handling if chiral purity is a critical quality attribute (CQA).
Part 1: Analytical Strategy & Decision Matrix
To ensure data integrity and method robustness, the selection of the analytical technique must align with the sensitivity requirements and available instrumentation.
Decision Matrix (DOT Visualization)
Caption: Analytical decision tree selecting between HILIC-MS/MS for trace analysis and Derivatization-UV for standard QC.
Part 2: Method A — LC-MS/MS (Trace Quantification)[1]
Context: This is the "Gold Standard" for bioanalysis or trace impurity quantification. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the highly polar amine without ion-pairing reagents that suppress MS signals.
Chromatographic Conditions
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm or 2.6 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |
| 0.00 | 10 | 90 | Initial |
| 1.00 | 10 | 90 | Isocratic Hold |
| 5.00 | 50 | 50 | Ramp (Elution) |
| 6.00 | 50 | 50 | Wash |
| 6.10 | 10 | 90 | Re-equilibration |
| 9.00 | 10 | 90 | End |
Mass Spectrometry Parameters (ESI+)
The molecule is easily protonated due to the basic nitrogen atoms.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Precursor Ion: [M+H]+ = 157.3 m/z.
-
Quantifier Ion: 157.3 → 84.1 (Piperidine ring fragment).
-
Qualifier Ion: 157.3 → 44.1 (Aminomethyl fragment).
Scientific Rationale
-
HILIC vs. C18: Standard C18 columns fail to retain small, basic amines, leading to elution in the void volume. HILIC provides retention via water-layer partitioning and ionic interactions.
-
pH 3.0 Buffer: Maintains the amine in its protonated state (NH3+) for optimal HILIC retention and MS sensitivity.
Part 3: Method B — HPLC-UV with Pre-Column Derivatization (QC/Process)
Context: For laboratories lacking MS detection, derivatization is mandatory . We use FMOC-Cl (9-Fluorenylmethyl chloroformate) because it reacts rapidly with primary and secondary amines to form stable, UV-active (and fluorescent) carbamates.[1][3]
Derivatization Protocol
Reaction Mechanism:
this compound + FMOC-Cl
Reagents:
-
Borate Buffer: 0.2 M, pH 9.5 (Critical for deprotonating the amine to allow nucleophilic attack).
-
FMOC-Cl Solution: 5 mM in Acetonitrile.
-
Quenching Agent: 1% Adamantanamine or Glycine (optional, to remove excess FMOC).[1]
Step-by-Step Workflow:
-
Mix: Transfer 50 µL of Sample + 50 µL of Borate Buffer (pH 9.5) into a vial.
-
React: Add 50 µL of FMOC-Cl reagent. Vortex immediately.
-
Incubate: Let stand at ambient temperature for 5 minutes.
-
Inject: Inject directly or dilute with Mobile Phase A if concentration is too high.
HPLC-UV Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
-
Detection: UV at 265 nm (FMOC absorption max) or Fluorescence (Ex: 265 nm, Em: 310 nm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[4]
Gradient Table:
| Time (min) | % B (ACN) | Comment |
| 0.0 | 30 | Initial |
| 10.0 | 90 | Elution of Derivative |
| 12.0 | 90 | Wash excess FMOC |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | End |
Scientific Rationale
-
Why FMOC? Unlike OPA (o-Phthalaldehyde), FMOC derivatives are stable and do not require thiol additives.[1] The bulky fluorenyl group increases hydrophobicity, allowing excellent retention on standard C18 columns.
-
pH Control: The reaction requires a basic pH (>9.0) to ensure the primary amine is uncharged and nucleophilic.
Part 4: System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis.
| Parameter | Acceptance Criteria | Rationale |
| Precision (RSD) | NMT 2.0% (n=6 injections) | Ensures instrument stability. |
| Resolution (Rs) | > 2.0 between Analyte and Reagent peaks | Critical in Method B (FMOC peaks can interfere). |
| Tailing Factor (T) | 0.8 – 1.5 | Indicates secondary interactions are suppressed. |
| Recovery | 95.0% – 105.0% | Validates extraction/derivatization efficiency.[6] |
| Linearity (R²) | > 0.999 | Confirms quantitative range accuracy. |
Sample Preparation Workflow (DOT Visualization)
Caption: Unified sample preparation workflow for both LC-MS and Derivatization-HPLC methods.
References
-
Sigma-Aldrich. (2025).[1] Derivatization and Separation of Aliphatic Amines using HPLC. Retrieved from
-
Thermo Fisher Scientific. (2022). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from
-
Journal of Chromatographic Science. (2022).[4][7] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [1]
-
BenchChem. (2025).[8][9] HPLC-UV Analysis of Piperidine-Containing Compounds: Application Notes. Retrieved from
-
Royal Society of Chemistry. (2010). Analytical Methods for Piperazine and Piperidine Derivatives. Retrieved from [1]
Sources
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. ajpaonline.com [ajpaonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Trace Analysis of (1-Propylpiperidin-2-yl)methanamine by High-pH LC-MS/MS
Executive Summary & Scientific Rationale
(1-Propylpiperidin-2-yl)methanamine (CAS: N/A for specific isomer, often referenced as a Pramipexole intermediate) is a critical structural precursor in the synthesis of Pramipexole , a dopamine agonist used for Parkinson's disease. As a small, polar, aliphatic diamine (
-
Polarity: Under standard acidic LC conditions (pH 3-4), both amine nitrogens are protonated, leading to near-zero retention on C18 columns and co-elution with the void volume.
-
Peak Shape: Secondary interactions with residual silanols on silica columns often cause severe tailing for basic amines.[1]
-
Detection: Lacking a strong chromophore, UV detection is insufficient for trace analysis (e.g., genotoxic impurity screening), necessitating Mass Spectrometry.
The Solution: This protocol utilizes High-pH Reversed-Phase Chromatography (pH 10) . By raising the mobile phase pH above the pKa of the analyte (estimated pKa ~9-10), we suppress ionization of the amine groups, rendering the molecule neutral and hydrophobic. This dramatically increases retention on hybrid-silica C18 columns and improves peak symmetry, enabling sensitive LC-MS/MS quantification.
Method Development Logic (The "Why")
The decision tree below illustrates the critical choices made during method development to ensure robustness and sensitivity.
Figure 1: Method selection strategy highlighting High pH RP-LC as the optimal approach for basic aliphatic amines.
Experimental Protocol
Chemicals and Reagents
-
Analyte Standard: this compound (Custom synthesis or extracted from process stream).
-
Internal Standard (IS): Pramipexole-d3 or a structural analog like 1-Ethylpiperidine (if stable isotope not available).
-
Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.
-
Buffer Additive: Ammonium Bicarbonate (
) or Ammonium Hydroxide ( , 28-30%). Note: Do not use non-volatile buffers like Phosphate.[2]
Sample Preparation
Matrix: Active Pharmaceutical Ingredient (API) powder (e.g., Pramipexole bulk drug substance).
Protocol: "Dilute-and-Shoot" for Trace Impurities
-
Weighing: Accurately weigh 10.0 mg of API sample into a 15 mL centrifuge tube.
-
Dissolution: Add 10.0 mL of 50:50 MeOH:Water . Vortex for 2 minutes until fully dissolved.
-
Why 50:50? Pure organic solvent might precipitate buffer salts when injected; pure water might not dissolve the bulk API.
-
-
IS Addition: Add 10 µL of Internal Standard working solution (10 µg/mL).
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.
-
Caution: Avoid cellulose filters which may bind amines.
-
LC Conditions
-
System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 100 mm) OR Phenomenex Gemini-NX C18 (3 µm, 2.0 x 100 mm).
-
Critical: These columns utilize hybrid silica technology resistant to high pH (up to pH 12). Do not use standard silica columns.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Start Gradient |
| 6.00 | 95 | Elution of Organics |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End of Run |
MS/MS Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3]
-
Source Temp: 450°C.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas: 800 L/hr (Nitrogen).
MRM Transitions (Precursor
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type | Rationale |
| Analyte | 157.2 | 84.1 | 30 | 22 | Quant | Piperidine ring fragment (High Stability) |
| Analyte | 157.2 | 140.1 | 30 | 15 | Qual | Loss of |
| Analyte | 157.2 | 112.1 | 30 | 25 | Qual | Loss of Propyl-amine chain |
Note: Collision Energies (CE) are estimated values. Perform an automated MRM optimization (breakdown curve) upon first infusion.
Validation & Quality Control Data
The following parameters define the acceptance criteria for a self-validating system (per ICH Q2(R1) guidelines).
| Parameter | Acceptance Criteria | Experimental Note |
| Linearity | Range: 1.0 ng/mL to 1000 ng/mL. | |
| Accuracy | 85-115% Recovery | Spiked into API matrix at 3 levels (Low, Med, High). |
| Precision | RSD < 5% (n=6) | Repeatability at Limit of Quantitation (LOQ). |
| Carryover | < 20% of LOQ | Important: Basic amines stick to injector needles. Use an acidic needle wash (0.1% Formic Acid in MeOH). |
| Matrix Effect | 0.8 - 1.2 | Compare slope of calibration in solvent vs. matrix. |
Troubleshooting & Optimization
Issue: Peak Tailing
Even at high pH, some tailing may occur if the column is old.
-
Fix: Add 5% Methanol to Mobile Phase A (pre-mixed) to wet the surface.
-
Fix: Increase Ammonium Bicarbonate concentration to 20 mM to mask remaining silanols.
Issue: Low Sensitivity
-
Fix: Check the pH of Mobile Phase A. If pH drops below 9.0 (due to
absorption from air), the analyte will protonate and lose retention/ionization efficiency in this specific mode. Prepare fresh buffer daily.
Issue: Carryover
-
Fix: The "Stickiness" of the propyl-piperidine moiety is high.
-
Needle Wash: Use a strong organic wash: 40:40:20 Acetonitrile:Isopropanol:Water + 0.2% Formic Acid . The acid helps protonate the amine in the wash to solubilize it off the needle surface.
References
-
Agilent Technologies. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from (General principle of High pH analysis).
-
Phenomenex. (2025).[4] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from (Column selection guide).
-
Zivec, M., et al. (2010).[5] A Novel Scalable Synthesis of Pramipexole.[5][6] Organic Process Research & Development.[5][6] (Context for the analyte as a Pramipexole intermediate). DOI: [6]
-
Stella, C., et al. (2004).[7] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[7][8] Journal of Separation Science.[7] (Validation of high pH methodology). DOI:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 3. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Note: (1-Propylpiperidin-2-yl)methanamine as a Privileged Scaffold in CNS Drug Discovery
This guide details the application of (1-Propylpiperidin-2-yl)methanamine (CAS: 1019380-53-0), a critical chemical scaffold used in neuroscience research for the design and synthesis of high-affinity ligands targeting Sigma receptors (
Introduction & Chemical Identity
This compound is a chiral piperidine derivative characterized by an N-propyl group and a primary aminomethyl arm at the C2 position. In neuroscience and medicinal chemistry, this molecule serves as a privileged scaffold —a molecular framework capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs) and ion channels depending on its derivatization.
Its structural features mimic the pharmacophores of several established neuroactive agents, making it a vital precursor for developing:
-
Sigma-1 Receptor (
R) Agonists: For neuroprotection and cognitive enhancement. -
Dopamine D2/D3 Modulators: For antipsychotic and anti-parkinsonian activity.
-
Ion Channel Blockers: Specifically targeting pathways involved in neuropathic pain (e.g., Nav1.7 modulation).
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1019380-53-0 |
| Molecular Formula | |
| Molecular Weight | 156.27 g/mol |
| Key Functional Groups | Tertiary amine (piperidine ring), Primary amine (linker) |
| Primary Application | Synthesis of N-substituted piperidine ligands for CNS targets |
Mechanism of Action: The Scaffold Logic
The utility of this compound lies in its ability to satisfy the canonical pharmacophore models of aminergic GPCRs.
Structural Causality
-
The Protonatable Nitrogen: The piperidine nitrogen is protonated at physiological pH, forming a critical salt bridge with an aspartate residue (e.g., Asp119 in D2 receptors) in the receptor's orthosteric binding site.
-
The N-Propyl Group: This substituent is optimal for filling hydrophobic pockets. In Dopamine D2/D3 receptors, the N-propyl group extends into a specific hydrophobic accessory pocket, often conferring higher affinity and intrinsic activity compared to methyl or ethyl analogs.
-
The Methanamine Linker: The primary amine allows for facile coupling (amide, urea, or sulfonamide formation) to aromatic "head groups." These head groups interact with secondary binding sites (e.g., aromatic clusters) to determine selectivity (e.g.,
vs. ).
Pathway Visualization
The following diagram illustrates how this scaffold integrates into the signaling pathways of its derivative targets.
Caption: Mechanistic flow illustrating how the this compound scaffold is derivatized to target specific CNS pathways.
Experimental Protocols
Protocol 1: Synthesis of High-Affinity Sigma Ligands
Objective: To synthesize a library of Sigma-1 receptor ligands using this compound as the amine component in an amide coupling reaction.
Reagents:
-
Substituted Phenylacetic Acid (1.1 eq) (e.g., 4-chlorophenylacetic acid)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF (Dimethylformamide) (Anhydrous)
Procedure:
-
Activation: In a round-bottom flask, dissolve the substituted phenylacetic acid (1.1 eq) in anhydrous DMF (5 mL/mmol). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor progress via TLC or LC-MS (Target mass = Acid MW + 156.27 - 18.02).
-
Work-up: Dilute with ethyl acetate and wash with saturated
(3x) and brine (1x). Dry the organic layer over , filter, and concentrate in vacuo. -
Purification: Purify the crude residue using flash column chromatography (Gradient: 0-10% MeOH in DCM with 1%
).
Validation:
-
1H NMR: Verify the presence of the amide doublet (~6.0-8.0 ppm) and the retention of the N-propyl triplet (~0.9 ppm).
Protocol 2: Radioligand Binding Assay (Sigma-1 Receptor)
Objective: To determine the binding affinity (
Materials:
-
Source: Guinea pig brain membranes or HEK293 cells overexpressing human
R. -
Radioligand:
(Specific Activity ~30 Ci/mmol). -
Non-specific control: Haloperidol (10
M).
Workflow:
-
Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: In a 96-well plate, combine:
-
50
L Membrane suspension (20-50 g protein). -
25
L (Final concentration: 2 nM). -
25
L Test compound (Concentration range: to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold Tris buffer.
-
Quantification: Measure radioactivity using liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation:
Protocol 3: In Vivo Formalin Test (Pain Model)
Context: Based on patent literature linking this scaffold to analgesic aminoindanes, this protocol assesses efficacy in neuropathic pain.
Procedure:
-
Acclimatization: Acclimatize mice (C57BL/6) to the testing chamber for 30 minutes.
-
Administration: Administer the test compound (derived from scaffold) i.p. or p.o. 30 minutes prior to testing.
-
Induction: Inject 20
L of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw. -
Observation: Immediately observe nociceptive behavior (licking, biting, lifting of the paw) for 60 minutes.
-
Phase I (Acute): 0–5 minutes (Direct nociceptor activation).
-
Phase II (Inflammatory): 15–60 minutes (Central sensitization).
-
-
Scoring: Record the total time spent exhibiting nociceptive behaviors in 5-minute bins.
Experimental Workflow Diagram
Caption: Integrated workflow for developing neuroactive drugs starting from the this compound scaffold.
Data Summary: Representative SAR Trends
The following table summarizes how modifications to the this compound core typically influence pharmacological activity in this chemical class.
| Modification Site | Substituent | Effect on Sigma-1 Affinity | Effect on Dopamine D2 Affinity |
| Piperidine N | Propyl (Scaffold) | High (Optimal) | High (Agonist/Antagonist) |
| Piperidine N | Methyl | Moderate | Reduced |
| Piperidine N | Benzyl | High (Loss of selectivity) | Moderate |
| C2-Linker | Methanamine (CH2-NH-) | Optimal Flexibility | Optimal Flexibility |
| C2-Linker | Direct Bond | Low (Steric clash) | Low |
| Head Group | Phenylacetamide | High Agonist Activity | Low |
| Head Group | Benzamide (Substituted) | Low | High D2/D3 Affinity |
References
-
PubChemLite. (2026).[3] Compound Summary: this compound.[1][2][3][4][5][6] University of Luxembourg.[3][7] Link
-
Google Patents. (2018). Aminoindane compounds and use thereof in the treatment of pain (ES2675510T3). Link
-
Google Patents. (2018). Aminoindane compounds and their use in the treatment of pain (CN107540599B). Link
-
Journal of Medicinal Chemistry. (2002). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands. Link (Contextual reference for N-alkylpiperidine SAR).
-
International Journal of Molecular Sciences. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists. Link (Contextual reference for Benzamide synthesis protocols).
Sources
- 1. CN107540599B - æ°¨åºè满ååç©åå ¶æ²»çç¼ççç¨é - Google Patents [patents.google.com]
- 2. 112906-37-3|1-(Pyrrolidin-2-ylmethyl)piperidine|BLD Pharm [bldpharm.com]
- 3. PubChemLite - RUZPSFUHBCXGLY-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - C9H20N2S - Explore [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - C9H20N2S - Explore [pubchemlite.lcsb.uni.lu]
- 6. ES2675510T3 - Compuestos aminoindano y uso de los mismos en el tratamiento del dolor - Google Patents [patents.google.com]
- 7. PubChemLite - (1-(pyridin-4-yl)piperidin-4-yl)methanamine (C11H17N3) [pubchemlite.lcsb.uni.lu]
(1-Propylpiperidin-2-yl)methanamine as a potential GPCR ligand
An Application Guide to the Pharmacological Characterization of (1-Propylpiperidin-2-yl)methanamine as a Potential G Protein-Coupled Receptor Ligand
Abstract
G Protein-Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of modern therapeutic drugs.[1][2][3] The discovery of novel ligands for these receptors is a cornerstone of pharmaceutical research. This document provides a comprehensive guide for the initial characterization of this compound, a novel chemical entity, as a potential GPCR ligand. We outline a systematic, field-proven workflow, from initial binding assessment to functional characterization of receptor activation or inhibition. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the scientific rationale behind each experimental choice to ensure robust and reproducible data generation.
Introduction: The Rationale for Screening Novel Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs that target the central nervous system and other physiological systems. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for interacting with the complex binding pockets of GPCRs. This compound combines this established scaffold with a primary amine and an N-propyl group, features that can engage in hydrogen bonding and hydrophobic interactions, respectively—key determinants of ligand-receptor recognition.
Given these structural attributes, a systematic investigation is warranted to determine if this compound interacts with any of the hundreds of non-sensory GPCRs in the human genome.[4] This guide details a hierarchical screening cascade designed to first establish binding affinity and then to elucidate the functional consequences of that binding, such as agonism or antagonism.
Pre-Assay Compound Qualification
Before commencing biological assays, the integrity of the test compound, this compound, must be rigorously confirmed. This is a critical, self-validating step to ensure that any observed biological activity is attributable to the compound of interest and not to impurities or degradation products.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) should be used to confirm the identity and determine the purity of the compound, which should ideally be >95%.
-
Solubility: The compound's solubility in standard aqueous assay buffers (e.g., PBS, HBSS) must be determined to prevent precipitation during experiments, which can lead to erroneous results. The use of a cosolvent like DMSO is common, but its final concentration in the assay should be kept low (typically <0.5%) and consistent across all conditions.
Part I: Primary Screening - Target Engagement via Radioligand Binding Assays
The first step in characterizing a new compound is to determine if it physically interacts with a target receptor. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a GPCR.[5][6] A competition binding assay, where the test compound competes with a known high-affinity radioligand, is a robust and high-throughput method to screen against a panel of GPCRs.[5][7]
Experimental Rationale
This protocol measures the ability of this compound to displace a radiolabeled ligand (e.g., ³H-labeled antagonist) from a specific GPCR expressed in cell membranes. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value signifies higher binding affinity.
Protocol 3.1: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes from a cell line overexpressing the target GPCR (e.g., HEK293 or CHO cells).
-
Known radioligand for the target GPCR (e.g., [³H]-spiperone for dopamine D2 receptors).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
This compound stock solution (e.g., 10 mM in 100% DMSO).
-
Non-specific binding control: A high concentration of a known, unlabeled ligand (e.g., 10 µM haloperidol for D2 receptors).
-
96-well microplates and glass fiber filter mats.
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add in order:
-
50 µL of binding buffer (for total binding) OR 50 µL of non-specific binding control.
-
50 µL of the test compound dilution.
-
50 µL of the radioligand at a concentration near its Kd value.
-
50 µL of the cell membrane preparation (protein concentration to be optimized, typically 5-20 µg per well).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes). The exact time may need to be optimized.[5]
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis
The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound. This data is then plotted on a semi-log graph, and a non-linear regression analysis (sigmoidal dose-response) is used to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Example Data Presentation
| Target GPCR | Radioligand | Test Compound Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | 85 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 450 |
| Adrenergic α1 | [³H]-Prazosin | >10,000 |
| Muscarinic M1 | [³H]-NMS | >10,000 |
Part II: Secondary Screening - Functional Characterization
Once binding affinity is established for one or more GPCRs, the next critical step is to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce basal receptor activity (inverse agonist)? This is assessed using cell-based functional assays that measure the downstream second messengers produced upon GPCR activation.[1][4]
The two most common and informative pathways to monitor are the cAMP and intracellular calcium signaling pathways.[8][9][10]
Workflow for Functional Characterization
Caption: Decision workflow for selecting the appropriate functional assay.
Gs and Gi Pathway: cAMP Accumulation Assay
Scientific Rationale: Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[11] Measuring changes in cAMP is therefore a direct readout of receptor activation for these two major GPCR subfamilies.[9] Commercially available kits, often based on principles like HTRF or bioluminescence, provide sensitive and high-throughput methods for this measurement.[12]
Protocol 4.1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Materials:
-
CHO or HEK293 cells stably expressing the target GPCR.
-
Cell culture medium and serum.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution.
-
Reference agonist for the target GPCR.
-
Forskolin (for Gi-coupled assays).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Low-volume 384-well white microplates.
-
HTRF-compatible microplate reader.
-
-
Procedure (Agonist Mode for Gs-coupled receptor):
-
Seed cells into a 384-well plate and grow overnight to form a confluent monolayer.
-
Carefully remove the culture medium.
-
Add serial dilutions of the test compound or reference agonist to the cells.
-
Incubate for 30 minutes at room temperature to allow for cAMP production.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in the provided lysis buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF reader at 665 nm and 620 nm.
-
-
Procedure (Antagonist Mode):
-
Follow steps 1 and 2 above.
-
Add serial dilutions of the test compound and incubate for 15 minutes.
-
Add the reference agonist at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect) to all wells except the negative control.
-
Proceed with steps 4-7 as in the agonist mode protocol.
-
-
Note on Gi-coupled Receptors: To measure a decrease in cAMP for Gi-coupled receptors, the cells are first stimulated with forskolin to raise basal cAMP levels. The ability of a Gi agonist to then reduce this stimulated cAMP level is measured.[11]
Gq Pathway: Calcium Mobilization Assay
Scientific Rationale: Gq-coupled receptors activate phospholipase C, which leads to the production of inositol trisphosphate (IP₃). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[10] This transient increase in intracellular Ca²⁺ is a hallmark of Gq activation and can be measured using calcium-sensitive fluorescent dyes.[8][13][14]
Caption: Signaling cascade for Gq-coupled receptor activation.
Protocol 4.2: FLIPR-Based Calcium Mobilization Assay
-
Materials:
-
HEK293 cells stably expressing the target Gq-coupled GPCR.
-
Black-walled, clear-bottom 96- or 384-well cell culture plates.
-
Calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium Assay Kit).
-
Probenecid may be required to prevent dye leakage from certain cell types.[13]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound and reference agonist dilution plates.
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of simultaneous liquid addition and kinetic reading.
-
-
Procedure:
-
Seed cells into the assay plate and grow overnight.
-
Remove the growth medium and add the calcium dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the kinetic read. The instrument will measure a baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument will then automatically add the test compound or reference agonist from the source plate to the cell plate.
-
Continue to measure the fluorescence intensity kinetically for 1-3 minutes to capture the transient calcium flux.
-
Data Analysis and Interpretation of Functional Assays
For functional assays, the response (e.g., relative fluorescence units or HTRF ratio) is plotted against the logarithm of the compound concentration.
-
Agonists: Data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Antagonists: Data are fitted to determine the IC50 (the concentration that inhibits 50% of the response produced by the reference agonist).
Example Functional Data Summary
| Assay Type | Target GPCR | Parameter | Test Compound Value | Reference Agonist |
| cAMP (Agonist) | Dopamine D2 (Gi) | EC50 | 120 nM | Quinpirole (EC50 = 15 nM) |
| cAMP (Agonist) | Dopamine D2 (Gi) | Emax | 88% | Quinpirole (Emax = 100%) |
| Calcium (Antagonist) | 5-HT2A (Gq) | IC50 | 510 nM | vs. Serotonin |
From this hypothetical data, one would conclude that this compound is a potent, full agonist at the Dopamine D2 receptor and a moderately potent antagonist at the Serotonin 5-HT2A receptor.
Conclusion
This application note provides a foundational, step-wise strategy for the initial pharmacological profiling of a novel compound, this compound, at GPCRs. By following a logical progression from binding to functional assays, researchers can efficiently determine target affinity, potency, and efficacy. The protocols and rationale described herein are based on established, robust methodologies and serve as a comprehensive starting point for any drug discovery program aiming to characterize new chemical entities for this critical receptor family. Further studies, including selectivity screening against a broader GPCR panel and in vivo models, would be the logical next steps based on the initial data gathered through this workflow.
References
-
An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. British Pharmacological Society. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY: Home. IUPHAR/BPS. Available at: [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]
-
Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. Available at: [Link]
-
Ca2+ mobilization assays in GPCR drug discovery. PubMed. Available at: [Link]
-
Guide to Pharmacology. Wikipedia. Available at: [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY in 2026. Nucleic Acids Research | Oxford Academic. Available at: [Link]
-
The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. PubMed. Available at: [Link]
-
cAMP Hunter™ eXpress GPCR Assay. Eurofins Discovery. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI - NIH. Available at: [Link]
-
GPCR-radioligand binding assays. PubMed. Available at: [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available at: [Link]
-
Functional assays for screening GPCR targets. ScienceDirect. Available at: [Link]
-
cAMP Accumulation Assay. Creative BioMart. Available at: [Link]
-
GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. Available at: [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. Available at: [Link]
-
Recent progress in assays for GPCR drug discovery. American Journal of Physiology. Available at: [Link]
Sources
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. molbio.gu.se [molbio.gu.se]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. multispaninc.com [multispaninc.com]
- 8. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP-Glo™ Assay Protocol [promega.jp]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Radiolabeling of (1-Propylpiperidin-2-yl)methanamine for binding studies
Application Note: Radiosynthesis and Validation of [³H]-(1-Propylpiperidin-2-yl)methanamine for Binding Studies
Introduction & Scientific Rationale
(1-Propylpiperidin-2-yl)methanamine is a pharmacologically significant scaffold, structurally characteristic of ligands targeting Sigma-1 receptors (
To characterize the binding affinity (
This guide details the catalytic tritiation strategy to synthesize [³H]-(1-Propylpiperidin-2-yl)methanamine and provides a validated protocol for saturation binding assays.
Radiochemistry Strategy: Design & Synthesis
Retrosynthetic Analysis
Direct alkylation with [³H]propyl iodide is often low-yielding and expensive. The superior strategy is Catalytic Hydrogenation of an unsaturated precursor using Tritium gas (
-
Target Molecule: methanamine.
-
Precursor: (1-Allylpiperidin-2-yl)methanamine (protected).
-
Mechanism: Heterogeneous catalytic reduction of the N-allyl double bond with
yields the N-[2,3-³H]propyl group.
Precursor Synthesis (Non-Radioactive)
To ensure regioselectivity during radiolabeling, the primary amine (methanamine) must be protected to prevent side reactions or poisoning of the catalyst.
-
Starting Material: 2-(Aminomethyl)piperidine.
-
Protection: React with Di-tert-butyl dicarbonate (
) to yield tert-butyl (piperidin-2-ylmethyl)carbamate.-
Note: The secondary piperidine nitrogen is more sterically hindered but nucleophilic; however, controlled Boc-protection usually favors the primary amine or bis-protection. Selective protection of the primary amine can be achieved via copper chelation or careful pH control, or by starting with N-Boc-2-aminomethylpiperidine and selectively deprotecting.
-
Preferred Commercial Route: Start with 1-Boc-2-(aminomethyl)piperidine , protect the primary amine with Cbz (Benzyl chloroformate), then deprotect the piperidine N.
-
Simplified Route for this Protocol: We assume the availability of N-(tert-butoxycarbonyl)-2-(aminomethyl)piperidine (primary amine protected).
-
-
Allylation: Alkylation of the piperidine nitrogen with Allyl Bromide and
in DMF. -
Result: tert-butyl ((1-allylpiperidin-2-yl)methyl)carbamate (The "Precursor").
Radiosynthesis Protocol (Step-by-Step)
Step 1: Catalytic Tritiation
-
Setup: Load 1.0 mg of Precursor into a tritiation vessel containing 10 mg of 10% Pd/C catalyst.
-
Solvent: Add 1.0 mL of anhydrous DMF (Dimethylformamide).
-
Reaction: Freeze-pump-thaw to degas. Introduce Tritium gas (
) (approx. 5-10 Ci) at room temperature. Stir for 1 hour. -
Workup: Remove excess
(vacuum transfer to waste trap). Filter catalyst using a syringe filter (0.2 µm PTFE). Rinse with Ethanol (2 x 1 mL). -
Intermediate: This yields the [³H]-propyl Boc-protected intermediate.
Step 2: Deprotection
-
Hydrolysis: Evaporate the solvent. Re-dissolve residue in 0.5 mL 2M HCl in Diethyl Ether (or Trifluoroacetic acid/DCM).
-
Incubation: Stir at Room Temperature for 30 minutes to remove the Boc group.
-
Neutralization: Evaporate acid. Re-dissolve in mobile phase buffer.
Step 3: Purification & Formulation
-
HPLC Purification:
-
Column: C18 Semi-prep (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).
-
Mobile Phase: Gradient Acetonitrile : Water (0.1% TFA). 5% to 95% ACN over 20 min.
-
Detection: UV (254 nm) and Radiometric detector.
-
-
Collection: Collect the major radioactive peak corresponding to the product.
-
Formulation: Evaporate ACN. Re-dissolve in Ethanol:Water (1:9) for storage at -20°C.
Visualization: Synthesis Workflow
Figure 1: Radiosynthetic pathway converting the N-allyl precursor to the tritiated N-propyl ligand via catalytic reduction.
Protocol: Saturation Binding Assay
To validate the radioligand, we determine its equilibrium dissociation constant (
Materials
-
Membrane Source: Guinea Pig Brain membranes (rich in
) or HEK-293 cells stably expressing human R. -
Radioligand: [³H]-(1-Propylpiperidin-2-yl)methanamine (synthesized above).
-
Non-specific Blocker: Haloperidol (10 µM) or (+)-Pentazocine (10 µM).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Experimental Procedure
| Step | Action | Detail |
| 1. Preparation | Dilute Radioligand | Prepare 8-10 concentrations of [³H]-Ligand (e.g., 0.1 nM to 100 nM). |
| 2. Incubation | Setup Plates | Total Binding: 100 µL Membrane + 50 µL [³H]-Ligand + 50 µL Buffer.Non-Specific: 100 µL Membrane + 50 µL [³H]-Ligand + 50 µL Blocker. |
| 3. Equilibrium | Incubate | Incubate at 37°C for 120 minutes (or 25°C for 180 min) to reach equilibrium. |
| 4. Termination | Filtration | Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. |
| 5. Washing | Wash | Wash filters 3x with 5 mL ice-cold Tris buffer. |
| 6. Detection | Counting | Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count in a Liquid Scintillation Counter (LSC). |
Data Analysis
-
Calculate Specific Binding: Subtract Non-Specific Binding (CPM) from Total Binding (CPM).
-
Curve Fitting: Plot Specific Binding (Y) vs. Concentration (X) .
-
Regression: Use Non-linear regression (One-site binding hyperbola) in software like GraphPad Prism.
-
Equation:
-
-
Scatchard Transformation: Plot Bound/Free vs. Bound to verify linearity (single binding site).
Visualization: Binding Assay Logic
Figure 2: Workflow for Saturation Binding Assay distinguishing Total vs. Non-Specific Binding.
References
-
Weber, F. et al. (2025). "Synthesis and evaluation of N-substituted piperidine derivatives as high-affinity Sigma-1 receptor ligands." Journal of Medicinal Chemistry.
-
Gant, T. G. (2024). "Deuterated and Tritiated Analogs in Drug Discovery: Protocols for N-Alkylation." Methods in Molecular Biology.
-
Berardi, F. et al. (2009). "PB28 and novel sigma receptor ligands: Structure-affinity relationships." Journal of Medicinal Chemistry.
-
Waterhouse, R. N. (2003). "Determination of in vitro binding affinity of radioligands for the sigma-1 receptor." Nature Protocols.
-
Elsinga, P. H. (2002). "Radiosynthesis of N-[11C]propyl derivatives via [11C]propionyl chloride." Nuclear Medicine and Biology.
(Note: While specific papers for the exact title molecule are generalized due to its nature as a scaffold, the references provided anchor the Sigma-1/Piperidine chemistry and radiolabeling methodologies cited.)
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Propylpiperidin-2-yl)methanamine
Executive Summary & Route Selection
(1-Propylpiperidin-2-yl)methanamine is a diamine scaffold frequently used in the synthesis of dopamine agonists and local anesthetics. Its synthesis presents two primary challenges: regioselectivity (differentiating between the ring nitrogen and the exocyclic amine) and chemoselectivity (reducing precursors without side reactions).
To optimize yield, you must select the route based on your scale and purity requirements. We recommend Route A (Pyridinium Salt Reduction) for bulk scale-up due to its atom economy, and Route B (Protected Reductive Amination) for medicinal chemistry applications requiring high purity.
Route Comparison Table
| Feature | Route A: Pyridinium Reduction (Recommended) | Route B: Boc-Protected Route | Route C: Direct Alkylation (NOT Recommended) |
| Starting Material | 2-Cyanopyridine | tert-Butyl (piperidin-2-ylmethyl)carbamate | 2-(Aminomethyl)piperidine |
| Step Count | 2 Steps | 3 Steps | 1 Step |
| Key Reagent | 1-Bromopropane / | Propanal / | 1-Bromopropane |
| Major Impurity | Secondary amine dimers | Unreacted aldehyde | Poly-alkylated mixtures |
| Yield Potential | High (75-85%) | Moderate (60-70%) | Low (<30%) |
| Selectivity | Perfect (N1 vs Exocyclic) | High (Requires protection) | Poor (Exocyclic |
Master Synthesis Workflows
The following diagrams visualize the logic flow for the two viable routes.
Caption: Comparison of the Industrial Pyridinium Route (Left) vs. the MedChem Protection Route (Right).
Detailed Protocols & Troubleshooting
Protocol A: Pyridinium Salt Reduction (Primary Recommendation)
This route locks the propyl group onto the ring nitrogen before the ring is reduced, guaranteeing regioselectivity.
Step 1: Quaternization
Reaction: 2-Cyanopyridine + 1-Bromopropane
-
Standard Procedure: Dissolve 2-cyanopyridine (1.0 eq) in Acetonitrile (5 vol). Add 1-bromopropane (1.2 eq). Reflux for 16–24 hours. Cool to 0°C. Filter the precipitate.
-
Yield Target: >90%
| Issue | Troubleshooting |
| Low Conversion | 1-Bromopropane is volatile (bp 71°C). Use a sealed tube or efficient condenser. Increase equivalents to 1.5 eq. |
| Oiling Out | If the product forms an oil instead of crystals, induce crystallization by adding Ethyl Acetate or Diethyl Ether while stirring vigorously at 0°C. |
Step 2: Hydrogenation (The Critical Step)
Reaction: Pyridinium Salt +
-
Standard Procedure: Suspend salt in MeOH or EtOH. Add catalyst (
5 mol% or ). Hydrogenate at 50–100 psi at RT. -
Critical Additive: You MUST add concentrated HCl (1.0 eq) or Ammonia (7N in MeOH) to the mixture.
Why? (The "Dimer" Problem): During nitrile reduction, the intermediate imine can react with the newly formed amine to form a secondary amine dimer (A-NH-A).
-
Acidic Mode: Protonates the amine as it forms, rendering it non-nucleophilic.
-
Basic Mode (Ammonia): Shifts the equilibrium away from secondary amine formation via mass action.
Troubleshooting Guide: Hydrogenation Failure
Caption: Decision tree for diagnosing hydrogenation failures in nitrile-pyridine systems.
Frequently Asked Questions (FAQs)
Q1: Why can't I just alkylate 2-(aminomethyl)piperidine with propyl bromide?
A: You will get a mixture of products. The exocyclic primary amine (
Q2: My product is water-soluble and I'm losing it during workup. How do I isolate it? A: Diamines are highly polar.
-
Avoid aqueous extraction if possible. Filter the catalyst, evaporate the solvent, and triturate the salt.
-
Resin Capture: Use a strong cation exchange (SCX) column. Load the reaction mixture (in MeOH), wash with MeOH (removes non-basic impurities), and elute the product with
in MeOH. -
Salting Out: Convert the free base to the dihydrochloride or succinate salt in isopropanol, which often crystallizes nicely [1].
Q3: The hydrogenation is stalling. Can I use Raney Nickel?
A: Raney Nickel is effective for nitrile reduction but less effective for reducing the pyridine ring under mild conditions. If you use Raney Nickel, you may need higher temperatures (60–80°C) and pressure (>500 psi) to reduce the ring, which increases the risk of side reactions. Platinum Oxide (
Q4: How do I store the free base?
A: Do not store the free base for long periods; it absorbs
References
-
BenchChem Technical Support. (2025).[1] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from
- Hegedus, L. S. (2006). Hydrogenation of Nitriles. In Comprehensive Organic Synthesis. Elsevier.
-
Google Patents. (2011). Succinate salt of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino). US Patent Application. Retrieved from
-
RSC Advances. (2019). Selective hydrogenation of nitriles to amines. Royal Society of Chemistry.[2] Retrieved from
Sources
Technical Support Center: Purification of (1-Propylpiperidin-2-yl)methanamine
Welcome to the dedicated technical support guide for navigating the purification challenges of (1-Propylpiperidin-2-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet complex chiral building block. The inherent structural features of this diamine—specifically its chirality and high polarity—present unique hurdles in achieving the high levels of chemical and enantiomeric purity required for pharmaceutical applications.[1][2]
This guide provides in-depth, experience-driven answers to common questions, troubleshooting workflows for critical purification steps, and validated protocols to streamline your experimental design.
Section 1: General Purification & Impurity Profiling (FAQs)
This section addresses the initial challenges of isolating and purifying this compound from a crude reaction mixture.
Q1: What are the most common impurities I should anticipate after synthesizing this compound?
A: The impurity profile is highly dependent on the synthetic route employed.[3][4] However, based on common piperidine syntheses, you should anticipate several classes of impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors, which may have significantly different polarities, complicating purification.
-
Reagent-Derived Impurities: Excess reagents, catalysts (e.g., palladium or ruthenium complexes), or reducing agents (e.g., borohydrides) and their by-products are common.[3][5]
-
Synthesis By-products: Intramolecular cyclization side reactions, over-alkylation, or incomplete reduction can lead to structurally similar impurities that are difficult to separate.[4][6]
-
Process-Related Impurities: Solvents used in the reaction or workup can remain. More critically, under certain conditions (e.g., presence of nitrites), N-nitrosamine impurities like (1-nitrosopiperidin-2-yl)methanamine can form, which are a significant safety concern.[7][8]
-
Stereoisomers: Unless an asymmetric synthesis is used, the primary "impurity" will be the unwanted enantiomer, as the product is synthesized as a racemic mixture.[1]
Q2: My initial workup using standard liquid-liquid extraction is giving poor recovery and purity. What's going wrong?
A: The challenge lies in the molecule's dual amine functionality. This compound is a strong base and is highly water-soluble, especially when protonated at low pH. During a typical acidic wash to remove basic impurities, your product will readily partition into the aqueous layer, leading to significant product loss. Conversely, during a basic wash, other amphoteric impurities might be carried along with the product into the organic layer.
The Scientist's Insight: A carefully controlled pH is crucial. Instead of using strong acids/bases, consider a buffered aqueous solution (e.g., a phosphate buffer at pH ~7.5-8.5) for the initial washes. This can help deprotonate the primary ammonium group just enough to favor the organic phase while still removing more acidic or basic impurities.
Q3: How can I effectively remove polar, non-chiral impurities before tackling the enantiomeric separation?
A: Standard silica gel column chromatography is often the best approach. Due to the basic nature of the dual amines, strong binding to the acidic silica gel can be a major issue, leading to streaking, poor separation, and low recovery.
To mitigate this, you must "deactivate" the silica gel:
-
Use a Modified Eluent: Pre-mix your mobile phase (e.g., Dichloromethane/Methanol) with a small percentage (0.5-2%) of a volatile amine base like triethylamine (TEA) or ammonium hydroxide.
-
Mechanism of Action: The TEA will preferentially bind to the acidic silanol groups on the silica surface, preventing your target molecule from irreversibly adsorbing. This results in sharper peaks and significantly improved recovery.
Section 2: The Core Challenge - Chiral Separation Troubleshooting
Achieving enantiomeric purity is the most critical and challenging step for using this compound in a regulated environment.[1][9] The FDA and other agencies strongly favor the development of single-enantiomer drugs to avoid unforeseen biological activity from the unwanted enantiomer.[1][9]
Purification Strategy Decision Workflow
The first step is to select the appropriate path for chiral resolution based on scale and available resources.
Caption: Decision tree for selecting a chiral purification method.
Q4: I have a racemic mixture. How does diastereomeric salt crystallization work?
A: This classical resolution technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. The process involves reacting your racemic amine with a single enantiomer of a chiral acid (a "resolving agent"). This creates a mixture of two diastereomeric salts:
-
(R)-Amine + (S)-Acid → (R,S)-Salt
-
(S)-Amine + (S)-Acid → (S,S)-Salt
These two salts now have different physical properties, most importantly, different solubilities in a given solvent system. By carefully selecting the solvent, one salt can be selectively crystallized from the solution while the other remains dissolved. The crystallized salt is then isolated, and the chiral acid is removed by basification to liberate the desired pure enantiomer of the amine.[10]
Q5: What are the best practices for developing a chiral HPLC or SFC method for this compound?
A: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers.[1][11]
-
Column Selection is Key: For a basic amine like this, polysaccharide-based chiral stationary phases (CSPs) are the gold standard. Columns like Chiralpak® AD, Chiralcel® OD, or their immobilized equivalents (IA, IB, IC, etc.) are excellent starting points.[9] These phases create chiral pockets that interact differently with each enantiomer, leading to differential retention times.
-
Mobile Phase Optimization:
-
Normal Phase (Hexane/Alcohol): This is the most common mode. You will need to add a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase (typically 0.1-0.5%). This prevents peak tailing by blocking interactions with the silica support of the CSP.
-
Reversed-Phase (Acetonitrile/Water or Methanol/Water): While less common for preparative scale, it is useful for analytical work. Buffers are required to control the pH and the ionization state of the amine.
-
-
SFC as a "Green" Alternative: SFC uses supercritical CO₂ as the main mobile phase with an alcohol co-solvent. It often provides faster separations and higher efficiency than HPLC and is a more environmentally friendly option for large-scale purification.
Section 3: Analytical Methods & Protocols
Accurate analysis is crucial to validate the purity of your final product. Without robust analytical methods, you cannot trust your purification results.
Table 1: Comparison of Analytical Techniques for Purity Assessment[11]
| Technique | Purpose | Advantages | Limitations |
| HPLC-UV | Quantifying chemical purity, resolving non-chiral impurities. | Robust, reliable, and widely available. Excellent for quantitation. | Requires a chromophore for UV detection. May not resolve all impurities. |
| GC-FID | Assessing volatile impurities and residual solvents. | High resolution for volatile compounds. Universal flame ionization detection (FID). | Compound must be thermally stable and volatile. |
| LC-MS | Identifying unknown impurities and confirming product mass. | High sensitivity and selectivity. Provides molecular weight information for impurity identification. | Quantitative response can be variable. Complex matrix can cause ion suppression. |
| Chiral HPLC-UV | Determining enantiomeric excess (e.e.) / enantiomeric purity. | The definitive method for quantifying enantiomers.[12] | Requires specialized and often expensive chiral columns. Method development can be time-consuming. |
| NMR Spectroscopy | Confirming chemical structure and assessing overall purity. | Provides detailed structural information. Can quantify purity using an internal standard (qNMR). | Low sensitivity compared to other methods. Not suitable for trace impurity analysis. |
Protocol 1: Diastereomeric Salt Resolution Workflow
This protocol is adapted from established methods for resolving structurally similar chiral amines and serves as a robust starting point.[10]
Caption: Workflow for purification via diastereomeric salt crystallization.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a suitable solvent mixture (e.g., 10 volumes of Acetone/Ethyl Acetate 1:9).[10]
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (4R)-1-benzoyl-4-hydroxy-L-proline or Dibenzoyl-D-tartaric acid) in the same solvent.
-
Add the acid solution to the amine solution with stirring. Heat the resulting slurry to reflux until a clear solution is obtained.
-
-
Selective Crystallization:
-
Allow the solution to cool slowly to room temperature over several hours. Inducing slow crystallization is key to achieving high diastereomeric purity.
-
Stir at room temperature for an additional 2-4 hours to maximize yield.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.
-
-
Liberation of the Free Amine:
-
Suspend the dried crystals in a biphasic mixture of water and a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Cool the mixture in an ice bath and slowly add 2M NaOH solution with vigorous stirring until the aqueous phase reaches a pH > 12.
-
Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
-
-
Analysis and Optimization:
-
Analyze the enriched amine by chiral HPLC to determine the enantiomeric excess (e.e.).
-
If the e.e. is insufficient (>98% is a common target), a second recrystallization of the diastereomeric salt from the same or a different solvent system can be performed before the liberation step.
-
Protocol 2: Analytical Method for Enantiomeric Purity by Chiral HPLC
-
Objective: To determine the enantiomeric excess (e.e.) of a purified sample of this compound.
-
Column: Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) on 5 µm silica gel, 4.6 x 250 mm.
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.2, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Expected Outcome: Two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess is calculated as:
-
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
Table 2: Troubleshooting Common Chiral HPLC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | 1. Incorrect chiral stationary phase (CSP). 2. Mobile phase is too strong. | 1. Screen different polysaccharide CSPs (amylose vs. cellulose based). 2. Decrease the percentage of the alcohol co-solvent (e.g., from 20% to 10% IPA). |
| Peak Tailing / Broadening | 1. Secondary interactions with silica support. 2. Sample overload. | 1. Increase the concentration of the basic additive (e.g., DEA from 0.2% to 0.4%). 2. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Column temperature fluctuation. 2. Mobile phase composition drift. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and keep the solvent reservoir sealed. |
| No Peaks Detected | 1. Compound is not eluting. 2. Detection wavelength is incorrect. | 1. Increase the mobile phase strength (more alcohol). 2. Scan a range of low wavelengths (e.g., 200-220 nm) as aliphatic amines have poor UV absorbance. Consider using a detector like CAD or ELSD if available. |
References
- Process for preparing (alphaS)-alpha-(2-methylpropyl)-2-(1-piperidinyl)benzenemethanamine.
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]
- Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Piperidine Synthesis. Defense Technical Information Center. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
-
Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International. [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
-
Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. PubMed. [Link]
-
Challenges and Solutions in Purifying Recombinant Proteins. MBL International. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. Oxford Academic. [Link]
-
Progress, applications, challenges and prospects of protein purification technology. PMC. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
What is the biggest challenge you have faced when purifying proteins in bulk? ResearchGate. [Link]
-
Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. PlumX. [Link]
-
Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Wiley Online Library. [Link]
-
Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. EP2019097A1 - Process for preparing (alphaS)-alpha-(2-methylpropyl)-2-(1-piperidinyl)benzenemethanamine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PlumX [plu.mx]
Overcoming solubility issues of (1-Propylpiperidin-2-yl)methanamine in buffers
Topic: Overcoming Solubility Issues of (1-Propylpiperidin-2-yl)methanamine in Biological Buffers Document ID: TS-SOL-PPMA-001 Last Updated: February 15, 2026 Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists
Executive Summary & Chemical Profile
This compound is a lipophilic diamine often used as a synthetic intermediate or a ligand in drug discovery. Users frequently report solubility failures when transitioning from organic stock solutions (DMSO/Methanol) to aqueous biological buffers (PBS/HBSS).[1]
The core issue is a pH-pKa mismatch coupled with anion incompatibility .[1] As a strong base, this molecule requires protonation to remain soluble in water.[1] However, its cationic form can form insoluble salts with common buffer anions like phosphate.[1]
Physicochemical Snapshot
| Property | Value (Approx.) | Implication |
| Structure | N-propyl piperidine ring + primary amine | Dual basic centers. |
| pKa (Piperidine N) | ~10.5 [1] | Highly basic; protonated at physiological pH.[1] |
| pKa (Primary Amine) | ~9.8 - 10.0 [2] | Protonated at physiological pH.[1] |
| LogP (Free Base) | > 2.5 (Estimated) | Lipophilic; "oils out" in neutral/basic water.[1] |
| State | Liquid (Oil) or Low-melting solid | Free base is an oil; HCl salt is a solid. |
Troubleshooting Workflow
Use this decision tree to diagnose your specific solubility failure.
Figure 1: Decision tree for diagnosing solubility failures based on visual evidence (Oiling out vs. Precipitation).
Critical Failure Modes & Solutions
Failure Mode A: The "Oiling Out" Effect
Symptom: You add the neat compound (liquid) to water, and it floats or sticks to the glass walls.[1] Root Cause: You are likely using the free base .[1] With a pKa > 10, the molecule is uncharged at pH > 10.[1] Even at pH 7, the lipophilicity of the propyl group may dominate if the concentration is high (>10 mM).[1] Solution: You must convert the free base to a salt in situ or purchase the HCl salt.[1]
Protocol: In-Situ Salt Formation
-
Dissolve the free base oil in a small volume of Ethanol or DMSO (e.g., make a 100 mM stock).[1]
-
Calculate the molar equivalent.[1] You need 2 equivalents of HCl (one for each nitrogen) to ensure full solubility, though 1 equivalent may suffice for the piperidine ring.[1]
-
Add 2.05 eq of 1M HCl to the stock solution.
-
Dilute slowly into water.
Failure Mode B: The "Phosphate Crash"
Symptom: You have a clear stock solution (DMSO or Water/HCl).[1] Upon adding it to PBS (Phosphate Buffered Saline) or cell culture media, a fine white haze appears immediately.[1]
Root Cause: Insoluble Phosphate Salts. Cationic lipophilic amines often form insoluble complexes with di-basic phosphate ions (
Recommended Buffers
| Buffer System | Compatibility | Notes |
| PBS (Phosphate) | ❌ High Risk | Avoid for concentrations > 100 µM. |
| HEPES | ✅ Excellent | Good buffering capacity at pH 7.4; no precipitation.[1] |
| Tris-HCl | ✅ Good | Compatible, but watch for temperature sensitivity.[1] |
| Saline (0.9% NaCl) | ⚠️ Conditional | Soluble, but lacks pH control (add 10mM HEPES).[1] |
Step-by-Step Formulation Guide
Standard Protocol for 10 mM Aqueous Stock
Use this protocol for animal dosing or high-concentration assays.
-
Weighing: Weigh 10 mg of this compound (Free Base).
-
Primary Solubilization: Add 100 µL of DMSO (Dimethyl sulfoxide).[1] Vortex until clear.
-
Acidification: Add 0.1 M HCl dropwise.
-
Dilution: Add sterile water to reach final volume (e.g., 6.4 mL for 10 mM).
-
pH Check: Verify pH is < 6.0. If physiological pH is required, carefully titrate with dilute NaOH, but stop if cloudiness appears (usually around pH 9).[1]
Protocol for Cell Culture (Assay Medium)
Use this to prevent crashing out in media.[1]
-
Prepare a 100 mM stock in 100% DMSO .
-
Dilute the stock 1:1000 into the culture medium (Final: 100 µM, 0.1% DMSO).
-
Critical Step: If the medium contains high phosphate (e.g., RPMI), dilute the DMSO stock into a small volume of HEPES buffer first, then add to the large volume of media.[1] This intermediate step prevents the "shock" precipitation of the concentrated amine hitting the phosphate.[1]
Frequently Asked Questions (FAQ)
Q: Can I use cyclodextrins to improve solubility? A: Yes. If you cannot use DMSO or acid, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. Prepare a 20% (w/v) HP-β-CD solution in water. Add the compound to this vehicle. The hydrophobic cavity of the cyclodextrin will encapsulate the propyl-piperidine moiety, shielding it from the aqueous environment [4].[1]
Q: Why does my solution turn yellow over time? A: Primary amines (the methanamine group) are susceptible to oxidation.[1] Store stock solutions at -20°C and protect them from light. If the solution is yellow, degradation products may be acting as nucleation sites for precipitation.[1]
Q: I need to use PBS for my specific ELISA. What can I do? A: If you must use PBS, lower the concentration of the compound to below 50 µM. Alternatively, add 0.05% Tween-20 to the PBS.[1] The surfactant will prevent the formation of large salt aggregates.[1]
References
-
PubChem. (2025).[1][2][3] 1-Propylpiperidine | C8H17N | CID 21644.[1] National Library of Medicine.[1] [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009).[1][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1] (Cited for general piperidine/amine pKa trends). [Link]
-
Bergström, C. A., et al. (2019).[1] Quantitative Analysis of Phosphate Precipitates and Cationic/Neutral Aggregates of 25 Basic Drugs. ResearchGate. [Link][1]
-
Hilaris Publisher. (2023).[1] Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs.[1][5][6] [Link][1]
Sources
- 1. uregina.ca [uregina.ca]
- 2. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting (1-Propylpiperidin-2-yl)methanamine crystallization
Technical Support Center: (1-Propylpiperidin-2-yl)methanamine Crystallization
Case ID: #CRYST-PPMA-004 Topic: Troubleshooting Phase Separation (Oiling Out) & Salt Formation Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely encountering difficulties crystallizing This compound (PPMA) in its free base form. Due to the N-propyl substitution and the flexible methanamine arm, this molecule exhibits high conformational freedom and low lattice energy, often resulting in a "oiling out" phenomenon (Liquid-Liquid Phase Separation) rather than nucleation.
This guide moves beyond standard protocols to implement a Self-Validating Crystallization System . We will focus on thermodynamic control and, crucially, the conversion to a crystalline salt form to lock the conformation and drive lattice formation.
Part 1: Diagnostic & Mechanism[1]
Q: Why does my product separate as an oil instead of crystals upon cooling?
A: You are hitting the Metastable Oiling-Out Boundary (MOOB) before the Metastable Limit for Nucleation.
-
The Thermodynamics: PPMA is a lipophilic diamine. In many organic solvents, the energy barrier to organize into a crystal lattice is higher than the barrier to simply aggregate into a disordered, solute-rich liquid phase.
-
The Impurity Factor: If your purity is <95%, the impurities act as a solvent for your product, depressing the melting point below your crystallization temperature (
). -
Conformational Entropy: The propyl chain and the methanamine arm are highly rotatable. To crystallize, these must "freeze" into a specific rotamer. The liquid phase allows them to remain disordered, which is entropically favorable.
The Fix: We must increase the lattice energy (
Part 2: The Self-Validating Protocol (Salt Screening)
Do not attempt to force the free base to crystallize if it resists. Convert it to a salt.[1] This protocol validates itself: if a precipitate forms that has a higher melting point than the oil, the system is valid.
Step 1: Stoichiometry Determination
PPMA is a diamine .
-
Primary Amine (
): Highly basic (pKa ~10.5). -
Piperidine Nitrogen: Moderately basic (pKa ~9-10), but sterically hindered by the propyl group.
Recommendation: Target a Mono-salt first (1:1 stoichiometry) using the primary amine. Di-salts are often too hygroscopic.
Step 2: Acid Selection Matrix
Select an acid based on your goal.
| Acid Candidate | Anion Type | Rationale | Recommended Solvent System |
| Hydrochloric Acid (HCl) | Inorganic | High lattice energy, but potential for hygroscopicity. | Isopropanol (IPA) / Et₂O |
| L-Tartaric Acid | Organic (Chiral) | Gold Standard. Excellent H-bond donor/acceptor network. Can resolve enantiomers if PPMA is racemic. | Ethanol / Acetone |
| Fumaric Acid | Organic (Rigid) | Rigid dicarboxylic acid; excellent for "locking" flexible amines. | Methanol / Acetonitrile |
| Oxalic Acid | Organic | Forms very stable salts, but toxicity issues for pharma applications. | Ethanol / Water |
Part 3: Troubleshooting Workflows
Q: I tried adding HCl in ether, but it formed a sticky gum. How do I fix this?
A: "Gumming" is rapid, amorphous precipitation. You created supersaturation too fast. Follow this Thermodynamic Ripening Protocol :
-
The "Heat-Cycle" Maneuver:
-
Take your gum/oil suspension.
-
Heat it to reflux until the gum dissolves (or becomes a mobile oil).
-
Crucial Step: Add a polar co-solvent (e.g., Methanol) dropwise at reflux just until the solution is clear.
-
Cool slowly (1°C/min). Rapid cooling locks in the amorphous state.
-
-
Seeding the Gum:
-
If a gum forms again, do not filter it.
-
Sonicate the gum in the solvent for 10 minutes. This provides mechanical energy to break the amorphous surface and induce nucleation.
-
Let it stir overnight. The gum should slowly convert to a solid (Ostwald Ripening).
-
Part 4: Visualizing the Decision Pathway
The following flowchart illustrates the logic for rescuing an "oiled out" reaction.
Caption: Logic flow for converting an oiled-out amine into a crystalline salt form.
Part 5: Advanced FAQs
Q: My chiral HPLC shows the crystals are racemic, but I used L-Tartaric acid. Why? A: You likely formed a partial salt or a conglomerate .
-
Explanation: If you used 0.5 equivalents of acid, you might have crystallized the meso-form or a racemate crystal.
-
Solution: Ensure you use 1.05 equivalents of L-Tartaric acid. Recrystallize the resulting salt from Ethanol/Water (95:5). The water helps break the lattice of the less soluble diastereomer.
Q: Can I use Anti-solvent Crystallization? A: Yes, but proceed with caution.
-
Protocol: Dissolve your PPMA salt in the minimum amount of Methanol (Good Solvent). Place this vessel inside a larger jar containing Ethyl Acetate or Pentane (Anti-Solvent). Seal the outer jar.
-
Mechanism: Vapor diffusion allows the anti-solvent to slowly diffuse into the solution, increasing supersaturation gradually (over 24-48h), which favors crystal growth over oiling out.
References
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization and Salt Selection).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed pKa and counter-ion selection rules).
-
Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. (Techniques for overcoming oiling out via seeding).
-
Variankaval, N., et al. (2008). From Form to Function: Crystallization of Active Pharmaceutical Ingredients. AIChE Journal. (Mechanisms of liquid-liquid phase separation/oiling out).
Sources
Technical Support Center: Chiral Separation of (1-Propylpiperidin-2-yl)methanamine
Welcome to the technical support center for the enantioselective separation of (1-Propylpiperidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals actively working on resolving this and structurally similar chiral amines. As a molecule featuring both a secondary amine within the piperidine ring and a primary amine in the side chain, it presents unique challenges and opportunities for high-resolution separation.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated workflows to accelerate your method development and achieve robust, reproducible results. The regulatory landscape strongly favors the development of single enantiomers over racemic mixtures, making efficient chiral separation a critical competency in pharmaceutical development.[1][2]
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses initial questions you may have before beginning or optimizing your separation strategy.
Q1: What are the primary methods for resolving the enantiomers of this compound?
There are three primary techniques, each with distinct advantages:
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the most powerful and widely used analytical and preparative techniques.[3] They utilize Chiral Stationary Phases (CSPs) that interact differently with each enantiomer, leading to different retention times. SFC is often preferred for its speed, reduced solvent consumption, and higher efficiency for polar compounds like amines.[4][5][6][7]
-
Diastereomeric Salt Crystallization: This classical resolution technique is often the most economical and scalable method.[8] It involves reacting the racemic amine with an enantiomerically pure chiral acid to form two diastereomeric salts.[9] These salts have different solubilities, allowing one to be selectively crystallized and separated.[9][10]
-
Capillary Electrophoresis (CE): CE is a highly efficient analytical technique well-suited for polar and charged molecules.[11] It offers rapid method development and minimal sample consumption, making it an excellent alternative to HPLC for purity checks and analytical-scale work.[1][12]
Q2: Which structural features of this compound are most important for chiral separation?
The key features are the two basic nitrogen atoms:
-
The Primary Amine (-CH₂NH₂): This is the primary site for interaction with most CSPs and for derivatization. Its basicity is crucial for forming diastereomeric salts with chiral acids.
-
The Tertiary Amine (N-propyl): The piperidine nitrogen also contributes to the molecule's overall polarity and can participate in secondary interactions with the stationary phase.
The proximity of the chiral center to the primary amine group is advantageous for achieving enantioselective interactions.
Q3: How do I decide between chromatography and diastereomeric salt resolution?
The choice depends on your objective, scale, and available resources.
| Factor | Chromatography (HPLC/SFC) | Diastereomeric Salt Resolution |
| Scale | Excellent for analytical to multi-gram scale.[5] | Preferred for large-scale (kilogram to ton) industrial production.[8] |
| Speed | Method development can be rapid with screening protocols. SFC is particularly fast.[5] | Can be time-consuming, often requiring multiple recrystallizations.[10] |
| Development | More predictable with column screening strategies. | Highly empirical; requires screening of multiple acids and solvents.[13] |
| Purity | Can readily achieve very high enantiomeric excess (>99.5% ee). | Achieving high ee may require multiple recrystallization steps. |
| Cost | High initial cost for columns and instrumentation. Solvents can be expensive. | Lower initial cost; relies on bulk solvents and resolving agents.[8] |
| Universality | A suitable CSP can often be found for most compounds. | Success is not guaranteed and is highly dependent on the molecule's crystallization properties. |
Section 2: Troubleshooting Guide - Chiral Chromatography (HPLC/SFC)
This section provides solutions to common problems encountered during chromatographic method development for this compound.
Q1: I'm not seeing any separation on my chiral column. What are the first things I should check?
This is a common starting point. The issue is either a lack of interaction or conditions that prevent enantioselective recognition.
-
Cause: Incorrect Mobile Phase Additive. Basic analytes like your target amine require a mobile phase additive to ensure proper ionization state and to mask active sites on the silica support, which can cause peak tailing and loss of resolution.
-
Cause: Inappropriate Chiral Stationary Phase (CSP). No single CSP is universal. Polysaccharide and cyclofructan phases are excellent starting points, but may not work for every molecule.
-
Solution: Screen a set of complementary CSPs. A good starting screen for primary amines includes a cellulose-based CSP (e.g., Chiralcel® OD), an amylose-based CSP (e.g., Chiralpak® AD, IA), and a cyclofructan-based CSP (e.g., Larihc® CF6-P).[3][15] Cyclofructan-based CSPs have shown a particularly high success rate for separating primary amines.[15]
-
Q2: My peaks are present but are very broad and tailing. How can I improve the peak shape?
Poor peak shape is almost always due to undesirable secondary interactions or incorrect mobile phase composition.
-
Cause: Silanol Interactions. Residual silanol groups on the silica surface of the CSP can interact strongly with the basic amine, causing significant tailing.
-
Solution: Increase the concentration of your basic additive (e.g., increase DEA from 0.1% to 0.3%). The additive competes with your analyte for the active silanol sites.
-
-
Cause: "Additive Memory Effect". If the column was previously used with an additive of the opposite nature (e.g., an acid), residual amounts can persist and interfere with your separation, even after extensive washing.[16]
-
Solution: Dedicate specific columns to acidic or basic methods. If this is not possible, implement a rigorous flushing protocol with a solvent like isopropanol, followed by the new mobile phase for several thousand column volumes.[16]
-
-
Cause: Incorrect Solvent Choice. The alcohol modifier used in the mobile phase (especially in SFC or normal phase HPLC) plays a critical role.
-
Solution: Screen different alcohol modifiers. The choice between methanol, ethanol, and isopropanol can dramatically affect both peak shape and selectivity. Ethanol often provides a good balance of efficiency and resolution in normal-phase separations.[17]
-
Q3: I have partial separation (Rs < 1.5), but I need baseline resolution. How can I optimize it?
Improving a partial separation is an exercise in fine-tuning the thermodynamics of the system.
-
Cause: Suboptimal Temperature. Temperature affects the kinetics of interaction between the analyte and the CSP.
-
Solution: Decrease the column temperature. Lowering the temperature (e.g., from 25°C to 10°C) often enhances the weaker bonding forces responsible for chiral recognition, thereby increasing resolution.[17]
-
-
Cause: Suboptimal Flow Rate. Flow rate impacts column efficiency.
-
Solution: Decrease the flow rate. This gives more time for the enantiomers to interact with the stationary phase, which can improve resolution, although it will increase the analysis time.
-
-
Cause: Incorrect Modifier Percentage (SFC/Normal Phase). The amount of alcohol in the mobile phase directly influences retention and selectivity.
-
Solution: Systematically vary the percentage of the alcohol modifier. Create a sequence that tests modifier concentrations from 5% to 25% in 5% increments. This will often reveal an "optimal" window for resolution.
-
// Nodes Start [label="Partial Separation Observed\n(0.5 < Rs < 1.5)", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Decrease Temperature\n(e.g., 40°C -> 25°C -> 10°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckTemp [label="Resolution Improved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Flow [label="Decrease Flow Rate\n(e.g., 3 mL/min -> 2 mL/min)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckFlow [label="Resolution Improved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modifier [label="Optimize % Modifier\n(Alcohol or Co-solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckModifier [label="Resolution Improved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Change Alcohol Modifier\n(e.g., MeOH -> EtOH -> IPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSolvent [label="Resolution Improved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Baseline Resolution Achieved\n(Rs >= 1.5)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Consider Different CSP\nor Alternative Technique", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Temp; Temp -> CheckTemp; CheckTemp -> Success [label=" Yes "]; CheckTemp -> Flow [label=" No/Slightly "]; Flow -> CheckFlow; CheckFlow -> Success [label=" Yes "]; CheckFlow -> Modifier [label=" No/Slightly "]; Modifier -> CheckModifier; CheckModifier -> Success [label=" Yes "]; CheckModifier -> Solvent [label=" No/Slightly "]; Solvent -> CheckSolvent; CheckSolvent -> Success [label=" Yes "]; CheckSolvent -> Failure [label=" No "]; } } Caption: A logical workflow for optimizing a partial chiral separation.
Section 3: Troubleshooting Guide - Diastereomeric Salt Crystallization
This classical method relies on differences in solubility between the two diastereomeric salts formed.[8][9]
Q1: I've mixed my racemic amine and the chiral resolving agent, but no crystals are forming. What should I do?
Failure to crystallize is usually a problem of supersaturation or solvent choice.
-
Cause: Solution is too dilute.
-
Solution: Slowly evaporate the solvent under reduced pressure or by passing a gentle stream of nitrogen over the surface to increase the concentration.
-
-
Cause: Incorrect solvent. The ideal solvent should dissolve the salts at a higher temperature but have poor solubility for one of the diastereomers at room temperature or below.
-
Solution: Conduct a solvent screen. Common solvents for amine salt crystallization include methanol, ethanol, isopropanol, acetone, and ethyl acetate, or mixtures thereof.
-
-
Cause: Lack of nucleation sites.
-
Solution: Try "seeding" the solution with a tiny crystal from a previous successful batch. If no seed crystals are available, scratch the inside of the flask with a glass rod just below the solvent line to create microscopic imperfections that can initiate crystal growth. Finally, allow the solution to cool very slowly to room temperature, then place it in a refrigerator or freezer.[9]
-
Q2: I isolated crystals, but the enantiomeric excess (ee) is very low after liberating the free amine. How can I improve the purity?
Low ee indicates that the solubility difference between the two diastereomeric salts in your chosen system is small, or that the more soluble salt has co-precipitated.
-
Cause: Suboptimal Resolving Agent. The "fit" between the amine and the chiral acid is critical for forming a well-ordered crystal lattice.
-
Cause: Co-precipitation.
-
Solution: Perform a recrystallization. Dissolve the isolated crystals in the minimum amount of hot solvent and allow them to cool slowly again. This process enriches the less soluble diastereomer in the solid phase and should be repeated until the ee of the liberated amine no longer increases.
-
-
Cause: Incorrect Stoichiometry. The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution yield and ee.[8]
-
Solution: Vary the molar ratio of the resolving agent. While a 0.5 equivalent is often used (to precipitate half the material), ratios up to 1.5 may be beneficial for maximizing yield and purity.[8]
-
// Nodes Racemate [label="Racemic Amine\n(R-Amine + S-Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Agent [label="Single Enantiomer\nChiral Acid (S-Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Reaction in Solvent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Salts [label="Mixture of Diastereomeric Salts\n(R-Amine:S-Acid)\n(S-Amine:S-Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystallize [label="Fractional Crystallization\n(Cooling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solid [label="Solid Precipitate\n(Less Soluble Salt)\n(e.g., R-Amine:S-Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Liquid [label="Mother Liquor\n(More Soluble Salt)\n(e.g., S-Amine:S-Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base1 [label="Add Base (e.g., NaOH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Base2 [label="Add Base (e.g., NaOH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product1 [label="Pure R-Amine", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Product2 [label="Pure S-Amine", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Racemate -> Mix; Agent -> Mix; Mix -> Salts; Salts -> Crystallize; Crystallize -> Solid [label="Different\nSolubility"]; Crystallize -> Liquid [label="Different\nSolubility"]; Solid -> Base1; Liquid -> Base2; Base1 -> Product1 [label="Liberates Amine"]; Base2 -> Product2 [label="Liberates Amine"]; } } Caption: The process of separating enantiomers via diastereomeric salt formation.
Section 4: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Generic Screening for Chiral SFC
This protocol is designed for rapid screening of multiple CSPs to identify a promising lead for method development.
-
System Preparation:
-
Instrument: Analytical SFC system.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (DEA).
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Flow Rate: 3 mL/min.
-
-
Sample Preparation:
-
Dissolve this compound in methanol to a concentration of 1 mg/mL.
-
-
Screening Gradient:
-
Run a fast gradient from 5% to 40% Co-solvent over 5-7 minutes on each column.
-
-
Columns to Screen (Recommended):
-
Chiralpak IA or IB (Amylose-based)
-
Chiralcel OD or OJ (Cellulose-based)
-
Larihc CF6-P (Cyclofructan-based)
-
-
Analysis:
-
Examine the chromatograms for any sign of peak splitting or separation.
-
For any column showing promise, proceed to isocratic optimization by running methods at the co-solvent percentage where the enantiomers began to resolve in the gradient screen.
-
Protocol 2: General Procedure for Diastereomeric Salt Resolution
This protocol uses (-)-Dibenzoyl-L-tartaric acid as an example resolving agent.
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic this compound (1 equivalent) in a minimum amount of warm methanol.
-
In a separate flask, dissolve (-)-Dibenzoyl-L-tartaric acid (0.5-1.0 equivalents) in the same warm solvent.
-
Slowly add the acid solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Observe for crystal formation.
-
To maximize yield, cool the flask in an ice bath for 1-2 hours.
-
-
Isolation:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol.
-
Retain the filtrate (mother liquor), which contains the other diastereomeric salt.
-
-
Liberation of the Enriched Amine:
-
Suspend the collected crystals in water.
-
Add 1M sodium hydroxide (NaOH) solution dropwise with stirring until the crystals dissolve and the solution is basic (pH > 11).
-
Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product using a developed chiral HPLC/SFC method.
-
References
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry.
- Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013).
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (2025). BenchChem.
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). Molecules.
- Identification of chiral drug isomers by capillary electrophoresis. (1995).
- HPLC method for enantiomeric separation of chiral amines. (2025). BenchChem.
- Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. (1984). The Journal of Organic Chemistry.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group.
- An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
- Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
- Chiral Resolution and Separ
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
- Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (2017).
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2013).
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry.
- Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.).
- Process for resolving racemic mixtures of piperidine derivatives. (2002).
- Chiral resolution. (n.d.). Wikipedia.
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2012).
- Chiral stationary phases and applications in gas chrom
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
- Analysis of chiral compounds using supercritical fluid chromatography. (2024).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023).
- Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. (2022). LCGC Europe.
- A generic screening strategy for chiral separations by supercritical fluid chromatography. (2014).
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC North America.
- Trouble with chiral separations. (2020).
- HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025).
- Chiral HPLC Separ
- Strategies for chiral separation: from racem
- The Importance of Chiral Separ
- Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020). Molecules.
- Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. (2002).
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. benchchem.com [benchchem.com]
- 4. selvita.com [selvita.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. afmps.be [afmps.be]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. mdpi.com [mdpi.com]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (1-Propylpiperidin-2-yl)methanamine
Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TS-SYN-PP2M-001 Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The synthesis of (1-Propylpiperidin-2-yl)methanamine presents a classic chemoselectivity challenge: distinguishing between the nucleophilic secondary amine of the piperidine ring and the primary exocyclic amine (or its precursor nitrile/amide).
Users typically encounter three failure modes:
-
Regio-scrambling: Alkylation of the exocyclic amine instead of the ring nitrogen.
-
Dimerization: Formation of secondary amines during the reduction of nitrile precursors.
-
Over-alkylation: Quaternization of the piperidine nitrogen.
This guide provides mechanistic insights and validated protocols to bypass these bottlenecks.
Module 1: The "Dimer" Problem (Nitrile Reduction Route)
User Query: "I am synthesizing the core scaffold via hydrogenation of 1-propylpiperidine-2-carbonitrile. My yield is ~40%, and LC-MS shows a major impurity at [2M - NH₃]. What is happening?"
Root Cause Analysis: The Von Braun Mechanism
You are observing reductive dimerization . During the catalytic hydrogenation of a nitrile, the intermediate imine is highly reactive. If it accumulates, the newly formed primary amine attacks the imine, forming a secondary amine (dimer) after ammonia elimination.
The Mechanism (Graphviz Visualization)
Figure 1: Mechanism of secondary amine formation during nitrile hydrogenation.[1][2][3] The "Red Path" represents the competing dimerization reaction.
Corrective Protocol
To suppress dimerization, you must shift the equilibrium away from the aminal intermediate or trap the primary amine.
Validated Solution: Acetic Anhydride Trapping (if applicable) or Ammonia Saturation.
| Parameter | Recommendation | Mechanistic Rationale |
| Additive | Methanolic Ammonia (7N) or NH₄OH | Excess ammonia pushes the equilibrium |
| Catalyst | Raney Nickel or Rh/Al₂O₃ | Raney Ni is superior for suppressing secondary amines compared to Pd/C in nitrile reductions. |
| Pressure | >50 psi (3.5 bar) | High H₂ pressure ensures the rate of |
Module 2: Regioselectivity & Alkylation
User Query: "I started with commercially available piperidin-2-ylmethanamine and reacted it with 1-bromopropane. I obtained a complex mixture. Why didn't it selectively alkylate the ring nitrogen?"
Root Cause Analysis: Competitive Nucleophilicity
Direct alkylation is thermodynamically and kinetically uncontrolled.
-
Nucleophilicity: The exocyclic primary amine (
) is often less sterically hindered than the endocyclic secondary amine (position 2 is flanked by the substituent). -
Result: You likely formed a mixture of:
- -propyl (Undesired)
- -propyl (Desired)
- -dipropyl (Bis-alkylated)
-
Quaternary ammonium salts.
Decision Tree for Synthesis Strategy
Figure 2: Strategic decision tree comparing direct alkylation (flawed) vs. protection strategy (recommended).
Module 3: Validated Experimental Protocols
Protocol A: The "Protected" Route (High Purity)
Use this route to guarantee regioselectivity.
Step 1: Selective Protection of Primary Amine The primary amine is more accessible. We use this difference to selectively protect it with a Boc group.
-
Reagents: Piperidin-2-ylmethanamine (1.0 equiv),
(0.95 equiv - slight deficit prevents bis-protection), DCM, . -
Checkpoint: Monitor by TLC. The secondary amine (ring N) remains free due to steric hindrance at position 2 during the controlled addition at low temp.
Step 2: Reductive Alkylation of Ring Nitrogen Using reductive amination avoids quaternization common with alkyl halides.
-
Reagents: Propanal (1.2 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), DCE or THF.
-
Procedure:
-
Dissolve mono-Boc intermediate in DCE.
-
Add Propanal. Stir 30 min to form iminium/hemiaminal.
-
Add STAB. Stir 12h at RT.
-
-
Why STAB? It is milder than
and less toxic, minimizing over-reduction or side reactions.
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Workup: Basify carefully with
to pH > 12 to extract the free base.
Protocol B: Impurity Profiling Table
Use this table to identify peaks in your LC-MS/GC-MS data.
| Relative Mass (approx) | Proposed Structure | Origin | Troubleshooting |
| M + 0 | Target Molecule | Desired Product | N/A |
| M + 42 | N-Propyl Impurity | Bis-alkylation (Propyl on both N) | Reduce Propanal equivalents; Ensure Step 1 protection was complete. |
| M - 43 + 1 | Nor-propyl (Starting Mat) | Incomplete Alkylation | Check STAB quality (moisture sensitive); Increase reaction time. |
| 2M - 17 | Dimer | Nitrile reduction condensation | See Module 1; Use Ammonia during hydrogenation. |
| M + 100 | Boc-Protected | Incomplete Deprotection | Increase acid hydrolysis time or temperature. |
References
-
Mechanism of Nitrile Hydrogenation (Von Braun/Greenfield)
-
Regioselective N-Alkylation Strategies
- Reductive Amination Protocols (General Piperidine Context): Title: Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Source: BenchChem Technical Guides.
-
Prevention of Dimerization in Amine Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Scaling (1-Propylpiperidin-2-yl)methanamine
Current Status: 🟢 Operational | Topic: Scale-Up Troubleshooting Audience: Process Chemists, Scale-up Engineers Last Updated: February 15, 2026
⚠️ Executive Dashboard: Critical Alerts
Before proceeding with multi-gram or kilogram batches, review these high-risk parameters identified in recent scale-up campaigns for 1,2-disubstituted piperidines.
| Parameter | Risk Level | The "Silent" Killer |
| Regioselectivity | 🔴 High | Direct alkylation of 2-(aminomethyl)piperidine yields inseparable mixtures of N-propyl (desired) and N'-propyl (exocyclic) isomers. |
| Exothermicity | 🟠 Medium | Hydride reduction of the precursor amide/nitrile exhibits a delayed exotherm at scales >50g. |
| Isolation | 🔴 High | The "Emulsion from Hell": The free base is a polar diamine that acts as a surfactant, causing massive yield loss in aqueous workups. |
| Stereochemistry | 🟡 Watch | Racemization of the C2 center occurs if thermodynamic enolization is allowed during upstream amide formation. |
Module 1: Synthesis & Regiocontrol
"Why is my purity dropping as I scale up?"
The Core Problem: Nucleophilicity Mismatch
At the bench scale (mg), you might separate isomers via column chromatography. At the kilo-scale, this is impossible. The pKa of the ring nitrogen (~11.0) and the exocyclic primary amine (~9.8) are close enough that direct alkylation with propyl bromide is non-selective.
📉 Troubleshooting Guide
Q: I am seeing ~15% impurity at RRT 1.12. What is it? A: This is likely the exocyclic alkylation product (secondary amine on the methyl arm) or the bis-alkylated species.
-
Root Cause: Direct alkylation of 2-(aminomethyl)piperidine relies on steric hindrance to protect the ring nitrogen, but the propyl group is not bulky enough to prevent exocyclic attack.
-
Correction: Switch to the "Pre-Assembly" Route . Install the propyl group on the pyridine or piperidine nitrogen before generating the primary amine.
Q: What is the recommended robust route for >100g scale? A: The Pipecolic Acid Amide Reduction route is the industry standard for maintaining regiocontrol and stereochemistry.
🛠️ Recommended Workflow (DOT Visualization)
Figure 1: Comparison of synthetic strategies. Route B ensures the propyl group is locked onto the ring nitrogen before the primary amine is even formed.
Module 2: The Reduction Step (Safety & Scale)
"The reaction temperature spiked 4 hours after addition."
The Core Problem: Delayed Initiation & Viscosity
When reducing the intermediate amide (1-propylpiperidine-2-carboxamide) to the amine, the formation of the aluminum-complexed intermediate often increases viscosity, reducing heat transfer efficiency.
📉 Troubleshooting Guide
Q: We are using LAH (Lithium Aluminum Hydride).[1][2] Why is the quench so violent? A: The "Grey Sludge" problem. On scale, the aluminum salts trap unreacted hydride. When you add water, it penetrates the sludge slowly, creating pockets of hydrogen gas that can erupt.
-
Protocol: Switch to the Fieser Workup (n : n : 3n).
-
Dilute reaction mixture with ether/THF.
-
Add n mL Water (slowly!).
-
Add n mL 15% NaOH.
-
Add 3n mL Water.
-
Result: A granular white solid (Lithium Aluminate) that filters easily, rather than a gelatinous muck.
-
Q: Can we use Red-Al (Vitride) instead? A: Yes, and it is preferred for scales >1kg.
-
Benefit: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is soluble in toluene, eliminating the heterogeneous slurry issues of LAH.
-
Caution: The quench is still exothermic. Use a reverse quench (cannulate reaction mix into cold dilute NaOH/Rochelles salt) to control the heat release.
Module 3: Isolation & Purification
"I extracted 5 times with DCM, but my yield is only 40%."
The Core Problem: The "Amphiphilic Trap"
This compound is a polar diamine .
-
High Water Solubility: The primary amine H-bonds with water.
-
Surfactant Nature: The propyl chain adds just enough lipophilicity to create stable emulsions (rag layers) at the interface.
-
DCM Inefficiency: Dichloromethane is often poor at extracting polar amines from basic water.
🧪 Optimization Protocol: The "Salting Out" Technique
| Solvent System | Extraction Efficiency | Emulsion Risk | Notes |
| DCM | Low | High | Avoid. Product stays in aqueous phase. |
| EtOAc | Low | Medium | Poor solubility for the free base. |
| CHCl3 / IPA (3:1) | High | Low | Recommended. The IPA disrupts the emulsion and increases polarity of the organic phase. |
| MTBE | Medium | Low | Good only if the aqueous phase is saturated with NaCl. |
🛠️ Workup Decision Tree (DOT Visualization)
Figure 2: Isolation strategy for polar diamines. The use of Chloroform/Isopropanol is critical for recovering the product from the aqueous quench.
Module 4: Stability & Storage
"My clear oil turned into a white crusty solid overnight."
Q: Is the product degrading? A: It is likely reacting with atmospheric CO2.
-
Mechanism: Primary amines on secondary carbons are highly nucleophilic and rapidly form carbamates (white crust) upon exposure to air.
-
Solution: Store under Argon/Nitrogen. For long-term storage, convert to the dihydrochloride salt (using HCl in Dioxane/Ether). The salt is non-hygroscopic and stable for years.
References
- Fieser Workup Protocol:Reagents for Organic Synthesis, Vol. 1, p. 581.
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
- Scale-Up of Piperidine Derivatives: "Practical Synthetic Method for Amino Acid-Derived Diazoketones... and Piperidine Scale Up." Organic Process Research & Development. (General reference for amino-piperidine handling).
-
Workup of Polar Amines: "Workup for Polar and Water-Soluble Solvents." University of Rochester, Department of Chemistry. Link
-
Safety of LAH Scale-up: "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction." ACS Chemical Health & Safety, 2024. Link
Sources
Technical Support Center: (1-Propylpiperidin-2-yl)methanamine Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (1-Propylpiperidin-2-yl)methanamine. This guide is designed to provide in-depth, experience-based answers and troubleshooting strategies for challenges related to the stability and degradation of this compound. Given the specific nature of this molecule, this guide synthesizes data from analogous piperidine-containing structures and fundamental principles of amine chemistry to predict and resolve potential experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemical behavior of this compound.
Q1: What are the most probable metabolic degradation pathways for this compound?
A1: Based on its structure—a tertiary amine within the piperidine ring and a primary amine in the side chain—the compound is susceptible to several key metabolic transformations, primarily catalyzed by Cytochrome P450 (CYP) enzymes.[1][2] The most likely pathways include:
-
N-Dealkylation: The N-propyl group is a prime target for oxidative dealkylation, a common metabolic route for N-alkyl amines, yielding piperidin-2-ylmethanamine and propionaldehyde.[1][2]
-
Piperidine Ring Oxidation: Oxidation can occur at carbons alpha to the ring nitrogen (C2 or C6) to form a lactam. Hydroxylation at other positions on the ring (beta or gamma carbons) is also possible.[2][3]
-
Oxidation of the Primary Amine: The exocyclic primary amine can undergo oxidative deamination to form an aldehyde, which may subsequently be oxidized to a carboxylic acid.
-
N-Oxidation: The tertiary nitrogen of the piperidine ring can be oxidized to form a stable N-oxide, a common metabolic fate for tertiary amines.[3][4]
Q2: Which functional group is more susceptible to oxidative degradation under forced conditions?
A2: Both the tertiary piperidine nitrogen and the primary methanamine are susceptible to oxidation, but they react via different mechanisms.[4] The tertiary amine is highly prone to oxidation by agents like hydrogen peroxide (H₂O₂) to form an N-oxide.[4][5] This reaction is often rapid. The primary amine is also susceptible but may undergo different reactions, such as oxidative deamination. In forced degradation studies, the formation of the N-oxide is often a primary and readily observed degradation pathway.[4][6]
Q3: How is the stability of this compound expected to be affected by pH?
A3: The compound has two basic centers: the tertiary piperidine nitrogen and the primary exocyclic amine. Their pKa values will determine the protonation state at a given pH. In acidic conditions, both amines will be protonated. Protonation generally protects amines from oxidative degradation because the lone pair of electrons is no longer available for reaction.[4] Therefore, the compound is expected to be more stable at lower pH and more susceptible to oxidative and base-catalyzed degradation at neutral to alkaline pH where the free base form is more prevalent. Hydrolytic degradation is less likely for this structure, as it lacks common hydrolyzable groups like esters or amides.[5]
Q4: What are the best practices for photostability testing of this compound according to ICH guidelines?
A4: Photostability testing should follow the ICH Q1B guideline.[7][8][9] This involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[10][11] A systematic approach includes:
-
Forced Degradation: Expose the compound in a solution within a chemically inert, transparent container to high-intensity light to rapidly identify potential photodegradants.[10][11]
-
Confirmatory Testing: Test the solid-state drug substance and, if applicable, the formulated drug product under the standard ICH Q1B conditions.[10][11]
-
Controls: Always include control samples stored in the dark to differentiate between light-induced and thermal degradation.
-
Packaging: If the compound shows photosensitivity, tests should be repeated with the substance in its intended packaging to assess its protective effect.[11]
Section 2: Troubleshooting Guides
This section provides structured solutions to common experimental problems in a question-and-answer format.
Issue 1: Unexpected Peaks in HPLC-MS Analysis of a Forced Oxidation Study
Q: My HPLC-MS analysis of a sample treated with hydrogen peroxide shows a major peak with a mass of [M+16]+. Is this the only expected oxidation product? What could other, smaller peaks be?
A: The prominent [M+16]+ peak is almost certainly the N-oxide of the tertiary piperidine nitrogen, a very common product of amine oxidation by peroxide.[4][6] However, other degradation products are possible and often observed.
Troubleshooting Workflow:
-
Confirm the N-Oxide: The N-oxide can sometimes be distinguished from a hydroxylated product ([M+16]+ isomer) by its fragmentation pattern in MS/MS. N-oxides often show a characteristic neutral loss of oxygen (-16 Da) or a loss of the N-alkyl group.[3]
-
Look for Hydroxylated Isomers: Hydroxylation can occur on the piperidine ring or the N-propyl chain. These will also have a mass of [M+16]+ but different retention times. Stable isotope labeling can help distinguish positions of hydroxylation.[3]
-
Check for [M-42]+ Peak: Look for a peak corresponding to the loss of the propyl group (mass of 42 Da for C₃H₆ via oxidative dealkylation). This would indicate N-dealkylation, resulting in piperidin-2-ylmethanamine.
-
Search for Ring-Opened Products: Oxidative stress can sometimes lead to the cleavage of the C-N bond in the piperidine ring, leading to a variety of linear amine products.[12] These would have masses corresponding to [M+18]+ (hydrolysis of an iminium intermediate) or other fragments.
Logical Troubleshooting Diagram for an [M+16]+ Peak
Caption: Decision tree for identifying an [M+16]+ degradant.
Issue 2: Poor Mass Balance in Forced Degradation Studies
Q: After subjecting my compound to acidic or basic stress, the peak area of the parent compound decreases significantly, but I don't see major degradation peaks. My mass balance is below 90%. Where did the material go?
A: Poor mass balance is a common issue that often points to the formation of degradants that are not being detected by your current analytical method.
Potential Causes & Solutions:
-
Cause A: Degradants are not UV active.
-
Explanation: If degradation involves the loss or significant alteration of a chromophore, the resulting products may be invisible to a UV detector. Ring-opening, for example, could destroy any inherent chromophore.[12]
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your MS detector. These detectors are not dependent on chromophores and can detect a wider range of compounds.
-
-
Cause B: Degradants are highly polar and not retained on the column.
-
Explanation: Ring-opening or extensive oxidation can create highly polar, small molecules (e.g., amino acids, diacids) that elute in the solvent front of a standard reversed-phase HPLC method.[12]
-
Solution: Analyze your samples using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is designed to retain highly polar analytes. Alternatively, modify your reversed-phase method to have a weaker initial mobile phase (e.g., 99% aqueous) to improve the retention of polar compounds.
-
-
Cause C: Formation of volatile degradants.
-
Explanation: N-dealkylation can produce volatile aldehydes (e.g., propionaldehyde) that are lost during sample preparation or are not detectable by LC-MS.
-
Solution: Use Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) to analyze the sample for volatile degradation products.
-
-
Cause D: Adsorption or precipitation.
-
Explanation: Degradants may be adsorbing irreversibly to the column or precipitating out of solution, especially if their solubility differs significantly from the parent compound.
-
Solution: Check for rising backpressure, which can indicate column fouling.[13] Flush the column with a strong solvent wash.[14] Analyze the sample diluent for any precipitate.
-
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol outlines a standard procedure for stress testing to identify potential degradation pathways and develop a stability-indicating analytical method.[15][16]
Objective: To generate degradation products under various stress conditions to understand the molecule's intrinsic stability. A degradation of 5-20% is typically targeted.[16]
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (or other suitable modifier)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV-MS system
-
Photostability chamber, temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile/water mixture.
-
Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 diluent. This is your time-zero, unstressed control.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Withdraw aliquots at intervals (e.g., 2, 8, 24h), neutralize with an equivalent amount of 1 M NaOH, and dilute to 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Withdraw aliquots, neutralize with 1 M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2 hours.[5] Withdraw aliquots and dilute.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, store a solution sample (0.1 mg/mL) at 60°C.
-
Photolytic Degradation: Expose a solid sample and a solution sample (0.1 mg/mL) in a quartz cuvette to light in a photostability chamber, ensuring exposure of at least 1.2 million lux hours (visible) and 200 W h/m² (UVA).[10][11] Keep a wrapped control sample in the same chamber.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV-MS method. Calculate the percentage of degradation and perform mass balance analysis.
Data Presentation: Example Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation of Parent | Major Degradation Products (m/z) | Mass Balance (%) |
| 1 M HCl | 24 h | 60°C | 3.2% | [M+H]+ (parent) | 99.1% |
| 1 M NaOH | 24 h | 25°C | 8.5% | [M+H]+, Minor peak at [M-28]+ | 97.5% |
| 30% H₂O₂ | 2 h | 25°C | 18.7% | [M+16+H]+ (N-Oxide) | 98.8% |
| Thermal (Solid) | 48 h | 80°C | < 1.0% | - | >99.5% |
| Photolytic (Solution) | ICH Q1B | 25°C | 11.4% | [M+14+H]+, [M-42+H]+ | 96.4% |
Workflow for a Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
References
-
Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]
-
Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. Available at: [Link]
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. CPMP/ICH/279/95. Available at: [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Zhang, R., et al. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]
-
Ilić, T., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 344. Available at: [Link]
-
Me-Cai, C., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617-622. Available at: [Link]
-
Kajbaf, M., et al. (2001). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Rapid Communications in Mass Spectrometry, 15(12), 978-83. Available at: [Link]
-
Chen, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Bedell, S.A. (2009). Oxidative degradation mechanisms for amines in flue gas capture. Energy Procedia, 1(1), 771-778. Available at: [Link]
-
Yang, H., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. Water Research, 87, 345-353. Available at: [Link]
-
Poupin, P., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 65(3), 1184-1191. Available at: [Link]
-
ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Request PDF. Available at: [Link]
-
Pharmapproach. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. Available at: [Link]
-
Li, Y., & Li, H. (2012). Chapter 3: Oxidative Degradation. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug candidates. Available at: [Link]
-
Lab-Training. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]
-
Husein, D. H., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Dolan, J. W. (2014). On-Column Sample Degradation. LCGC International. Available at: [Link]
-
Kato, D., et al. (2020). A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. Applied and Environmental Microbiology, 86(15), e00654-20. Available at: [Link]
-
ResolveMass. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Noziere, B., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Stoddard Tutoring. (2021). Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY] Klein. YouTube. Available at: [Link]
-
Poupin, P., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Journal of Bacteriology, 181(12), 3797-3804. Available at: [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Symbiosis. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]
-
Kevan Science. (2017). Hydrolysis of Imines Reaction and Mechanism Plus The Formation of Enamines. YouTube. Available at: [Link]
-
PharmaCores. (n.d.). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]
-
Shaw, M. H., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. ajpsonline.com [ajpsonline.com]
- 16. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of (1-Propylpiperidin-2-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (1-Propylpiperidin-2-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will focus on the prevalent reductive amination pathway and provide practical, in-depth solutions to minimize impurities and maximize yield.
Introduction
This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward via reductive amination, presents several challenges related to purity, including the management of over-alkylation, removal of unreacted starting materials, and control of stereochemistry. This guide provides a structured troubleshooting framework to address these issues directly.
The most common and efficient route to synthesize this compound is the direct reductive amination of 2-(Aminomethyl)piperidine with propionaldehyde.[3][4] This one-pot reaction involves the formation of an intermediate imine (or enamine/aminal equilibrium) which is subsequently reduced in situ to yield the desired N-propylated secondary amine.
Sources
Validation & Comparative
Comparative study of (1-Propylpiperidin-2-yl)methanamine and its analogs
<Comparative Analysis of (1-Propylpiperidin-2-yl)methanamine and its Analogs: A Guide for Medicinal Chemists
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of this compound and its key analogs. Moving beyond a simple product overview, this document synthesizes structure-activity relationship (SAR) data, experimental methodologies, and mechanistic insights to inform rational drug design and lead optimization efforts within this important chemical class.
Introduction: The 2-Aminomethylpiperidine Scaffold
The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile anchor for pharmacophoric elements.[1] The 2-aminomethylpiperidine core, the parent structure of this compound, is a key intermediate in the synthesis of compounds targeting a range of biological systems, particularly within the central nervous system (CNS).[2] These derivatives have been explored for their potential as antagonists for M3 muscarinic and 5-ht5A receptors, among others. This guide focuses on elucidating how specific structural modifications to this core, particularly at the piperidine nitrogen (N1 position), influence biological activity, with a focus on targets relevant to neuroscience, such as sigma (σ) and dopamine (D2) receptors.
The Parent Compound: this compound
This compound serves as our reference compound. Its structure features a piperidine ring substituted at the 2-position with a methanamine group (-CH₂NH₂) and at the N1 position with a propyl group (-CH₂CH₂CH₃). The key structural features influencing its pharmacological profile are the basicity of the two nitrogen atoms and the lipophilicity conferred by the propyl group.
Systematic modification of this parent structure allows for a detailed exploration of the chemical space around key receptor binding pockets. The primary points of analog development, which will be discussed comparatively, are:
-
Variation of the N-Alkyl Substituent: Altering the length, branching, and aromaticity of the group at the N1 position.
-
Substitution on the Piperidine Ring: Introducing substituents at other positions of the piperidine core.
-
Modification of the 2-Aminomethyl Group: Altering the linker or the terminal amine.
Comparative Analysis: Structure-Activity Relationships (SAR)
The development of potent and selective ligands is a primary goal in drug discovery.[3] For the 2-aminomethylpiperidine class, subtle structural changes can dramatically alter receptor affinity and selectivity.
Impact of N-Substituent on Sigma (σ) Receptor Affinity
Sigma receptors, comprising σ₁ and σ₂ subtypes, are unique intracellular proteins involved in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative disorders.[4] The nature of the N-substituent on the piperidine ring is a critical determinant of sigma receptor affinity.
-
N-Alkyl Chain Length: Studies on related N-substituted piperidines show that increasing the N-alkyl chain length generally enhances σ₁ affinity.[4] For instance, moving from an N-methyl to a larger N-alkyl group can lead to a significant increase in binding.[4]
-
N-Arylalkyl Groups: The introduction of an aromatic ring into the N-substituent, creating N-arylalkyl analogs, profoundly impacts affinity and selectivity.
-
N-Phenethylpiperidines have been found to favor σ₁ receptors.[5]
-
N-Phenylpropylpiperidines tend to show a preference for σ₂ receptors, making this a potential pharmacophore for developing σ₂-selective ligands.[5]
-
N-Benzyl substitution often results in high affinity and excellent selectivity for the σ₁ receptor over the σ₂ subtype. One study reported a compound with an N-benzyl group exhibiting over 1600-fold selectivity for σ₁[4].
-
Table 1: Comparative Sigma Receptor Binding Affinities (Ki, nM) of N-Substituted Piperidine Analogs
| N-Substituent | Analog Class | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₂/σ₁) | Reference |
| Methyl | N-Alkyl | Weak Affinity | 2140 | Low | [4] |
| Propyl (Reference) | N-Alkyl | Variable | Variable | - | - |
| Isobutyl | N-Alkyl (Branched) | Good Affinity | 482 | Moderate | [4] |
| Benzyl | N-Arylalkyl | 0.41 | 660 | ~1600 | [4] |
| Phenethyl | N-Arylalkyl | High Affinity | Moderate Affinity | σ₁-preferring | [5] |
| Phenylpropyl | N-Arylalkyl | Good Affinity | 46 | σ₂-preferring | [4][5] |
Note: Data is synthesized from studies on analogous N-substituted piperidine scaffolds to illustrate SAR trends. Absolute values for direct analogs of this compound may vary but the trends are expected to be similar.
Impact of Structural Modifications on Dopamine D₂ Receptor Affinity
Dopamine D₂ receptors (D₂R) are critical targets for antipsychotic medications and treatments for Parkinson's disease.[6] The piperidine scaffold is a common feature in many D₂R ligands.[7][8]
For D₂R affinity, the interaction is often more complex, involving a protonable amine and an aromatic moiety connected by a linker.[7] While our parent compound lacks a large aromatic feature, its analogs designed for D₂R often incorporate one.
-
Linker Modification: In analogs designed to target D₂/D₃ receptors, modifying an aliphatic linker to a phenylmethyl or phenylethyl linker can maintain nanomolar affinity.[7]
-
Arylpiperazine Moiety: Many potent D₂/D₃ ligands incorporate an arylpiperazine group, often linked to another pharmacophoric element. The length of the linker between the piperidine/piperazine core and other moieties is crucial; linkers of 4-7 methylene groups have been shown to strongly reduce affinity.[8]
-
Bitopic Ligands: Advanced analogs may be designed as "bitopic" ligands, interacting with both the primary (orthosteric) binding site and a secondary binding pocket on the receptor. This can confer higher affinity and subtype selectivity (e.g., D₃ vs. D₂).[9][10]
The following diagram illustrates the general structure-activity relationships discussed.
Caption: Key SAR strategies for modifying the parent scaffold to target specific receptors.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the comparative data presented, standardized pharmacological assays are essential. Below is a representative protocol for a competitive radioligand binding assay, a fundamental technique for determining receptor affinity.
Protocol: In Vitro Radioligand Binding Assay for σ₁ Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., a this compound analog) for the σ₁ receptor.
Objective: To quantify the ability of a test compound to displace a known high-affinity radioligand from the σ₁ receptor.
Materials:
-
Biological Source: Membrane homogenates from cells stably expressing human σ₁ receptors (e.g., HEK-293 cells).
-
Radioligand: -pentazocine, a selective σ₁ receptor ligand.
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).
-
Test Compounds: Serial dilutions of this compound and its analogs.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/B).
Procedure:
-
Preparation: Thaw cell membrane homogenates on ice. Prepare serial dilutions of test compounds in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane homogenate.
-
Non-specific Binding (NSB): Assay buffer, radioligand, membrane homogenate, and high concentration of unlabeled control (Haloperidol).
-
Test Compound: Assay buffer, radioligand, membrane homogenate, and a specific concentration of the test compound.
-
-
Incubation: Add a constant concentration of -pentazocine (typically at its Kd value) to all wells. Add the membrane preparation to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the incubation by vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following workflow diagram visualizes this experimental process.
Caption: Workflow for a competitive radioligand binding assay.
Therapeutic Implications and Future Directions
The comparative analysis reveals that the 2-aminomethylpiperidine scaffold is highly tunable.
-
Analogs with high σ₁ affinity and selectivity (e.g., N-benzyl derivatives) are valuable tools for studying σ₁ receptor function and may hold therapeutic potential for conditions involving neuroprotection and motor control.[4]
-
Analogs targeting σ₂ receptors (e.g., N-phenylpropyl derivatives) could be investigated for their roles in apoptosis and cell proliferation, with potential applications in oncology.[4]
-
Analogs designed to interact with D₂/D₃ receptors are relevant for developing novel antipsychotics or treatments for substance abuse and Parkinson's disease.[6][7][9] The ability to tune selectivity between D₂ and D₃ subtypes is a key area of ongoing research.[9]
Future work should focus on synthesizing and evaluating chiral versions of these analogs, as stereochemistry often plays a crucial role in receptor binding. Furthermore, comprehensive pharmacokinetic (ADME) profiling is necessary to determine the drug-like properties of the most potent compounds and their suitability for in vivo studies.
Conclusion
This compound represents a foundational structure from which a diverse array of pharmacologically active analogs can be derived. A systematic, comparative approach to modifying the N-substituent is a powerful strategy for tuning receptor affinity and selectivity. N-arylalkyl substitutions, in particular, offer a promising route to potent and selective ligands for sigma and dopamine receptors. The experimental protocols and SAR insights provided in this guide serve as a foundation for researchers to rationally design the next generation of CNS-active agents based on the versatile 2-aminomethylpiperidine scaffold.
References
-
Title: Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Aromatic linker variations in novel dopamine D2 and D3 receptor ligands Source: ResearchGate URL: [Link]
-
Title: 2-(Aminomethyl)piperidine Source: Chem-Impex URL: [Link]
-
Title: μ-opioid/D2 dopamine receptor pharmacophore containing ligands: Synthesis and pharmacological evaluation Source: ResearchGate URL: [Link]
-
Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: MDPI URL: [Link]
-
Title: Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents Source: PubMed URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders Source: ACS Publications URL: [Link]
-
Title: Structure Activity Relationships - Drug Design Org Source: Drug Design Org URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Validating the biological activity of (1-Propylpiperidin-2-yl)methanamine
COMPARATIVE VALIDATION GUIDE: Biological Profiling of (1-Propylpiperidin-2-yl)methanamine
Executive Summary & Disambiguation
Critical Note: This guide addresses This compound (an N-substituted piperidine derivative). Do not confuse this with Methenamine (Hexamethylenetetramine), the urinary antiseptic.[1]
This compound (hereafter referred to as PPMA ) represents a privileged scaffold in medicinal chemistry. Its structure—a basic nitrogen within a piperidine ring, an N-propyl lipophilic tail, and a primary exocyclic amine—strongly suggests activity at the Sigma-1 Receptor (σ1R) and potential modulation of Monoamine Transporters (MATs).
This guide outlines the rigorous validation protocols required to profile PPMA, comparing it against industry standards: Haloperidol (Antagonist reference), (+)-Pentazocine (Agonist reference), and its parent compound 2-(Aminomethyl)piperidine .
PART 1: In Silico & Physicochemical Profiling
Before wet-lab validation, we must establish the physicochemical baseline. The N-propyl group significantly alters the lipophilicity compared to the parent amine, likely enabling Blood-Brain Barrier (BBB) penetration.
Comparative Physicochemical Properties
| Property | PPMA (Candidate) | 2-(Aminomethyl)piperidine (Parent) | Haloperidol (Standard) | Significance |
| Structure | N-Propyl substituted | Unsubstituted Nitrogen | Butyrophenone | Propyl group adds hydrophobic bulk critical for σ1R binding pockets. |
| Calc. LogP | ~1.8 - 2.1 | ~0.4 | 3.7 | PPMA falls in the optimal range for CNS penetration (1.5–3.0). |
| tPSA | ~29 Ų | ~38 Ų | 40 Ų | Low tPSA (<60 Ų) indicates excellent membrane permeability. |
| pKa (Basic N) | ~9.2 | ~9.8 | 8.3 | High basicity ensures protonation at physiological pH, essential for electrostatic interaction with Asp126 in σ1R. |
Expert Insight: The addition of the propyl chain to the piperidine nitrogen is not merely structural; it creates a "hydrophobic clamp" effect. In Sigma-1 receptors, this alkyl chain likely interacts with the hydrophobic residues (Val, Leu) flanking the binding site, potentially increasing affinity by 10–100 fold over the parent compound.
PART 2: Radioligand Binding Assays (The Gold Standard)
To validate biological activity, we must determine the Binding Affinity (
Experimental Protocol: σ1R Competition Binding
Objective: Determine if PPMA displaces the specific ligand [³H]-(+)-Pentazocine.
-
Membrane Preparation:
-
Homogenize tissue in ice-cold Tris-Sucrose buffer (10 mM Tris-HCl, 250 mM sucrose, pH 7.4).
-
Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 31,000 x g (60 min) to pellet membranes.
-
Why: Sucrose preserves receptor integrity during fractionation.
-
-
Assay Conditions:
-
Radioligand: [³H]-(+)-Pentazocine (2 nM final concentration).
-
Non-Specific Binding (NSB): Defined by adding 10 µM Haloperidol .[2]
-
Test Compound: PPMA (Concentration range:
M to M). -
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Incubation: 120 minutes at 25°C (Equilibrium is slower for lipophilic amines).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding to the filter).
-
Self-Validating Check:
-
If the Hill Slope of the displacement curve deviates significantly from -1.0, suspect negative cooperativity or multiple binding sites (e.g., cross-reactivity with Sigma-2).
Visualization: The Validation Workflow
Caption: Logical progression for validating PPMA, moving from computational checks to affinity confirmation and finally functional characterization.
PART 3: Functional Characterization (Agonist vs. Antagonist)
Binding affinity proves interaction, but not function. Sigma-1 receptors act as ligand-operated chaperones at the Mitochondria-Associated Membrane (MAM).
-
Agonists (e.g., Pentazocine): Dissociate σ1R from BiP (binding immunoglobulin protein), allowing σ1R to chaperone IP3 receptors and enhance Ca²⁺ signaling.
-
Antagonists (e.g., Haloperidol): Stabilize the σ1R-BiP complex, blocking the chaperone activity.
Protocol: Bradykinin-Induced Ca²⁺ Mobilization Assay
Objective: Determine if PPMA enhances (agonist) or inhibits (antagonist) Calcium flux.
-
Cell Line: NG108-15 neuroblastoma cells (endogenous σ1R expression).
-
Dye Loading: Load cells with Fura-2 AM (ratiometric Ca²⁺ indicator) for 45 mins.
-
Pre-treatment: Incubate cells with PPMA (10 µM) or Reference (PRE-084) for 30 mins.
-
Stimulation: Inject Bradykinin (physiological stressor).
-
Readout: Measure cytosolic Ca²⁺ rise (Ratio 340/380 nm).
Interpretation:
-
Result A: If PPMA increases the Bradykinin-induced Ca²⁺ spike compared to control
Agonist . -
Result B: If PPMA decreases or has no effect on the spike, but blocks the effect of Pentazocine
Antagonist .
Visualization: Mechanism of Action
Caption: The chaperone mechanism. Validating PPMA requires proving it triggers (or blocks) the dissociation of the Sigma1-BiP complex.
PART 4: Selectivity & Safety Profiling
To ensure PPMA is a viable pharmacological tool, we must assess its "cleanliness."
Sigma-2 (σ2R) Cross-Reactivity
Many piperidines cross-react with Sigma-2.
-
Masking: Include 100 nM (+)-Pentazocine in the buffer.[5] This occupies all σ1 sites. Any displacement of [³H]-DTG by PPMA in this condition indicates σ2 binding.
-
Goal: Selectivity Ratio (
σ2 / σ1) > 20.
NMDA Receptor Interaction
Given the polyamine-like structure (propyl-amine tail), PPMA may act as an NMDA channel blocker (similar to Memantine).
-
Check: If the molecule causes psychotomimetic effects in vivo (e.g., ataxia in mice), screen for [³H]-MK-801 displacement.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.
-
Vilner, B. J., & Bowen, W. D. (2000). Modulation of Cellular Calcium by Sigma-2 Receptors: Release from Intracellular Stores in Human SK-N-SH Neuroblastoma Cells. Journal of Pharmacology and Experimental Therapeutics, 292(3), 900–911.
-
Guitart, X., et al. (2004). Sigma receptors: biology and therapeutic potential. Psychopharmacology, 174(3), 301-319.
-
Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532, 527–530.
-
AperTO Archives (2023). Development of sigma-1 (σ1) Receptor Fluorescent Ligands. University of Turin.[6]
Sources
- 1. Methenamine - Wikipedia [en.wikipedia.org]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. iris.unito.it [iris.unito.it]
Cross-Reactivity Profiling Guide: (1-Propylpiperidin-2-yl)methanamine
This guide serves as a technical resource for researchers utilizing (1-Propylpiperidin-2-yl)methanamine (CAS: 1019380-53-0) in medicinal chemistry and pharmacological screening. It objectively compares the compound's selectivity profile against standard piperidine scaffolds and outlines rigorous protocols for validating its biological interactions.
Executive Summary: The "Propyl-Switch" in Piperidine Scaffolds
This compound is a specialized diamine scaffold distinct from its widely used analogs, such as 2-(Aminomethyl)piperidine (unsubstituted) and (1-Methylpiperidin-2-yl)methanamine .
While the unsubstituted parent is a generic building block, the N-propyl substitution introduces a critical lipophilic vector (
-
Enhance Sigma-1 (
) Receptor Affinity: The N-propyl group perfectly fills the hydrophobic pocket of the receptor, often converting a non-binder into a high-affinity ligand. -
Modulate hERG Liability: Increased lipophilicity in basic amines correlates with higher hERG potassium channel blockade, a key safety parameter.
-
Alter Metabolic Stability: The propyl chain is susceptible to specific CYP450 oxidations (
-1 hydroxylation) distinct from N-demethylation.
This guide provides the experimental framework to profile these specific cross-reactivities, ensuring this scaffold is used effectively as a probe or lead intermediate without confounding off-target effects.
Comparative Selectivity Analysis
The following table contrasts the "Product" (N-Propyl) against its primary alternatives. Data trends are based on established Structure-Activity Relationship (SAR) principles for N-substituted piperidines.
Table 1: Physicochemical & Selectivity Profile Comparison
| Feature | This compound | (1-Methylpiperidin-2-yl)methanamine | 2-(Aminomethyl)piperidine |
| Role | High-Affinity Probe / Lead | Standard Building Block | Generic Reagent |
| Lipophilicity (cLogP) | High (~2.1) | Moderate (~1.2) | Low (~0.6) |
| Sigma-1 Affinity | High Risk (Ki < 100 nM) | Moderate (Ki > 500 nM) | Negligible |
| hERG Inhibition | Moderate Risk | Low Risk | Low Risk |
| Muscarinic (M1-M5) | Potential Agonist/Antagonist | Low Affinity | Low Affinity |
| Primary Utility | Targeting hydrophobic pockets; Sigma ligands; CNS penetration. | General synthesis; Methyl-scanning. | Linker synthesis; Coordination chemistry. |
Key Insight: Researchers using the N-Propyl variant must control for Sigma-1 activity. Unlike the Methyl analog, the Propyl variant is likely not pharmacologically inert at concentrations >1
M.
Critical Cross-Reactivity Pathways
When profiling this compound, "standard" panels are insufficient. Based on the piperidine pharmacophore, you must prioritize the following specific pathways.
The Sigma-1 ( ) Receptor "Trap"
N-substituted piperidines are privileged structures for
-
Consequence: False positives in neuroprotection or analgesia assays.
-
Mitigation: All functional data must be validated with a specific
antagonist (e.g., BD-1047 ).
hERG Channel Blockade
The combination of a basic amine (pKa ~9-10) and a lipophilic tail (Propyl) fits the pharmacophore for hERG pore blockers.
-
Consequence: QT prolongation risk in early safety profiling.
-
Mitigation: Automated Patch Clamp screening is mandatory for concentrations
.
Experimental Protocols
Protocol A: Competitive Radioligand Binding (Sigma-1 Focus)
Objective: Determine if this compound binds to
Reagents:
-
Ligand: [³H]-(+)-Pentazocine (Specific
agonist). -
Tissue: Guinea pig brain membrane or HEK293 cells overexpressing h
. -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 15 min. Resuspend to 0.5 mg protein/mL.
-
Incubation:
-
Total Binding: Membrane + [³H]-(+)-Pentazocine (2 nM).
-
Non-Specific Binding (NSB): Add Haloperidol (10
M). -
Test Arm: Add this compound (Concentration range:
to M).
-
-
Equilibrium: Incubate for 120 mins at 37°C.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Validation Criteria:
-
If
, the compound is a potent ligand. -
Control: The N-Methyl analog should show significantly lower affinity (
).
Protocol B: Functional Selectivity (Calcium Flux)
Objective: Assess if the compound acts as a functional agonist at Muscarinic receptors (common off-target for 2-aminomethylpiperidines).
Workflow:
-
Cell Line: CHO-K1 cells stably expressing hM1 (Muscarinic 1).
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Baseline: Measure fluorescence (Ex/Em 494/516 nm) for 30 seconds.
-
Injection: Inject this compound (10
M). -
Comparison:
-
Positive Control: Carbachol (1
M). -
Negative Control: Buffer only.
-
-
Readout: A spike >20% of Carbachol response indicates functional agonism.
Visualization: Profiling Workflow
The following diagram illustrates the decision tree for validating this compound in a screening cascade.
Figure 1: Decision cascade for distinguishing specific activity from Sigma-1 mediated off-target effects.
References
-
Chemical Identity & Properties
- Source: PubChem. (2024). Compound Summary: this compound.
-
[Link]
-
Piperidine SAR & Sigma Receptors
- Source: Ablordeppey, S. Y., et al. (2000). Probing the N-substituent binding site of the sigma-1 receptor. Bioorganic & Medicinal Chemistry.
- Context: Establishes the correlation between N-propyl substitution on piperidine rings and increased Sigma-1 affinity.
-
[Link]
-
hERG Liability in Amines
- Source: Waring, M. J., & Johnstone, C. (2007). A quantitative assessment of hERG liability as a function of lipophilicity and basicity. Bioorganic & Medicinal Chemistry Letters.
- Context: Defines the risk profile for lipophilic basic amines like the N-propyl piperidine scaffold.
-
[Link]
- Reagent Availability & Specifications: Source: BLD Pharm. (2024). Product Datasheet: this compound (BD01342910).
Comparative Profiling: (1-Propylpiperidin-2-yl)methanamine vs. N-Substituted Analogs
Executive Summary
The "Goldilocks" Scaffold in Medicinal Chemistry
(1-Propylpiperidin-2-yl)methanamine represents a critical inflection point in the structure-activity relationship (SAR) of piperidine-based ligands. While methyl-substituted analogs often suffer from rapid metabolic clearance and insufficient lipophilicity for CNS penetration, and butyl/benzyl analogs frequently encounter issues with non-specific binding or toxicity, the N-propyl variant offers an optimized physicochemical profile.
This guide objectively compares this compound against its primary competitors: the unsubstituted (Normet), N-Methyl, and N-Benzyl derivatives. It focuses on its utility as a privileged scaffold for Sigma-1 receptor modulators , local anesthetic bioisosteres , and chiral ligands .
Physicochemical Landscape & Performance Metrics
The N-substituent on the piperidine ring acts as a "molecular rheostat," tuning the lipophilicity (LogP) and pKa without altering the core pharmacophore.
Table 1: Comparative Physicochemical Profile
Data estimated based on standard SAR models and class-specific literature.
| Feature | 1-Propyl (Target) | 1-Methyl (Analog A) | 1-Benzyl (Analog B) | Unsubstituted (H) |
| Formula | C | C | C | C |
| MW ( g/mol ) | 156.27 | 128.22 | 204.31 | 114.19 |
| cLogP | 1.8 – 2.1 | 0.5 – 0.8 | 2.8 – 3.2 | -0.4 |
| pKa (Piperidine N) | ~8.9 | ~8.6 | ~8.2 | ~11.0 |
| BBB Permeability | High | Moderate | High | Low |
| Metabolic Liability | Low (ω-oxidation) | High (N-demethylation) | High (Benzylic ox.)[1][2][3][4][5][6] | N/A |
| Sigma-1 Affinity | High (nM range) | Moderate | High (often non-selective) | Low |
Technical Analysis[7][8][9][10][11]
-
Lipophilicity (cLogP): The propyl group pushes the cLogP into the ideal CNS window (2.0–3.0). The methyl derivative is often too polar to cross the Blood-Brain Barrier (BBB) efficiently via passive diffusion, while the benzyl derivative can become "grease-balls," leading to high plasma protein binding and lower free fraction (
). -
Basicity (pKa): Alkylation of the piperidine nitrogen lowers the pKa compared to the secondary amine (Unsubstituted), ensuring a higher fraction of the molecule exists in the neutral form at physiological pH (7.4), further aiding membrane permeation.
-
Steric Fit: In Sigma-1 receptors, the binding pocket contains a hydrophobic region that accommodates N-alkyl chains. The propyl chain fills this pocket optimally (entropic gain) without the steric clash often seen with bulkier t-butyl or cycloalkyl groups.
Structural Logic & SAR Pathways
The following diagram illustrates the decision-making process when selecting the this compound scaffold over alternatives.
Caption: SAR Decision Tree demonstrating the "Goldilocks" status of the N-propyl substituent for CNS-targeted applications.
Synthetic Utility & Protocols
A critical advantage of the propyl derivative is its synthetic stability compared to benzyl (which requires hydrogenolysis to remove) or methyl (volatile precursors).
Protocol: Regioselective Synthesis of this compound
Objective: Synthesize the target molecule without over-alkylating the primary amine (methanamine group). Challenge: Direct alkylation of 2-(aminomethyl)piperidine leads to a mixture of N-alkylated products at both the secondary (ring) and primary (exocyclic) nitrogens.
Validated Workflow (Protection-Deprotection Strategy)
Step 1: Selective Protection
-
Dissolve 2-(aminomethyl)piperidine (1.0 eq) in DCM at 0°C.
-
Add Boc-anhydride (0.95 eq) dropwise. Note: The primary amine is more nucleophilic and sterically accessible than the hindered secondary piperidine amine, allowing selective protection.
-
Stir for 4 hours. Wash with water, dry over Na
SO . -
Result: tert-butyl (piperidin-2-ylmethyl)carbamate.
Step 2: Reductive Amination (Introduction of Propyl Group)
-
Dissolve the Boc-protected intermediate in DCE (1,2-Dichloroethane).
-
Add Propanal (1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 mins to form the iminium ion.
-
Add NaBH(OAc)
(Sodium triacetoxyborohydride) (1.5 eq). -
Stir at Room Temperature (RT) for 12 hours.
-
Quench with saturated NaHCO
. Extract with DCM. -
Result: tert-butyl ((1-propylpiperidin-2-yl)methyl)carbamate.
Step 3: Deprotection
-
Dissolve the N-propyl intermediate in 4M HCl in Dioxane.
-
Stir at RT for 2 hours (monitoring CO
evolution). -
Concentrate in vacuo. Basify with 2M NaOH to pH 12.
-
Extract with DCM, dry, and distill.
-
Final Product: this compound.
Pharmacological Performance (Case Study: Sigma Receptors)
The N-propyl substituent is historically significant in the development of Sigma-1 receptor (σ1R) ligands.
Comparative Binding Data (Hypothetical Aggregate)
Based on SAR trends observed in σ1R ligands (e.g., derived from phencyclidine or substituted piperidines).
| Compound Variant | Ki (σ1R) [nM] | Selectivity (σ1/σ2) | Mechanism of Interaction |
| N-Propyl | 12 ± 5 | >100-fold | Hydrophobic interaction with Leu105/Tyr206 in binding pocket. |
| N-Methyl | 450 ± 50 | ~10-fold | Insufficient hydrophobic bulk for tight pocket filling. |
| N-Benzyl | 2 ± 1 | < 5-fold | High affinity but poor selectivity (binds σ2 and NMDA). |
Interpretation:
The N-propyl group provides sufficient bulk to displace water from the hydrophobic pocket of the σ1 receptor, resulting in a gain in entropy and binding affinity (
Experimental Validation: Sigma-1 Receptor Binding Assay
To confirm the performance of the this compound scaffold, the following assay is the industry standard.
Materials:
-
Radioligand: [+]
H-Pentazocine (Specific for σ1).[7] -
Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human σ1R.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Incubate membrane protein (100 µg) with 3 nM [+]
H-Pentazocine. -
Competition: Add increasing concentrations (
to M) of This compound (or derivative). -
Equilibrium: Incubate for 120 mins at 37°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Caption: Standard Radioligand Binding Assay Workflow for Sigma-1 Receptor Validation.
References
-
Vertex AI Search. (2025). SAR of N-substituted piperidine derivatives sigma receptor. Retrieved from
-
PubChem. (2025).[3][5] 1-Propylpiperidine Chemical Properties and LogP Data. Retrieved from
- Journal of Medicinal Chemistry. (Historical Context). Structure-Activity Relationships of Sigma Receptor Ligands. (Generalized reference based on search results regarding σ1 SAR).
-
MilliporeSigma. (2025). 2-(Aminomethyl)piperidine Product Specification. Retrieved from
-
BenchChem. (2025). Comparative Analysis of ADME Properties of Piperidine Isomers. Retrieved from
Sources
Technical Guide: Enantioselective Activity of (1-Propylpiperidin-2-yl)methanamine Isomers
The following technical guide provides an in-depth analysis of the enantioselective activity and applications of (1-Propylpiperidin-2-yl)methanamine , positioning it within the landscape of chiral ligands and pharmaceutical intermediates.
Executive Summary & Chemical Profile
This compound is a chiral 1,2-diamine featuring a piperidine scaffold with a propyl group on the nitrogen (N-1) and a primary aminomethyl group at the C-2 position.[1] It belongs to a class of "Sparteine Surrogates" —synthetic ligands designed to mimic the enantioselective architecture of the natural alkaloid (-)-sparteine in asymmetric lithiation reactions.
While the N-methyl analog is the gold standard for catalytic efficiency in this class, the N-propyl variant represents a critical structural point for understanding steric influence on enantioselectivity. Furthermore, it serves as a privileged building block in the synthesis of Sigma (
| Feature | Specification |
| IUPAC Name | This compound |
| Common Class | Chiral 1,2-Diamine / Sparteine Surrogate |
| Chiral Center | C-2 (Available as (R) and (S) enantiomers) |
| Key Application | Asymmetric Lithiation Ligand; Pharma Intermediate |
| CAS Numbers | 1019380-53-0 (Racemic); 82504-99-2 (S-isomer, related) |
Mechanism of Action: Chiral Ligand in Asymmetric Lithiation
The primary "enantioselective activity" of this molecule arises from its ability to coordinate with organolithium reagents (e.g., s-BuLi or i-PrLi). The ligand breaks the organolithium aggregates, forming a reactive, chiral monomeric species capable of distinguishing between enantiotopic protons.
The O'Brien Activation Model
Research by Peter O'Brien and colleagues established the structure-activity relationship (SAR) for this class of diamines. The ligand coordinates to Lithium, creating a chiral pocket. The steric bulk of the N-substituent (Propyl in this case) dictates the "tightness" of this pocket.
-
(S)-Enantiomer Activity : Typically directs lithiation to remove the pro-S proton (mimicking (+)-sparteine behavior).
-
Steric Trend :
-
N-Methyl : Minimal steric clash
Highest Enantiomeric Ratio (er ~95:5). -
N-Propyl (n-Pr) : Moderate steric clash
Moderate er. -
N-Isopropyl (i-Pr) : Excessive steric clash
Inactive (prevents complexation).
-
Visualization of the Catalytic Cycle
The diagram below illustrates the enantioselective deprotonation of N-Boc-pyrrolidine, a benchmark reaction for these ligands.
[1]
Comparative Performance Guide
This section objectively compares the (1-Propyl) variant against the industry standard (Sparteine) and the optimized synthetic analog (N-Methyl).
Ligand Performance in Lithiation of N-Boc-Pyrrolidine
Data derived from O'Brien et al. series trends.
| Ligand Variant | N-Substituent | Enantiomeric Ratio (er) | Yield | Status |
| (-)-Sparteine | Natural Rigid | 96:4 | High | Gold Standard (Supply issues) |
| (S)-1-Methyl | Methyl | 95:5 | High | Best Synthetic Alternative |
| (S)-1-Ethyl | Ethyl | ~85:15 | High | Good Activity |
| (S)-1-Propyl | n-Propyl | ~80:20 (Est.) | Moderate | Functional but inferior to Methyl |
| (S)-1-Isopropyl | Isopropyl | N/A | <5% | Inactive (Steric hindrance) |
Analysis :
-
The "Goldilocks" Zone : The N-methyl group is small enough to allow tight binding to Lithium but large enough to enforce chirality.
-
The Propyl Disadvantage : The n-propyl chain introduces rotational freedom and steric bulk that slightly destabilizes the transition state compared to the methyl, leading to lower enantioselectivity. However, unlike the isopropyl variant, it remains active .
Pharmaceutical Utility (Non-Catalytic)
While the N-methyl variant wins in catalysis, the This compound scaffold is superior in medicinal chemistry applications where lipophilicity and receptor fit are paramount.
-
Target : Sigma (
) Receptors and NMDA Channels. -
Role : The N-propyl group increases lipophilicity (logP), enhancing blood-brain barrier (BBB) penetration compared to the N-methyl analog.
-
Key Intermediates : Used in the synthesis of aminoindane derivatives for pain management (analgesics).
Experimental Protocols
Synthesis of (S)-(1-Propylpiperidin-2-yl)methanamine
Objective : Synthesize the chiral ligand from L-pipecolic acid or by resolution.
Workflow :
-
Starting Material : (S)-Pipecolic acid (commercially available).
-
N-Alkylation : Reductive amination with propanal/NaCNBH
or alkylation with propyl iodide.-
Reagent: 1.0 eq (S)-Pipecolic acid, 1.1 eq Propanal, 1.5 eq NaCNBH
, MeOH. -
Conditions: 25°C, 12 h.[2]
-
-
Amidation : Convert the acid to the primary amide.
-
Reagent: Ethyl chloroformate / NH
.
-
-
Reduction : Reduce amide to amine using LiAlH
.-
Reagent: 2.0 eq LiAlH
, THF, Reflux. -
Yield: Typically 70-80%.
-
-
Purification : Distillation or conversion to dihydrochloride salt.
Standard Assay: Enantioselective Deprotonation
Objective : Validate ligand activity using N-Boc-pyrrolidine.
-
Complex Formation :
-
Dissolve (S)-(1-Propylpiperidin-2-yl)methanamine (1.2 eq) in anhydrous Et
O at -78°C. -
Add s-BuLi (1.2 eq) dropwise. Stir for 30 min to form the chiral base complex.
-
-
Substrate Addition :
-
Add N-Boc-pyrrolidine (1.0 eq) dropwise at -78°C.
-
Stir for 4-6 hours (Kinetic resolution/deprotonation).
-
-
Trapping :
-
Add electrophile (e.g., TMSCl or MeOD).
-
Warm to room temperature and quench with dilute HCl.
-
-
Analysis :
-
Determine er via Chiral HPLC (Chiralpak AD-H column) or GC.
-
References
-
O'Brien, P., et al. (2004). "An Experimental and Computational Study of the Enantioselective Lithiation of N-Boc-pyrrolidine using Sparteine-like Chiral Diamines." Journal of the American Chemical Society. Link
- Core reference for the N-alkyl series comparison.
- Beak, P., & Lee, W. K. (1994). "Enantioselective Deprotonation: Synthetic Approaches." Journal of Organic Chemistry.
- Smart, R., et al. (2016). "Sparteine Surrogates: Synthesis and Application." Chemical Society Reviews. Review of alternative ligands including piperidine diamines.
-
Google Patents . (2018). "Aminoindane compounds and their use in the treatment of pain." Patent CN107540599B. Link
- Evidence of the N-propyl variant as a pharma intermedi
Sources
A Comparative Guide to the Structure-Activity Relationship of (1-Propylpiperidin-2-yl)methanamine Analogs as Modulators of Dopamine D2 and Serotonin 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the nuances of "dopamine stabilizers," biased agonism, and the critical experimental methodologies required to characterize these compounds. We will compare key analogs, provide detailed experimental protocols, and offer insights into the rationale behind medicinal chemistry strategies in this space.
The N-Propylpiperidine Scaffold: A Privileged Structure for CNS Targets
The N-propylpiperidine moiety is a recurring motif in centrally acting agents due to its ability to confer favorable physicochemical properties, including blood-brain barrier permeability.[1] The focus of this guide is on aryl-substituted N-propylpiperidines, which have emerged as versatile scaffolds for modulating dopaminergic and serotonergic systems. Two key isomers, the 3-aryl and 4-aryl N-propylpiperidines, form the basis of our comparative analysis.
Dueling with Dopamine D2: The Enigma of "Dopamine Stabilizers"
A fascinating class of compounds emerging from the N-propylpiperidine scaffold are the so-called "dopamine stabilizers." These agents exhibit a unique profile of normalizing dopaminergic neurotransmission, attenuating hyperactivity while augmenting hypoactivity.[2][3] This dual action is highly desirable for the treatment of neuropsychiatric disorders like schizophrenia, where both positive and negative symptoms are thought to be linked to dysregulated dopamine signaling.[4]
Two prototypical examples are (-)-OSU6162 ((S)-3-(3-methanesulfonylphenyl)-1-propylpiperidine) and ACR16 (4-(3-methanesulfonylphenyl)-1-propylpiperidine). A peculiar characteristic of these compounds is their low in vitro affinity for the dopamine D2 receptor, which contrasts with their significant in vivo receptor occupancy and behavioral effects.[3][5] This discrepancy highlights the complexity of their mechanism of action, which may involve more than simple competitive binding at the orthosteric site.
Comparative Analysis of Key Dopamine Stabilizers
| Compound | Structure | D2 Receptor Affinity (Ki, nM) | In Vivo D2 Occupancy (ED50, mg/kg) | Functional Activity | Key In Vivo Effects |
| (-)-OSU6162 | 3-(3-methanesulfonylphenyl)-N-propylpiperidine | 447[3] | 5.27[3] | Low-efficacy partial agonist[5][6] | Reverses amphetamine-induced hyperlocomotion; stimulates activity in habituated rats.[3] |
| ACR16 | 4-(3-methanesulfonylphenyl)-N-propylpiperidine | >1000[3] | 18.99[3] | Very low-efficacy partial agonist[6] | Similar stabilizing effects to (-)-OSU6162; more efficacious in conditioned avoidance response.[3] |
| Aripiprazole | Clinically used atypical antipsychotic | High | ~1.0 | D2 partial agonist | Antipsychotic with a low incidence of extrapyramidal side effects.[2][7] |
Expert Insights: The low in vitro affinity of (-)-OSU6162 and ACR16, coupled with their high in vivo occupancy, suggests a departure from classical receptor theory. One hypothesis is that these compounds may engage in allosteric modulation of the D2 receptor or interact with other signaling partners.[5][6] The methanesulfonylphenyl moiety is a critical pharmacophore, and its position on the piperidine ring (3- vs. 4-position) influences both potency and efficacy. The N-propyl group is also crucial for activity, as alterations to its length can significantly impact affinity.[8]
The Concept of Biased Agonism at the D2 Receptor
The functional outcomes of D2 receptor activation are not monolithic. Ligands can preferentially activate G protein-dependent signaling or β-arrestin-mediated pathways, a phenomenon known as biased agonism.[9] β-arrestin-biased D2R agonists are of particular interest as they may offer antipsychotic efficacy with a reduced liability for motor side effects.[10] While the dopamine stabilizers themselves have not been extensively profiled for biased agonism, this is a critical area for future investigation to fully elucidate their mechanism of action.
Caption: Dopamine D2 receptor signaling pathways.
Serendipitous Serotonin 5-HT1A Activity: A Gateway to Dual-Targeting Ligands
Interestingly, the N-propylpiperidine scaffold is also a fertile ground for potent and selective serotonin 5-HT1A receptor ligands. The 5-HT1A receptor is a well-validated target for anxiolytics and antidepressants.[6] The ability of a single scaffold to interact with both D2 and 5-HT1A receptors opens up the exciting possibility of developing dual-acting agents with a broader therapeutic spectrum.
SAR at the 5-HT1A Receptor
For 5-HT1A receptor activity, a different set of structural features on the arylpiperidine core comes to the forefront. For instance, derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been shown to be potent 5-HT1A biased agonists.[7][11]
| Compound Series | General Structure | Key SAR Observations |
| 1-(1-Benzoylpiperidin-4-yl)methanamine derivatives | Aryloxyethyl side chain | High 5-HT1A affinity and selectivity. The nature of the aryl group in the benzoyl moiety and the aryloxyethyl chain fine-tunes potency and biased agonism.[7][11] |
| Arylpiperazines | Aryl group on piperazine nitrogen | The nature and substitution pattern of the aryl group are critical for high affinity. A long-chain linker to a terminal fragment is a common feature.[12][13] |
Expert Insights: The SAR for 5-HT1A and D2 receptors within the N-propylpiperidine scaffold appears to be distinct. For 5-HT1A affinity, the electronics and sterics of the aryl ring and the nature of the linker are paramount.[12] This divergence in SAR allows for the rational design of compounds with varying degrees of selectivity for each receptor.
Biased Agonism at the 5-HT1A Receptor
Similar to the D2 receptor, 5-HT1A receptors can exhibit biased agonism. Preferential activation of postsynaptic 5-HT1A receptors is thought to contribute to therapeutic effects, while activation of presynaptic autoreceptors may delay the onset of action of antidepressants.[6][14] Biased agonists that selectively target postsynaptic receptors are therefore highly sought after.[13][15]
Caption: Serotonin 5-HT1A receptor signaling pathways.
Experimental Protocols: A Guide to Characterization
To rigorously characterize the pharmacological properties of these N-propylpiperidine derivatives, a suite of well-defined in vitro assays is essential.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the D2 receptor.
Materials:
-
HEK293 cells stably expressing the human D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Haloperidol (for non-specific binding determination).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well plates.
-
Cell harvester and glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membranes from the D2-expressing HEK293 cells.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or varying concentrations of the test compound.
-
50 µL of [3H]-Spiperone at a concentration near its Kd.
-
150 µL of the cell membrane preparation.
-
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for 5-HT1A Receptor Agonism
This assay measures the ability of a compound to activate the Gi-coupled 5-HT1A receptor, leading to a decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., LANCE Ultra cAMP kit or HTRF-based kit).
-
Assay buffer and cell culture media.
-
384-well plates.
Procedure:
-
Seed the 5-HT1A-expressing CHO-K1 cells in 384-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Add varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin (typically at its EC80) to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 and Emax values.
Assessing Biased Agonism
To investigate biased agonism, multiple downstream signaling pathways must be interrogated. Assays such as Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) are powerful tools for this purpose.[10]
Example BRET Assay for β-arrestin Recruitment:
-
Co-transfect cells with constructs for the receptor tagged with a BRET donor (e.g., Renilla luciferase) and β-arrestin tagged with a BRET acceptor (e.g., YFP).
-
Stimulate the cells with the test compound.
-
Measure the BRET signal, which is proportional to the proximity of the donor and acceptor, indicating receptor-β-arrestin interaction.
By comparing the potency and efficacy of a compound in a G protein-dependent assay (e.g., cAMP) and a β-arrestin-dependent assay (e.g., BRET), a bias factor can be calculated to quantify the degree of functional selectivity.
Conclusion and Future Directions
The N-propylpiperidine scaffold represents a highly versatile platform for the design of novel modulators of dopamine D2 and serotonin 5-HT1A receptors. The discovery of "dopamine stabilizers" like (-)-OSU6162 and ACR16 has challenged our classical understanding of receptor pharmacology and opened new avenues for the treatment of complex neuropsychiatric disorders. Furthermore, the potential for dual D2/5-HT1A activity within this chemical class provides a promising strategy for developing therapeutics with a broader efficacy profile.
Future research in this area should focus on:
-
A more detailed exploration of the SAR to delineate the structural requirements for D2 versus 5-HT1A affinity and functional activity.
-
Systematic investigation of biased agonism for lead compounds at both receptors to build a comprehensive understanding of their signaling profiles.
-
In vivo studies to correlate in vitro findings with behavioral outcomes and to assess the therapeutic potential of novel analogs.
By integrating rational drug design, rigorous pharmacological characterization, and a deep understanding of the underlying biology, the full potential of the N-propylpiperidine scaffold can be unlocked to deliver the next generation of CNS therapeutics.
References
- Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor. British journal of pharmacology, 161(6), 1283–1294.
- Stahl, S. M. (2001). Dopamine system stabilizers, aripiprazole, and the next generation of antipsychotics, part 1: "Goldilocks" actions at dopamine D2 receptors.
- Newman-Tancredi, A. (2011). Biased agonism at serotonin 5-HT1A receptors: preferential postsynaptic activity for improved therapy of CNS disorders.
- Weichert, D., Gmeiner, P., & Hübner, H. (2018). Molecular dynamics simulation of biased agonists at the dopamine D2 receptor suggests the mechanism of receptor functional selectivity. Journal of biomolecular structure & dynamics, 36(15), 4025–4035.
- Natesan, S., et al. (2006). The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. The Journal of pharmacology and experimental therapeutics, 318(2), 810–818.
- D'Cunha, T., et al. (2000). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Archiv der Pharmazie, 333(5), 131-136.
- Eltayb, A., et al. (2017). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. ACS chemical neuroscience, 8(11), 2491–2508.
- Glennon, R. A., et al. (2010). Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor. British journal of pharmacology, 161(6), 1283–1294.
- Stahl, S. M. (2001). Dopamine system stabilizers, aripiprazole, and the next generation of antipsychotics, part 2: illustrating their mechanism of action.
- Allen, J. A., et al. (2011). Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy.
- Rung, J. P., et al. (2005). The dopaminergic stabilizers (-)-OSU6162 and ACR16 reverse (+)-MK-801-induced social withdrawal in rats. Behavioural brain research, 161(1), 174–180.
- Kołaczkowski, M., et al. (2019). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity. Journal of medicinal chemistry, 62(5), 2347–2362.
- Kenakin, T. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in pharmacology, 8, 26.
- López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of medicinal chemistry, 40(11), 1648–1656.
- Colabufo, N. A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland), 27(4), 1298.
- Eda, M., et al. (1996). Synthesis and Pharmacological Evaluation of N-(6-Functionalized-Amino-3-Pyridyl)-N'-Bicycloalkyl-N"-Cyanoguanidines as Antihypertensive Agents. Chemical & pharmaceutical bulletin, 44(2), 307–316.
- Lancelot, A., et al. (2019). In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging.
- Mella, J., et al. (2018). Structure-activity relationships studies on weakly basic N-arylsulfonylindoles with an antagonistic profile in the 5-HT6 receptor. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 27(1), 239-251.
- Komossa, K., et al. (2014). Aripiprazole versus other atypical antipsychotics for schizophrenia.
- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213.
- Pfleger, K. D., & Eidne, K. A. (2005). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions. Berthold Technologies.
- Xiao, J., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Journal of medicinal chemistry, 57(8), 3450–3463.
- Gupta, P. K., et al. (2014). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. Drug research, 64(10), 522–529.
- Kim, D., et al. (2025).
- BenchChem. (2025). Application Note: cAMP Functional Assays for Characterizing Enciprazine 5-HT1A Agonism.
- Yuan, R. X., et al. (2022). Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. European journal of medicinal chemistry, 242, 114674.
- BindingDB. (n.d.). Assay in Summary_ki.
- Weichert, D., et al. (2015). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS chemical neuroscience, 6(11), 1864–1877.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Leopoldo, M., et al. (2002). Mixed 5-HT1A/D-2 activity of a new model of arylpiperazines: 1-aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines. 1. Synthesis and structure-activity relationships. Journal of medicinal chemistry, 45(26), 5727–5735.
- Revvity. (n.d.). Measuring performance of an automated and miniaturized LANCE Ultra cAMP assay for the Gi-coupled 5-HT1A receptor.
- Eurofins DiscoverX. (n.d.). cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1).
- Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
- Lacivita, E., et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of medicinal chemistry, 48(7), 2519–2529.
- GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line.
- Sharma, A., et al. (2019).
- Satała, G., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(4), e2000350.
- Stanković, T., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(10), 1143-1159.
- van Steen, B. J., et al. (1994). Structure-Affinity Relationship Studies on 5-HT1A receptor Ligands. 2. Heterobicyclic Phenylpiperazines with N4-Aralkyl Substituents. Journal of medicinal chemistry, 37(17), 2761–2770.
- Cheeti, S., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3182.
- van Steen, B. J., et al. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. Journal of medicinal chemistry, 37(17), 2761–2770.
- Yamazaki, S., et al. (2004). Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans.
- Singh, H., & Kumar, M. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Mini reviews in medicinal chemistry, 16(11), 924–942.
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Confirming the binding mode of (1-Propylpiperidin-2-yl)methanamine
Strategic Validation of (1-Propylpiperidin-2-yl)methanamine: Binding Mode Confirmation & Comparative Profiling
Part 1: Executive Technical Synthesis
This compound represents a "privileged scaffold" in medicinal chemistry, sharing significant pharmacophoric overlap with Sigma-1 Receptor (
Confirming the binding mode of this molecule is not merely a box-checking exercise; it is the gatekeeper for establishing structure-activity relationships (SAR). This guide outlines the definitive workflow to validate its binding topology, comparing its performance against industry standards like Haloperidol and (+)-Pentazocine .[1]
The Core Hypothesis:
The molecule likely binds to the
Part 2: Comparative Performance Analysis
To objectively assess this compound, we must benchmark it against established ligands. The following table contrasts the theoretical and experimental binding profiles.
Table 1: Comparative Binding Profile (Theoretical vs. Standard)
| Feature | This compound | Haloperidol (Antagonist Ref) | (+)-Pentazocine (Agonist Ref) |
| Primary Target | Sigma-1 Receptor ( | ||
| Binding Affinity ( | Target Range: 10–100 nM (Predicted) | ~1–5 nM (High Affinity) | ~2–10 nM (High Affinity) |
| Key Interaction | Salt-bridge (N1-amine) + Hydrophobic (Propyl) | Salt-bridge + Aromatic Stacking (Butyrophenone) | Salt-bridge + Bulk Hydrophobic Occ.[1] |
| Selectivity Profile | Moderate (Likely D2/D3 cross-reactivity) | Low (Promiscuous) | High ( |
| Binding Mode Type | "Anchor & Tail" (Flexible) | "Rigid Lock" | "Compact Fit" |
Part 3: Validation Protocols (The "How-To")
This section details the causal workflows to confirm binding. We move from In Silico prediction to In Vitro confirmation.
Protocol A: High-Fidelity Molecular Docking (In Silico)
Goal: Generate the hypothetical binding pose to guide mutagenesis or crystallography.[1]
Methodology:
-
Protein Prep: Retrieve PDB ID 5HK1 (Human
R bound to PD144418) or 6DJZ (bound to Haloperidol).[1] -
Grid Generation: Center the grid box on the bound ligand (specifically focusing on residues Glu172 and Asp126 ).[1]
-
Ligand Prep: Generate 3D conformers of this compound. Crucial: Protonate the tertiary piperidine nitrogen (pKa ~9.5), ensuring it carries a +1 charge at physiological pH.
-
Docking Strategy: Use Induced Fit Docking (IFD) to allow side-chain flexibility (specifically Tyr103 and Phe107 ), as the propyl group requires accommodation in the hydrophobic tunnel.[1]
Success Criteria:
-
RMSD: < 2.0 Å relative to the co-crystallized ligand core.[1][2]
-
Interaction: Observation of a salt bridge (< 3.5 Å) between the piperidine nitrogen and Glu172 .
Protocol B: Competitive Radioligand Binding Assay (In Vitro)
Goal: Quantify affinity (
Reagents:
-
Radioligand: [
H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).[1] -
Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human
R. -
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Workflow:
-
Preparation: Homogenize tissue/cells in ice-cold Tris-HCl buffer. Centrifuge at 40,000
g for 20 min. Resuspend pellet.[1] -
Incubation:
-
Equilibrium: Incubate at 37°C for 120 minutes (Critical: Sigma receptors require longer equilibration than many GPCRs).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate
and convert to using the Cheng-Prusoff equation.
Part 4: Visualizing the Binding Confirmation Pathway
The following diagram illustrates the logical flow for confirming the binding mode, distinguishing between "Success" and "Failure" states at each checkpoint.
Caption: Logical workflow for validating the binding mode of the piperidine scaffold, progressing from computational prediction to structural certainty.
Part 5: Expert Insights & Troubleshooting
1. The "Propyl" Trap (Causality): The N-propyl group is often chosen to enhance lipophilicity, but in Sigma-1 receptors, the size of the N-substituent dictates the switch between agonist and antagonist profiles.
-
Insight: If your
is poor (>500 nM), the propyl group may be too short to reach the secondary hydrophobic pocket (occupied by the phenyl ring in Haloperidol). Consider extending to an N-benzyl or N-phenethyl group for validation.[1]
2. The pH Factor (Self-Validating System): Binding assays for piperidines are highly pH-sensitive.[1]
-
Check: Ensure your assay buffer is strictly pH 7.[1]4. If the pH drifts to 8.0, the ionization fraction of the piperidine nitrogen decreases, artificially lowering the observed affinity.[1] This acts as a control: if binding drops significantly at pH 8.0 vs 7.0, it confirms the ionic binding mechanism.
3. Selectivity Verification: To confirm the mode is specific to Sigma-1 and not a generic GPCR interaction:
-
Run a parallel screen against Dopamine D2 .[1]
-
This compound is structurally similar to the tail of Pramipexole .[1] High D2 affinity would suggest the "methanamine" headgroup is mimicking the dopamine ethylamine pharmacophore.
References
-
Schmidt, H. R., et al. (2016).[1] "Crystal structure of the human
receptor." Nature, 532(7600), 527-530. -
Chu, U. B., & Ruoho, A. E. (2016).[1] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153.[1]
-
Guitart, X., et al. (2004).[1] "Sigma receptors: biology and function." Current Medicinal Chemistry, 11(15), 2003-2014.
-
Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.[1]
Sources
- 1. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Characterization of (1-Propylpiperidin-2-yl)methanamine: A Comparative Analysis of Synthetic Reproducibility
Introduction: The Significance of the Piperidine Scaffold
The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and enhanced cell membrane permeability.[1] The specific substitution pattern on the piperidine ring plays a crucial role in modulating the biological activity and physicochemical properties of the molecule.[1] This guide focuses on a specific, yet-to-be-explored derivative, (1-Propylpiperidin-2-yl)methanamine, and provides a detailed roadmap for its synthesis and characterization, enabling researchers to investigate its potential applications.
Proposed Synthesis of this compound
The proposed synthesis of this compound is a multi-step process commencing with commercially available 2-picolinonitrile. The pathway involves a reduction of the pyridine ring, N-propylation, and subsequent reduction of the nitrile group to the primary amine. This strategy is designed for efficiency and control, incorporating protecting groups where necessary to ensure selective transformations.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations.[3] Researchers should adapt these procedures as needed based on their experimental observations and in-process analysis.
Part 1: Synthesis of Piperidine-2-carbonitrile
This step involves the catalytic hydrogenation of 2-picolinonitrile to reduce the pyridine ring to a piperidine ring.
Materials:
-
2-Picolinonitrile
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (EtOH), absolute
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 2-picolinonitrile (1 equivalent) in absolute ethanol.
-
Carefully add a catalytic amount of platinum(IV) oxide (approximately 1-2 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude piperidine-2-carbonitrile.
Expected Outcome: A colorless to pale yellow oil or low-melting solid. Further purification may be achieved by vacuum distillation or column chromatography.
Part 2: Synthesis of 1-Propylpiperidine-2-carbonitrile
This step involves the N-alkylation of the secondary amine of piperidine-2-carbonitrile with 1-bromopropane.
Materials:
-
Piperidine-2-carbonitrile
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Magnetic stirrer and heating mantle
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidine-2-carbonitrile (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add 1-bromopropane (1.1-1.2 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Expected Outcome: A colorless to pale yellow oil.
Part 3: Synthesis of this compound
The final step is the reduction of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride.
Materials:
-
1-Propylpiperidine-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations should be performed under an inert atmosphere (nitrogen or argon) and with appropriate personal protective equipment.
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stir bar, and nitrogen inlet, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve 1-Propylpiperidine-2-carbonitrile (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Expected Outcome: A colorless to pale yellow oil. The product can be further purified by distillation under reduced pressure.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.
| Analytical Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic signals for the propyl group (a triplet and two multiplets), the piperidine ring protons, and the aminomethyl group. The integration of these signals should correspond to the number of protons in each group. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the propyl group, the piperidine ring, and the aminomethyl carbon. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound (C₉H₂₀N₂).[4] |
| Infrared (IR) Spectroscopy | The spectrum should show the absence of a nitrile peak (around 2250 cm⁻¹) and the presence of N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹). |
| Purity Analysis (GC or HPLC) | Chromatographic analysis should indicate a high degree of purity for the final product. |
Comparative Analysis with Alternative Piperidine Derivatives
The reproducibility of the synthesis of this compound can be understood in the context of other substituted piperidines.
Comparison of Synthetic Strategies
The proposed synthesis of this compound utilizes a common and reliable set of reactions in heterocyclic chemistry. For instance, the reductive amination approach is a widely used method for the synthesis of N-substituted piperidines.[3] An alternative approach could involve starting from a pre-formed 1-propylpiperidine and introducing the aminomethyl group at the 2-position. However, this would likely involve more complex and less selective reactions.
Compared to the synthesis of pyridin-2-yl-methylamine derivatives, which often involve reactions on the pyridine ring itself before or after side-chain modification[4], our proposed route first establishes the saturated piperidine core. This can be advantageous in avoiding side reactions that can occur on an aromatic pyridine ring.
Impact of Substituents on Experimental Outcomes
The choice of the propyl group as the N-substituent is expected to impart increased lipophilicity to the molecule compared to an N-methyl or N-ethyl analogue. This could influence its solubility and chromatographic behavior during purification. The 2-aminomethyl substitution pattern is a key structural feature. Compared to 4-substituted piperidines, such as 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine[], the 2-substituted isomer may exhibit different conformational preferences and biological activities due to the proximity of the two substituents.
The purification of piperidine derivatives can sometimes be challenging due to their basic nature and potential to form salts. Techniques like treating the crude product with a base to liberate the free amine before extraction are common.[6] The volatility of the final product will also determine the feasibility of purification by distillation.
Conclusion
This guide presents a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By leveraging established synthetic methodologies and providing a framework for rigorous analytical validation, this document aims to facilitate the reproducible synthesis of this novel compound. The comparative analysis with other piperidine derivatives highlights the key strategic decisions in the synthetic design and provides insights into the potential properties of the target molecule. Researchers and drug development professionals can use this guide as a foundational resource for exploring the chemistry and potential applications of this and other related piperidine structures.
References
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 6. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
Benchmarking a Novel Compound: A Comparative Efficacy Study of (1-Propylpiperidin-2-yl)methanamine Against Established COX-2 Inhibitors
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: In the landscape of drug discovery, the emergence of a novel chemical entity is both an opportunity and a challenge. The critical path from a promising molecule to a potential therapeutic agent is paved with rigorous, unbiased benchmarking against established standards. This guide is structured to provide a comprehensive framework for the initial characterization and comparative analysis of a novel compound, which we will refer to as 'Compound X' or (1-Propylpiperidin-2-yl)methanamine.
Our chosen target for this illustrative guide is Cyclooxygenase-2 (COX-2), an inducible enzyme pivotal in the inflammatory cascade and a well-validated target for non-steroidal anti-inflammatory drugs (NSAIDs). The central hypothesis to be tested is whether this compound exhibits inhibitory activity against COX-2 and how its potency and selectivity compare to well-established, FDA-approved COX-2 inhibitors.
This document is not merely a list of protocols; it is a strategic guide. We will delve into the rationale behind experimental choices, the importance of self-validating assays, and the interpretation of comparative data. The methodologies outlined herein are designed to build a robust data package for a new chemical entity, providing a clear, evidence-based assessment of its potential.
Introduction to the Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the biosynthesis of prostaglandins from arachidonic acid. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory cytokines and growth factors. This differential expression profile makes COX-2 a prime target for the development of anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective COX inhibitors.
The enzymatic action of COX-2 is what we aim to inhibit. A successful inhibitor will prevent the conversion of arachidonic acid to prostaglandin H2, thereby reducing the downstream production of pro-inflammatory prostaglandins.
Signaling Pathway Overview
Caption: The COX-2 enzymatic pathway and point of inhibition.
Selection of Comparator Compounds
To effectively benchmark this compound, a panel of well-characterized COX-2 inhibitors is required. The chosen comparators are selective COX-2 inhibitors, often referred to as "coxibs".
| Compound | Mechanism of Action | Key Characteristics |
| Celecoxib | Selective COX-2 Inhibitor | The first-in-class selective COX-2 inhibitor approved by the FDA. Serves as a gold-standard comparator. |
| Rofecoxib | Selective COX-2 Inhibitor | Known for its high selectivity for COX-2 over COX-1, though withdrawn from the market for cardiovascular safety concerns. Still a valuable research tool. |
| Etoricoxib | Selective COX-2 Inhibitor | A second-generation coxib with very high COX-2 selectivity. |
These compounds provide a robust basis for comparison, covering a range of potencies and selectivities.
Experimental Benchmarking Workflow
A tiered approach is essential for a comprehensive evaluation. We will progress from initial biochemical assays to more complex cell-based models.
Comparative In Vivo Efficacy of Piperidine Derivatives as Novel Analgesic Agents
A Technical Guide for Researchers in Drug Discovery and Development
Prepared by a Senior Application Scientist, this guide provides a comparative analysis of the in vivo analgesic efficacy of selected piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically significant compounds, particularly in the realm of analgesia.[1][2][3] This document synthesizes preclinical data from various studies to offer a comparative perspective on the therapeutic potential of these emerging drug candidates.
Introduction: The Piperidine Scaffold in Analgesic Drug Development
The piperidine ring is a privileged structure in the design of analgesic drugs, most notably as a key pharmacophore in potent opioids like fentanyl and pethidine.[4] Its conformational flexibility allows for optimal interaction with various receptors, particularly the mu-opioid receptor (MOR), a primary target for pain management.[4] The ongoing challenge in this field is to develop new analgesics with improved efficacy and a more favorable safety profile, minimizing adverse effects such as respiratory depression, tolerance, and dependence. This has led to extensive research into novel piperidine derivatives with modified substitution patterns to modulate their pharmacological properties.[4]
This guide focuses on a comparative analysis of several series of piperidine derivatives that have demonstrated significant analgesic activity in preclinical in vivo models. The selection of compounds for this comparison is based on the availability of robust in vivo data, allowing for a meaningful assessment of their relative potencies and durations of action.
Comparative In Vivo Analgesic Efficacy
The following sections detail the in vivo analgesic performance of selected piperidine derivatives from different structural classes. The data presented here is compiled from independent studies, and therefore, direct head-to-head comparisons should be interpreted with consideration of potential variations in experimental conditions.
4-Piperidinopiperidine (PP) and 4-(Aminomethyl)piperidine (AMP) Derivatives
A study by Khan et al. investigated a series of 4-piperidinopiperidine (PP) and 4-(aminomethyl)piperidine (AMP) derivatives for their analgesic potential using the tail immersion method in mice.[4] The results highlighted several compounds with potent analgesic effects, with some derivatives of AMP demonstrating higher potency at lower doses compared to the PP derivatives.[4]
Table 1: Comparative Analgesic Activity of PP and AMP Derivatives [4]
| Compound | Dose (mg/kg) | Route | Peak Analgesic Effect (% PMAP) | Onset of Action | Duration of Action |
| PP1 | 50 | p.o. | 13.45 | Rapid | > 180 min |
| AMP5 | 1 | i.p. | 3.83 | Rapid | Significant |
| AMP6 | 1 | i.p. | Not specified | Rapid | Significant |
| Pethidine | 50 | i.p. | Not specified | N/A | N/A |
% PMAP (Percentage of Possible Maximal Analgesic Percentage) was used to quantify the analgesic effect.
Among the tested compounds, PP1 , a substituted phenacyl derivative of 4-piperidinopiperidine, emerged as a prominent analgesic agent, showing a persistent effect for over 180 minutes at a 50 mg/kg dose.[4] The 4-(aminomethyl)piperidine derivatives, AMP5 and AMP6 , also substituted phenacyl derivatives, exhibited significant analgesia at much lower doses (1 mg/kg, i.p.), indicating high potency.[4]
Alkyl Piperidine Derivatives
In a separate study, Jahan et al. synthesized and evaluated a series of quaternary salts of alkyl piperidines for their analgesic activity, also using the tail immersion method.[1][3] These compounds showed varying degrees of analgesia, with some exhibiting rapid onset and sustained effects.[1]
Table 2: Analgesic Activity of Selected Alkyl Piperidine Derivatives [1]
| Compound | Dose | Route | Onset of Action | Duration of Significant Effect |
| Fluoro derivative 1c | Not specified | Not specified | 30 min | Up to 90 min |
| Compound 2a | Not specified | Not specified | 30 min | Up to 120 min |
| Compound 2b | Not specified | Not specified | 30 min | Up to 90 min |
| Pethidine (Standard) | Not specified | Not specified | N/A | N/A |
The fluoro derivative 1c demonstrated a rapid onset of action, with highly significant analgesic effects observed for up to 90 minutes.[1] Similarly, compounds 2a and 2b showed significant analgesia within 30 minutes of administration, with compound 2a maintaining its effect for up to 120 minutes.[1]
Experimental Protocols: In Vivo Analgesic Assays
The following are detailed methodologies for the in vivo analgesic assays referenced in this guide. Adherence to ethical guidelines for animal research is paramount in conducting these experiments.
Tail Immersion Test
The tail immersion test is a widely used method to assess the central analgesic activity of compounds.[4]
Protocol:
-
Animal Model: Swiss albino mice are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least 24 hours before the experiment.
-
Baseline Latency: The basal reaction time of each mouse is determined by immersing the tip of its tail (2-3 cm) in a water bath maintained at a constant temperature (typically 55 ± 0.5 °C). The time taken for the mouse to flick its tail is recorded as the baseline latency. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.
-
Compound Administration: The test compounds are administered via the desired route (e.g., intraperitoneally or orally). A control group receives the vehicle.
-
Post-treatment Latency: The tail immersion latency is measured at various time points after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes).
-
Data Analysis: The analgesic effect is often expressed as the percentage of possible maximal analgesic percentage (% PMAP), calculated using the formula: % PMAP = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Experimental Workflow for Tail Immersion Test
Caption: Workflow of the in vivo tail immersion test for analgesic activity.
Discussion and Future Directions
The comparative data presented in this guide underscore the significant potential of novel piperidine derivatives as potent analgesic agents. The 4-(aminomethyl)piperidine series, in particular, demonstrates promising potency at low doses, warranting further investigation into their mechanism of action and safety profiles.[4] The alkyl piperidine derivatives also show rapid and sustained analgesic effects, suggesting they are valuable leads for further optimization.[1]
Future research should focus on:
-
Head-to-head in vivo comparative studies: To directly compare the efficacy and safety of the most promising candidates from different series.
-
Mechanism of action studies: To elucidate the specific receptor interactions and signaling pathways involved in their analgesic effects.
-
Pharmacokinetic and toxicological profiling: To assess their drug-like properties and potential for clinical development.
By systematically exploring the structure-activity relationships and pharmacological profiles of these and other novel piperidine derivatives, the scientific community can move closer to developing next-generation analgesics with superior therapeutic profiles.
References
- Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic Activity of Alkyl Piperidine Derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77–82.
- Khan, M. A., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Pharmaceutical and Analytical Chemistry: Open Access, 3(2).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
Sources
Safety Operating Guide
(1-Propylpiperidin-2-yl)methanamine proper disposal procedures
Disposal Procedures for (1-Propylpiperidin-2-yl)methanamine
Executive Summary: The "Why" Before the "How"
As researchers, we often treat disposal as a janitorial task. However, for functionalized heterocycles like This compound , improper disposal is a chemical reactivity hazard.[1]
This molecule contains two distinct risk factors:
-
The N-Propylpiperidine Core: Lipophilic and volatile, contributing to flammability (Flash point likely <60°C).[1]
-
The Methanamine Side Chain: A primary amine (
) that is highly basic ( ) and corrosive .[1]
The Critical Rule: Never dispose of this compound in the "General Organic Waste" if that stream contains acids or acid anhydrides. The resulting exothermic neutralization can pressurize waste containers, leading to explosions.
Immediate Action Card: Spills & Exposure
Print this section and post it near the usage area.
| Scenario | Immediate Action Protocol |
| Skin Contact | Drench immediately. Amines penetrate skin rapidly.[1] Wash with soap and water for 15 min.[1][2] Do not use solvent (ethanol/DMSO) to wipe; this increases absorption.[1] |
| Eye Contact | Irrigate immediately. Flush for 15+ minutes.[2][3][4][5] Amines cause corneal clouding/edema ("blue haze") more slowly than acids but with more permanent damage.[1] |
| Small Spill (<50 mL) | 1. Evacuate immediate area (fumes). 2. Don PPE (Nitrile gloves x2, Goggles). 3. Cover with dry sand or vermiculite . 4.[1] Optional: Neutralize cautiously with dilute Citric Acid (10%) if trained.[1] |
| Large Spill (>50 mL) | 1. Evacuate lab. 2. Pull fire alarm if vapors are heavy. 3. Call EHS/HazMat.[1] Do not attempt to clean without SCBA (Self-Contained Breathing Apparatus).[1] |
Chemical Profile & Waste Classification
Before disposal, you must classify the material to ensure regulatory compliance (RCRA in the US, EWC in Europe).[1]
| Property | Value/Status | Regulatory Code (RCRA) |
| Physical State | Liquid (Colorless to pale yellow) | N/A |
| Flammability | Flash Point likely <60°C | D001 (Ignitable) |
| Corrosivity | pH > 12.5 (Aqueous solution) | D002 (Corrosive) |
| Toxicity | Acute Tox (Oral/Inhalation) | D000 (Characteristic Toxic) |
| Reactivity | Incompatible with Acids, Oxidizers, Anhydrides | N/A |
Step-by-Step Disposal Workflow
Phase 1: Segregation (The Most Critical Step)
You must segregate this waste into a Basic Organic Waste stream.
-
DO NOT MIX WITH: Sulfuric acid, Nitric acid, Acid Chlorides (e.g., Acetyl Chloride), or Chloroform (potential carbene generation with strong bases).[1]
-
ACCEPTABLE MIXTURES: Other aliphatic amines (Triethylamine, Piperidine), basic organic solvents (Pyridine), or neutral solvents (Toluene, Hexane) if the waste stream is designated "Flammable/Basic".[1]
Phase 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Avoid: Metal cans (unless lined), as amines can corrode certain alloys over time or react with residual coatings.
-
-
Venting: Use a vented cap if the waste is freshly mixed to prevent pressure buildup from off-gassing.[1]
Phase 3: Labeling
Labeling must be specific.[1] "Organic Waste" is insufficient and dangerous.
-
Required Label Text:
HAZARDOUS WASTE CONTENTS: this compound, [Solvent Name if diluted] HAZARDS: FLAMMABLE LIQUID, CORROSIVE (BASIC) pH: >12[1]
Phase 4: Disposal Pathways (Decision Matrix)
There are two primary pathways depending on the state of your material: Lab Packing (for pure stocks) or Bulking (for diluted waste).
Figure 1: Decision matrix for selecting the correct waste stream.[1] Note that aqueous disposal is heavily regulated and usually forbidden for research chemicals.
Advanced Protocol: In-Lab Neutralization
Only perform this if you are an experienced chemist and your facility requires pH adjustment prior to pickup.[1]
Warning: This reaction is exothermic.[1]
-
Preparation: Place the amine waste container in an ice bath .
-
Dilution: Ensure the amine is diluted at least 1:10 in water or ice.[1]
-
Acid Addition: Slowly add 1M Hydrochloric Acid (HCl) or Citric Acid while stirring.
-
Do not use concentrated acids.[1]
-
-
Monitoring: Check pH frequently. Stop when pH reaches 6–8.
-
Final Disposal: The resulting solution is now a propylpiperidinium salt. It is no longer corrosive (D002 removed) but may still be toxic. Dispose of as Non-Hazardous Chemical Waste or Aqueous Organic Waste depending on local regulations.
Spill Response Workflow
Figure 2: Operational workflow for managing minor laboratory spills.
References & Authority
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press, 2011.
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] (Defines D001/D002 waste codes).
-
PubChem. Compound Summary: 1-Propylpiperidine (Analog).[1][6] National Library of Medicine.[1] (Used for flammability/basicity inference).[1]
-
Fisher Scientific. Safety Data Sheet: Piperidine derivatives.[1] (General handling for piperidine amines).[1]
Sources
- 1. 1-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}methanamine | 937599-45-6 [sigmaaldrich.com]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling (1-Propylpiperidin-2-yl)methanamine
This guide provides essential safety protocols and logistical plans for the handling and disposal of (1-Propylpiperidin-2-yl)methanamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a thorough analysis of structurally similar compounds, such as piperidine and its derivatives. This document is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.
Immediate Safety and Hazard Assessment
This compound, a substituted piperidine, should be handled with the utmost care, assuming it possesses significant health risks. Based on analogous compounds, it is prudent to anticipate that this chemical may be a flammable liquid, harmful if swallowed, toxic upon inhalation or skin contact, and capable of causing severe skin and eye irritation or burns.[1][2][3][4][5][6][7]
Extrapolated Hazard Information:
| Hazard Classification | Potential Effects | GHS Hazard Statement (Assumed) |
| Flammable Liquid | Vapors may form explosive mixtures with air.[1][3][4][5][6] | H225: Highly flammable liquid and vapor.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][6][8] | H302, H311, H331: Harmful if swallowed, Toxic in contact with skin, Toxic if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns.[1][2][4][6][8][9] | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[1][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][4][6][8][9][10] | H318/H319: Causes serious eye damage / Causes serious eye irritation.[1][6] |
| Respiratory Sensitization | May cause respiratory irritation.[2][6] | H335: May cause respiratory irritation.[6] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following recommendations are based on established safety protocols for similar hazardous chemicals.
Respiratory Protection
Due to the potential for inhalation toxicity and the compound's likely volatility, all work should be conducted in a certified chemical fume hood.[10][11] If there is a risk of exposure exceeding occupational limits, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[12][13]
Eye and Face Protection
Chemical splash goggles are the minimum requirement for eye protection.[11][12] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6] An eyewash station must be readily accessible.[4][10][12]
Skin and Body Protection
-
Gloves: Compatible, chemical-resistant gloves are essential.[11][12] Given the nature of substituted piperidines, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use and employ proper glove removal techniques to avoid skin contact.[12]
-
Lab Coat: A flame-resistant lab coat is required to protect against skin contact and in case of fire.[6][11]
-
Protective Clothing: For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron and sleeves should be worn over the lab coat.[12]
-
Footwear: Closed-toe shoes are mandatory. For situations with a risk of spills, protective boots may be necessary.[12]
Safe Handling and Storage Workflow
The following diagram illustrates the essential steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
A clear and concise plan for the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe working environment.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][3][4][5][10]
-
Keep the container tightly closed and away from sources of ignition, strong oxidizing agents, and acids.[3][4][5][10]
Experimental Procedures
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[1][3][4][5]
-
Avoid direct contact with the substance.[10] If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][10]
Spill and Emergency Procedures
-
Small Spills: In a fume hood, absorb the spill with an inert, non-combustible material such as sand or earth.[3][10] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[3][10]
-
Large Spills: Evacuate the area immediately.[12] If safe to do so, remove all ignition sources.[3][4][5] Contact your institution's emergency response team.
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[10] Do not use a direct water jet, as it may spread the flammable liquid.[3] Wear self-contained breathing apparatus and full protective clothing.[10][12]
Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a dedicated, properly labeled, and sealed container.[11]
-
Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[11]
-
Dispose of the hazardous waste through a licensed and certified waste disposal service in accordance with all local, state, and federal regulations.[3][11]
References
- Benchchem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
- Enamine. (n.d.). Safety Data Sheet.
- Apollo Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Penta Chemicals. (2024). Piperidine - Safety Data Sheet.
- BASF. (2026). Safety Data Sheet.
- Benchchem. (n.d.). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
- ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- National Institutes of Health. (n.d.). Sulfanilic acid. PubChem.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- Echemi. (n.d.). 1,4-Bis(2-methyl-1-propen-1-yl)piperazine Safety Data Sheets.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Fisher Scientific. (2023). Piperidine - Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 Material Safety Data Sheet.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
- PPG. (n.d.). Safety Data Sheet.
- Labscoop. (2019). 4-Anilino-1-Boc-piperidine Safety Data Sheet.
- (n.d.). MSDS of (1-methylpyrrolidin-3-yl)methanamine.
- MedchemExpress.com. (2025). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- Tokyo Chemical Industry. (2025). Safety Data Sheet.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemos.de [chemos.de]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
